Dnqx disodium salt
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
disodium;6,7-dinitroquinoxaline-2,3-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O6.2Na/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7;;/h1-2H,(H,9,13)(H,10,14);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSBSOYURFUVKJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(C(=N2)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2N4Na2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DNQX Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-dinitroquinoxaline-2,3-dione (DNQX) disodium (B8443419) salt is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate (B1630785) receptors (iGluRs) that mediate the majority of fast excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of DNQX, detailing its binding properties, functional effects, and the experimental methodologies used to characterize its activity. Quantitative data on its receptor affinity and potency are presented, along with detailed protocols for key experimental assays. Furthermore, signaling pathways, experimental workflows, and the principles of its competitive antagonism are illustrated through detailed diagrams.
Core Mechanism of Action: Competitive Antagonism
DNQX functions as a competitive antagonist at AMPA and kainate receptors.[1] This means that DNQX binds to the same site on the receptor as the endogenous agonist, glutamate, but its binding does not induce the conformational change necessary to open the ion channel. By occupying the glutamate binding site, DNQX prevents glutamate from activating the receptor, thereby inhibiting excitatory postsynaptic currents (EPSCs).[2]
The quinoxalinedione (B3055175) structure of DNQX allows it to interact with the ligand-binding domain of the AMPA and kainate receptors. While it engages with some of the same residues as glutamate, it fails to promote the "clamshell" closure of the two lobes of the binding domain that is required for channel gating. This lack of full domain closure is the molecular basis of its antagonist activity.
A notable feature of DNQX's mechanism is its modulation by transmembrane AMPA receptor regulatory proteins (TARPs), such as γ-2 (stargazin).[2][3] In the presence of certain TARPs, the conformational constraints of the receptor are altered such that the binding of DNQX can induce a partial opening of the ion channel. This converts DNQX from a pure antagonist to a partial agonist.[2][3] This context-dependent activity is a critical consideration in experimental design and data interpretation.
Quantitative Pharmacological Data
The affinity and potency of DNQX have been characterized using various in vitro assays. The following table summarizes key quantitative data for DNQX at different iGluR subtypes.
| Receptor Subtype | Parameter | Value (µM) | Assay Type | Reference |
| AMPA | IC₅₀ | 0.5 | Radioligand Binding | [4] |
| Kainate | IC₅₀ | 2 | Radioligand Binding | [4] |
| NMDA | IC₅₀ | 40 | Radioligand Binding | [4] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand.
Signaling Pathway and Antagonism Model
The following diagrams illustrate the signaling pathway of AMPA/kainate receptors and the mechanism of competitive antagonism by DNQX.
Caption: Signaling pathway of AMPA/kainate receptor activation and inhibition by DNQX.
References
Dnqx disodium salt as a competitive antagonist
An In-Depth Technical Guide to DNQX Disodium (B8443419) Salt as a Competitive Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DNQX (6,7-dinitroquinoxaline-2,3-dione) is a potent and selective competitive antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate subtypes of ionotropic glutamate (B1630785) receptors. Its disodium salt form offers enhanced water solubility, making it a valuable and widely used tool in neuroscience research. This guide provides a comprehensive overview of the mechanism of action, pharmacological profile, experimental applications, and relevant signaling pathways associated with DNQX disodium salt. By competitively blocking glutamate binding, DNQX allows for the precise dissection of AMPA/kainate receptor-mediated excitatory neurotransmission, aiding in the study of synaptic plasticity, neuronal circuitry, and various neuropathological conditions.
Mechanism of Action: Competitive Antagonism
DNQX functions as a classic competitive antagonist. It reversibly binds to the same site on the AMPA and kainate receptors as the endogenous neurotransmitter, glutamate. However, the binding of DNQX does not induce the conformational change necessary to open the receptor's associated ion channel. By occupying the glutamate binding site, DNQX prevents channel activation, thereby inhibiting the influx of sodium (Na⁺) and calcium (Ca²⁺) ions that would normally lead to postsynaptic membrane depolarization.[1][2][3] This action effectively blocks fast excitatory synaptic transmission mediated by these non-NMDA receptors.[3] Its selectivity for AMPA/kainate receptors over NMDA receptors makes it an invaluable tool for isolating and studying NMDA receptor-dependent phenomena.[4][5]
Caption: Logical diagram of DNQX competitive antagonism at the AMPA/kainate receptor site.
Data Presentation: Pharmacological & Physicochemical Profile
The pharmacological activity and physical properties of DNQX are critical for experimental design. The disodium salt form significantly improves its solubility in aqueous solutions.
Table 1: Receptor Binding Profile of DNQX
This table summarizes the inhibitory concentrations (IC₅₀) of DNQX for various glutamate receptor subtypes. Lower values indicate higher antagonist potency.
| Receptor Subtype | IC₅₀ Value (µM) | Reference(s) |
| AMPA Receptor | 0.19 - 0.5 | [4][6][7] |
| Kainate Receptor | 0.1 - 2.0 | [4][6] |
| NMDA Receptor | ~40 | [4][6] |
Note: Specific IC₅₀ values can vary depending on the experimental conditions, tissue preparation, and specific receptor subunit composition.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Full Chemical Name | 6,7-Dinitroquinoxaline-2,3-dione disodium salt | [8] |
| Molecular Formula | C₈H₂N₄Na₂O₆ | [8] |
| Molecular Weight | 296.1 g/mol | [7][8] |
| Appearance | Brown / Dark brown solid | [7][8] |
| Solubility (in water) | Up to 100 mM | [7][8] |
| Storage | Desiccate at room temperature or 2-8°C | [7] |
Experimental Protocols
This compound is a staple reagent in neuropharmacology and electrophysiology. Below are detailed methodologies for its application.
Protocol: Inhibition of Excitatory Postsynaptic Currents (EPSCs)
This protocol describes the use of whole-cell voltage-clamp electrophysiology to demonstrate the inhibitory effect of DNQX on AMPA/kainate receptor-mediated EPSCs.[8][9]
Objective: To isolate NMDA receptor currents by blocking fast excitatory transmission mediated by AMPA/kainate receptors.
Materials & Reagents:
-
Brain slice preparation (e.g., mouse prelimbic cortex or hippocampus)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution (e.g., 10 mM in water)
-
Patch pipette with internal solution
-
Stimulating electrode
-
Electrophysiology rig (amplifier, digitizer, microscope)
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region and maintain them in oxygenated aCSF.
-
Establish Recording: Obtain a whole-cell voltage-clamp recording from a target neuron. Hold the neuron at a membrane potential of -70 mV to -60 mV.[8][9]
-
Baseline EPSC Recording: Place a stimulating electrode in a region that provides synaptic input to the recorded neuron. Deliver brief electrical pulses (e.g., 150 µs) every 10-20 seconds to evoke stable baseline EPSCs.[8][9]
-
DNQX Application: Perfuse the brain slice with aCSF containing DNQX at a final concentration of 10-20 µM.[8][10]
-
Record Blockade: Continue to evoke and record EPSCs. The fast, large-amplitude component of the EPSC, which is mediated by AMPA/kainate receptors, should be significantly reduced or completely blocked within minutes of DNQX application.
-
Washout: To confirm the reversibility of the block, perfuse the slice with normal aCSF (without DNQX) and observe the recovery of the EPSC.
Caption: Experimental workflow for analyzing EPSC blockade by DNQX using electrophysiology.
Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA).
Objective: To quantify the binding affinity of DNQX for AMPA receptors.
Materials & Reagents:
-
Membrane preparation from cells or tissue expressing AMPA receptors.
-
Radioligand: [³H]AMPA.
-
This compound (as the unlabeled competitor).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Methodology:
-
Reaction Setup: In a 96-well plate, set up triplicate reactions for each condition:
-
Total Binding: Membrane preparation + [³H]AMPA + assay buffer.
-
Non-specific Binding: Membrane preparation + [³H]AMPA + a high concentration of a non-labeled agonist (e.g., 1 mM L-glutamate).
-
Competition: Membrane preparation + [³H]AMPA + varying concentrations of DNQX (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).
-
Plot the percentage of specific binding against the log concentration of DNQX.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow diagram for a competitive radioligand binding assay.
Glutamatergic Signaling Pathway and Point of Intervention
DNQX intervenes at a critical point in the primary pathway for fast excitatory neurotransmission in the central nervous system.[11]
Pathway Description:
-
An action potential arriving at the presynaptic terminal triggers the influx of Ca²⁺ through voltage-gated calcium channels.
-
Elevated intracellular Ca²⁺ causes synaptic vesicles containing glutamate to fuse with the presynaptic membrane, releasing glutamate into the synaptic cleft.
-
Glutamate diffuses across the cleft and binds to postsynaptic AMPA and NMDA receptors.
-
Binding to AMPA receptors causes a rapid opening of their ion channels, leading to a significant influx of Na⁺.[1][2]
-
This Na⁺ influx depolarizes the postsynaptic membrane, generating an Excitatory Postsynaptic Potential (EPSP). If the depolarization is strong enough, it removes the magnesium (Mg²⁺) block from NMDA receptors, allowing them to contribute to the synaptic current and downstream signaling cascades.[1]
DNQX Intervention: DNQX competitively binds to the AMPA receptors (and kainate receptors), preventing glutamate from binding and thereby blocking step 4. This prevents the initial rapid depolarization and subsequent activation of NMDA receptors, effectively silencing this pathway of synaptic transmission.
Caption: Glutamatergic signaling pathway showing the intervention point of DNQX.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 3. CNQX and DNQX block non-NMDA synaptic transmission but not NMDA-evoked locomotion in lamprey spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 2379-57-9 [sigmaaldrich.com]
- 8. hellobio.com [hellobio.com]
- 9. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling by postsynaptic AMPA receptors in glutamatergic synapse maturation [escholarship.org]
An In-depth Technical Guide to the Target Receptors of DNQX Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the target receptors of DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium (B8443419) salt, a potent antagonist of ionotropic glutamate (B1630785) receptors. This document summarizes key binding affinities, details experimental protocols for receptor characterization, and illustrates the associated signaling pathways.
Core Target Receptors and Binding Affinity
DNQX disodium salt is a selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes of ionotropic glutamate receptors.[1][2][3] Its selectivity is demonstrated by its significantly lower affinity for N-methyl-D-aspartate (NMDA) receptors. The quantitative binding data for DNQX are summarized in the table below.
| Receptor Subtype | Ligand | Parameter | Value (µM) | Species | Tissue/System | Reference |
| AMPA | DNQX | IC₅₀ | 0.5 | Rat | --- | [4] |
| Kainate | DNQX | IC₅₀ | 0.1 - 2 | Rat | --- | [4] |
| NMDA | DNQX | IC₅₀ | 40 | Rat | --- | [4] |
Table 1: Binding Affinity of DNQX for Ionotropic Glutamate Receptors. This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of DNQX for AMPA, kainate, and NMDA receptors.
Signaling Pathways Modulated by DNQX
DNQX exerts its effects by blocking the downstream signaling cascades initiated by AMPA and kainate receptor activation.
AMPA Receptor Signaling
Activation of AMPA receptors by glutamate leads to the influx of sodium ions, causing depolarization of the postsynaptic membrane. This rapid excitatory neurotransmission can also involve calcium influx, depending on the subunit composition of the receptor. AMPA receptor signaling is crucial for synaptic plasticity, including long-term potentiation (LTP). DNQX competitively binds to the glutamate binding site on the AMPA receptor, preventing channel opening and subsequent downstream signaling.
Figure 1: DNQX Antagonism of AMPA Receptor Signaling. This diagram illustrates how DNQX blocks the activation of the AMPA receptor by glutamate, thereby inhibiting ion influx and downstream cellular responses.
Kainate Receptor Signaling
Kainate receptors, when activated by glutamate, also function as ion channels permeable to sodium and potassium, contributing to excitatory postsynaptic potentials. Additionally, they can modulate neurotransmitter release through presynaptic mechanisms. DNQX antagonism of kainate receptors blocks these ionotropic functions.
Figure 2: DNQX Antagonism of Kainate Receptor Signaling. This diagram shows DNQX blocking the ionotropic function of kainate receptors, preventing excitatory postsynaptic potentials.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of DNQX with its target receptors.
Radioligand Binding Assay: Competitive Inhibition
This protocol details a competitive radioligand binding assay to determine the inhibitory constant (Ki) of DNQX for the AMPA receptor using [³H]AMPA as the radioligand.
1. Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) to a final protein concentration of 0.2-0.5 mg/mL.
2. Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of membrane preparation.
-
25 µL of [³H]AMPA (final concentration ~2-5 nM).
-
25 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M) or buffer (for total binding) or a saturating concentration of unlabeled glutamate (e.g., 1 mM) (for non-specific binding).
-
-
Incubate at 4°C for 1 hour.
3. Filtration and Scintillation Counting:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the DNQX concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Workflow for a Competitive Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of DNQX for its target receptors.
Whole-Cell Voltage-Clamp Electrophysiology
This protocol describes the use of whole-cell voltage-clamp recordings to measure AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) and their blockade by DNQX in cultured neurons or brain slices.
1. Preparation of Cells/Slices:
-
Prepare acute brain slices (e.g., hippocampal or cortical) or cultured neurons for recording.
-
Continuously perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂. The aCSF should contain picrotoxin (B1677862) (e.g., 100 µM) to block GABA-A receptor-mediated inhibitory currents and D-AP5 (e.g., 50 µM) to block NMDA receptor-mediated currents, thus isolating AMPA receptor-mediated EPSCs.
2. Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp configuration from a neuron using a borosilicate glass pipette (3-5 MΩ) filled with an internal solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.3).
-
Clamp the neuron at a holding potential of -70 mV to record inward EPSCs.
3. Evoking and Recording EPSCs:
-
Place a stimulating electrode near the recorded neuron to evoke synaptic responses.
-
Deliver brief electrical pulses (e.g., 0.1 ms (B15284909) duration) to elicit EPSCs.
-
Record baseline EPSCs for a stable period (e.g., 5-10 minutes).
4. Application of DNQX:
-
Bath-apply this compound (e.g., 10-20 µM) to the perfusion solution.
-
Continue to evoke and record EPSCs to observe the inhibitory effect of DNQX.
5. Data Analysis:
-
Measure the amplitude of the recorded EPSCs before and after the application of DNQX.
-
Calculate the percentage of inhibition of the EPSC amplitude by DNQX.
Figure 4: Workflow for Whole-Cell Voltage-Clamp Electrophysiology. This diagram outlines the process of measuring the effect of DNQX on AMPA receptor-mediated excitatory postsynaptic currents.
Conditioned Place Preference (CPP)
This protocol outlines a conditioned place preference experiment to investigate the role of AMPA/kainate receptors in the rewarding effects of drugs of abuse, using intracranial injections of DNQX.[1][5]
1. Apparatus:
-
A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.
2. Habituation (Day 1):
-
Allow the animal (e.g., rat or mouse) to freely explore all three chambers for a set period (e.g., 15-30 minutes) to establish baseline preference. Record the time spent in each chamber.
3. Conditioning (Days 2-5):
-
Drug Pairing: On alternating days, administer the drug of abuse (e.g., cocaine, amphetamine) and confine the animal to one of the outer chambers (the drug-paired chamber) for a set period (e.g., 30 minutes).
-
Vehicle Pairing: On the other days, administer the vehicle and confine the animal to the opposite outer chamber (the vehicle-paired chamber).
-
DNQX Administration: Prior to the drug pairing sessions, administer DNQX (e.g., via intracranial injection into a specific brain region like the nucleus accumbens) to a subset of animals. Control animals receive a vehicle injection.
4. Test (Day 6):
-
Place the animal in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15-30 minutes).
-
Record the time spent in each of the outer chambers.
5. Data Analysis:
-
Calculate a preference score for the drug-paired chamber (time spent in the drug-paired chamber minus time spent in the vehicle-paired chamber).
-
Compare the preference scores between the DNQX-treated and control groups to determine if blocking AMPA/kainate receptors attenuates the rewarding effects of the drug.
Figure 5: Workflow for a Conditioned Place Preference Experiment. This diagram illustrates the sequential phases of a CPP study investigating the effect of DNQX on drug reward.
References
- 1. DNQX in the nucleus accumbens inhibits cocaine-induced conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNQX - Wikipedia [en.wikipedia.org]
- 3. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Pharmacology of DNQX Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacology of DNQX disodium (B8443419) salt, a pivotal tool in neuroscience research. We will delve into its mechanism of action, receptor selectivity, and applications in various experimental models, presenting quantitative data in accessible tables and illustrating key concepts with detailed diagrams.
Core Mechanism of Action
DNQX (6,7-dinitroquinoxaline-2,3-dione) is a selective and competitive antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate subtypes of ionotropic glutamate (B1630785) receptors.[1][2] Its disodium salt form offers enhanced water solubility, facilitating its use in a wide range of experimental settings.[3][4] As a competitive antagonist, DNQX binds to the same site as the endogenous agonist, glutamate, but does not activate the receptor, thereby blocking the flow of ions through the channel.[1][5]
Interestingly, under specific cellular contexts, particularly in the presence of transmembrane AMPA receptor regulatory proteins (TARPs) like γ2, DNQX can exhibit partial agonist activity at AMPA receptors.[1][4] This dual functionality underscores the complexity of its interactions with the receptor complex. Furthermore, some studies have reported that DNQX may also interact with the glycine (B1666218) binding site on the NMDA receptor, although with significantly lower affinity.[6]
Signaling Pathway of Glutamatergic Neurotransmission and DNQX Inhibition
Caption: Competitive antagonism of DNQX at the glutamatergic synapse.
Quantitative Pharmacological Data
The following tables summarize the receptor binding affinities and effective concentrations of DNQX from various studies.
Table 1: Receptor Binding Affinity of DNQX
| Receptor Subtype | IC₅₀ (μM) | Reference |
| AMPA | 0.5 | [3][7][8][9] |
| Kainate | 0.1 - 2 | [3][7][8][9] |
| NMDA | 40 | [7][9] |
IC₅₀ values represent the concentration of DNQX required to inhibit 50% of the specific binding of a radioligand to the receptor.
Table 2: Effective Concentrations of DNQX in Experimental Preparations
| Experimental Model | Application | Effective Concentration | Reference |
| In vitro brain slices | Blockade of evoked and spontaneous EPSCs | 1 - 10 µM | [1] |
| Cultured rat hippocampal neurons | Induction of neurotoxicity | Dose-dependent | [2][10] |
| In vivo (mouse) | Blockade of amphetamine-induced sensitization | 5 - 10 mg/kg (i.p.) | [7] |
| In vivo (rat) | Inhibition of PCP-induced hsp70 expression | 5 µL of 0.5 mg/mL (i.c.v.) | [7] |
| In vivo (rat) | Induction of locomotor activity (VTA injection) | 1 µg | [11] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Voltage Clamp Recordings
This protocol is a synthesized representation for studying the effect of DNQX on excitatory postsynaptic currents (EPSCs) in brain slices.
Objective: To measure the effect of DNQX on spontaneous and evoked EPSCs in neurons.
Materials:
-
Brain slices (e.g., mouse prelimbic cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
DNQX disodium salt
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
Stimulating electrode
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region and maintain them in oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with aCSF. Obtain whole-cell voltage-clamp recordings from layer V neurons.
-
Holding Potential: Hold the neuron's membrane potential at -60 to -70 mV, which is the reversal potential for GABAergic currents, to isolate glutamatergic EPSCs.
-
Evoked EPSCs: Place a stimulating electrode in a region afferent to the recorded neuron (e.g., layers II/III). Deliver a brief electrical pulse (e.g., 150 µs) every 10 seconds to evoke synaptic responses.
-
Spontaneous EPSCs: Record spontaneous synaptic activity for a baseline period (e.g., 10 seconds) in the absence of stimulation.
-
DNQX Application: Bath-apply this compound at various concentrations (e.g., 1 µM, 10 µM) for a defined period (e.g., 5 minutes).
-
Data Acquisition: Continuously record both evoked and spontaneous EPSCs before, during, and after DNQX application.
-
Analysis: Measure the amplitude and frequency of EPSCs to quantify the inhibitory effect of DNQX.
Experimental Workflow for Electrophysiological Recording
Caption: A typical workflow for an in vitro electrophysiology experiment using DNQX.
In Vivo Applications and Behavioral Studies
DNQX has been instrumental in elucidating the role of AMPA and kainate receptors in various physiological and pathological processes in vivo.
-
Drug Reward and Addiction: In studies of drug-seeking behavior, DNQX injected into the nucleus accumbens has been shown to reduce the acquisition of conditioned place preference for amphetamine.[2][12] This suggests a critical role for AMPA/kainate receptor activation in the rewarding effects of psychostimulants.[2]
-
Locomotor Activity: When injected into the ventral tegmental area (VTA), DNQX can increase locomotor activity, indicating a tonic inhibitory role of glutamatergic inputs to this region in regulating movement.[11]
-
Neuroprotection: DNQX has demonstrated neuroprotective effects against glutamate and NMDA-induced neurotoxicity.[13] However, it is important to note that some studies have also reported neuron-specific toxicity of DNQX in cultured hippocampal neurons, which appears to be independent of ionotropic glutamate receptors.[2][10]
Atypical Properties and Considerations
-
Partial Agonism: As mentioned, in the presence of TARP auxiliary subunits, DNQX can act as a partial agonist at AMPA receptors.[1][4] This is a crucial consideration when interpreting experimental results, as it may lead to unexpected excitatory effects in certain neuronal populations. For example, DNQX has been shown to cause depolarization of thalamic reticular nucleus (TRN) neurons.[14][15]
-
Pro-oxidant Activity: DNQX has been reported to have pro-oxidant properties and can act as a neuroleptic agent.[1][3] These non-canonical effects should be considered, especially in studies focused on oxidative stress or long-term neuronal viability.
Conclusion
This compound remains an indispensable pharmacological tool for dissecting the roles of AMPA and kainate receptors in synaptic transmission, plasticity, and behavior. Its well-characterized competitive antagonist profile, coupled with its water solubility, makes it a versatile agent for both in vitro and in vivo research. However, researchers must remain cognizant of its potential for partial agonism and other off-target effects to ensure accurate interpretation of their findings. This guide provides a solid foundation for understanding the multifaceted pharmacology of DNQX, empowering researchers to design and execute robust experiments in the field of neuroscience.
References
- 1. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 2. DNQX - Wikipedia [en.wikipedia.org]
- 3. This compound | AMPA Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. This compound | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 5. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DNQX | iGluR | GluR | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. DNQX-induced toxicity in cultured rat hippocampal neurons: an apparent AMPA receptor-independent effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of locomotor activity by the glutamate antagonist DNQX injected into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the AMPA/kainate receptor antagonist DNQX in the nucleus accumbens on drug-induced conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective excitatory actions of DNQX and CNQX in rat thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Choice: A Technical Guide to DNQX Disodium Salt vs. DNQX Freebase for Experimental Success
For Immediate Release
[City, State] – [Date] – In the intricate world of neuroscience research, the selection of appropriate pharmacological tools is paramount to the integrity and reproducibility of experimental outcomes. Among the arsenal (B13267) of compounds available to investigators studying excitatory neurotransmission, 6,7-dinitroquinoxaline-2,3-dione (DNQX) stands out as a potent and selective competitive antagonist of AMPA and kainate receptors. However, a critical decision point often arises in the form of its available formulations: the water-soluble disodium (B8443419) salt and the less soluble freebase. This technical guide provides an in-depth comparison of DNQX disodium salt and DNQX freebase, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design and execution.
The primary distinction between the two forms lies in their physicochemical properties, which directly impacts their handling, solution preparation, and application in various experimental paradigms. The choice between the disodium salt and the freebase is not merely a matter of convenience but a fundamental consideration that can influence the accuracy and interpretation of experimental data.
Core Properties: A Head-to-Head Comparison
A clear understanding of the fundamental characteristics of each form is essential for their effective use. The following table summarizes the key quantitative data for this compound and DNQX freebase.
| Property | This compound | DNQX Freebase |
| Molecular Weight | 296.1 g/mol [1][2][3][4] | 252.14 g/mol [5][6] |
| Solubility in Water | Soluble up to 100 mM[2][4] | Insoluble |
| Solubility in DMSO | Not typically dissolved in DMSO | Soluble up to 100 mM[6] |
| Appearance | Brown to dark brown solid[1][4] | Solid |
| Storage | Desiccate at room temperature or +4°C[1][2][3] | Store at room temperature |
Mechanism of Action: A Shared Path
Both this compound and DNQX freebase function as competitive antagonists at the glutamate (B1630785) binding site of AMPA and kainate receptors, thereby inhibiting the excitatory neurotransmission mediated by these receptors. This action is crucial for dissecting the roles of different glutamate receptor subtypes in synaptic plasticity, neuronal excitability, and various neuropathological conditions. The inhibitory concentrations (IC50) are generally reported for DNQX as a molecule, with values around 0.1-0.5 µM for AMPA receptors and 0.1-2 µM for kainate receptors, while showing significantly lower affinity for NMDA receptors (IC50 ≈ 40 µM)[2][7].
Experimental Protocols: A Practical Guide
The divergent solubility profiles of the two DNQX forms necessitate distinct protocols for their preparation and use in experimental settings.
In Vitro Experiments: Solution Preparation
This compound: The high water solubility of the disodium salt makes it the preferred choice for most in vitro applications where aqueous buffers are used, such as electrophysiology and cell culture.
DNQX Freebase: The use of the freebase in aqueous in vitro systems requires an initial solubilization step in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).
References
- 1. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of central administration of the non-NMDA receptor antagonist DNQX on ACTH and corticosterone release before and during immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective excitatory actions of DNQX and CNQX in rat thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 6. DNQX - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
The Dawn of a New Era in Neuroscience: A Technical Guide to the Discovery and Development of Quinoxalinediones like DNQX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, development, and core methodologies associated with quinoxalinediones, a class of compounds that revolutionized the study of excitatory neurotransmission. Focusing on the archetypal antagonist, 6,7-dinitroquinoxaline-2,3-dione (DNQX), this document details the quantitative pharmacology, experimental protocols, and underlying signaling pathways that have established these molecules as indispensable tools in neuroscience and drug development.
Introduction: Unlocking the Excitatory Synapse
The late 1980s marked a significant turning point in neuropharmacology. While the N-methyl-D-aspartate (NMDA) receptor had been extensively studied, the other major ionotropic glutamate (B1630785) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, remained less understood due to the lack of potent and selective antagonists. This pharmacological gap hindered the elucidation of their specific roles in fast excitatory synaptic transmission and their implication in various neurological disorders.
The breakthrough came in 1988 with the discovery of quinoxalinediones as the first potent and competitive antagonists of non-NMDA receptors.[1] This discovery, spearheaded by researchers at Ferrosan in Denmark, introduced compounds like DNQX and CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), which provided the neuroscience community with the tools needed to dissect the roles of AMPA and kainate receptors in health and disease.[1] Quinoxalinediones are heterocyclic compounds that have since become foundational in the study of glutamatergic signaling and have served as scaffolds for the development of new therapeutic agents for conditions such as epilepsy and neurodegenerative diseases.[2][3]
The Quinoxalinedione (B3055175) Core and Structure-Activity Relationships
The foundational structure of this class of antagonists is the quinoxaline-2,3-dione scaffold.[4] The synthesis of this core often involves the condensation of a substituted 1,2-phenylenediamine with oxalic acid.[4] The structure-activity relationship (SAR) studies of quinoxalinediones have revealed key insights into their antagonist activity.
The nature and position of substituents on the quinoxaline (B1680401) ring system are critical determinants of their biological activity. For instance, the presence of electron-withdrawing groups, such as the dichloro or dinitro substitutions at the 6- and 7-positions, is crucial for potent antagonist activity at glutamate receptors, as these groups are thought to enhance binding affinity.[4] While much of the early SAR work was focused on non-NMDA receptors, modifications at other positions have been explored to modulate selectivity between AMPA, kainate, and even the glycine (B1666218) site of the NMDA receptor.[4][5]
Quantitative Pharmacology of DNQX and Related Compounds
The following tables summarize the quantitative data for DNQX and other notable quinoxalinedione derivatives, providing a comparative overview of their potency and selectivity.
Table 1: Inhibitory Potency (IC50) of DNQX at Ionotropic Glutamate Receptors
| Compound | AMPA Receptor (μM) | Kainate Receptor (μM) | NMDA Receptor (μM) | Reference(s) |
| DNQX | 0.5 | 2 | 40 | [6] |
Table 2: Binding Affinity (Ki) and IC50 Values of Various Quinoxalinedione Antagonists
| Compound | Receptor Target | Ki (µM) | IC50 (µM) | Reference(s) |
| DNQX | AMPA | - | 0.74 | [7] |
| CNQX | AMPA | - | 0.272-0.373 | [8] |
| NBQX | AMPA | 0.060 | - | [9] |
| PNQX | AMPA | - | 0.063 | [10] |
| PNQX | GlyN (NMDA) | - | 0.37 | [10] |
| YM90K | AMPA | 0.084 | - | [9] |
Key Experimental Protocols
The characterization of quinoxalinediones has relied on a suite of sophisticated experimental techniques. This section provides detailed methodologies for the key experiments cited in the development and analysis of these compounds.
Radioligand Binding Assay for AMPA Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., DNQX) for the AMPA receptor using [3H]AMPA as the radioligand.
Materials:
-
Rat cortical membranes (prepared from cerebral cortex)
-
[3H]AMPA (specific activity ~50-60 Ci/mmol)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Test compounds (e.g., DNQX) at various concentrations
-
Non-specific binding control: L-glutamate (1 mM)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of [3H]AMPA (final concentration ~5 nM), 50 µL of assay buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of [3H]AMPA, 50 µL of L-glutamate (1 mM), and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of [3H]AMPA, 50 µL of test compound at various concentrations, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 30-60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism
This protocol outlines the procedure for assessing the functional antagonism of DNQX on AMPA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary cortical or hippocampal neurons)
-
External Solution (ACSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal Solution (for patch pipette): Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
Agonist: AMPA or glutamate
-
Antagonist: DNQX
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
Procedure:
-
Cell Preparation: Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal ( >1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Recording: Clamp the neuron at a holding potential of -70 mV.
-
Agonist Application: Apply a brief pulse of AMPA or glutamate to evoke an inward current.
-
Antagonist Application: Perfuse the recording chamber with the external solution containing DNQX at a desired concentration for a few minutes.
-
Post-Antagonist Recording: While still in the presence of DNQX, apply the same pulse of AMPA or glutamate and record the evoked current.
-
Data Analysis: Compare the amplitude of the AMPA/glutamate-evoked current before and after the application of DNQX to determine the percentage of inhibition. Construct a dose-response curve by testing a range of DNQX concentrations to calculate the IC50 value.
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows central to the discovery and characterization of quinoxalinediones.
Caption: Logical workflow for the discovery and development of quinoxalinedione-based AMPA receptor antagonists.
Caption: Simplified signaling pathway of AMPA receptor antagonism by DNQX.
Conclusion and Future Directions
The discovery of quinoxalinediones like DNQX was a seminal moment in neuroscience, providing researchers with the chemical tools to dissect the complex roles of AMPA and kainate receptors. The methodologies outlined in this guide have been instrumental in characterizing these compounds and continue to be the gold standard for the development of new glutamate receptor modulators. As our understanding of the subtleties of glutamatergic signaling in neurological and psychiatric disorders deepens, the foundational knowledge gained from the study of quinoxalinediones will undoubtedly continue to guide the development of the next generation of therapeutics targeting the excitatory synapse.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMPA receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DNQX Disodium Salt in Elucidating Glutamate's Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal role of DNQX disodium (B8443419) salt, a potent antagonist of ionotropic glutamate (B1630785) receptors, in neuroscience research. We will delve into its mechanism of action, provide quantitative data on its receptor affinity, detail experimental protocols for its use, and visualize the complex signaling pathways it modulates. This document serves as a comprehensive resource for professionals seeking to understand and utilize DNQX in their research endeavors.
Introduction to DNQX Disodium Salt
6,7-dinitroquinoxaline-2,3-dione (DNQX) is a synthetic, competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1] The disodium salt form of DNQX offers the significant advantage of high water solubility, facilitating its use in a wide range of experimental paradigms. By selectively blocking the action of glutamate at these non-NMDA receptors, DNQX has become an invaluable tool for dissecting the physiological and pathological roles of excitatory neurotransmission in the central nervous system.
Mechanism of Action
DNQX competitively inhibits the binding of glutamate to AMPA and kainate receptors. This action prevents the conformational change in the receptor that would normally lead to the opening of its associated ion channel. Consequently, the influx of sodium and, in some cases, calcium ions is blocked, leading to a reduction in neuronal excitation.
Quantitative Data
The affinity and potency of DNQX for AMPA and kainate receptors have been quantified in numerous studies. The following table summarizes key quantitative data for DNQX.
| Parameter | Receptor Subtype | Value | Reference |
| IC₅₀ | AMPA | 0.5 µM | [2][3] |
| Kainate | 0.1 µM - 2 µM | [2][3] | |
| NMDA | 40 µM | [2] | |
| Kᵢ | Kainate | 1.4 µM | [4] |
Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) values can vary depending on the experimental conditions and the specific receptor subunit composition.
Signaling Pathways
DNQX's blockade of AMPA and kainate receptors interrupts critical downstream signaling cascades.
AMPA Receptor Signaling Pathway
Activation of AMPA receptors can lead to the activation of various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which is implicated in synaptic plasticity. DNQX effectively blocks the initiation of these pathways by preventing the initial receptor activation.
Kainate Receptor Signaling Pathway
Kainate receptors exhibit both ionotropic and metabotropic functions, the latter often involving G-protein coupling.[4][5][6] Activation of kainate receptors can modulate neurotransmitter release through these G-protein-mediated pathways. DNQX inhibits both the ionotropic and, consequently, the downstream G-protein-mediated signaling of kainate receptors.
Experimental Protocols
DNQX is widely used in electrophysiological studies, particularly in whole-cell patch-clamp recordings from brain slices, to isolate and study specific components of synaptic transmission.
Preparation of Acute Brain Slices
-
Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic. Perform transcardial perfusion with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Brain Extraction and Slicing: Rapidly dissect the brain and mount it on a vibratome. Submerge the brain in ice-cold, oxygenated cutting aCSF. Cut coronal or sagittal slices (typically 250-350 µm thick) of the brain region of interest.
-
Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes. Subsequently, maintain the slices at room temperature until recording.
Whole-Cell Patch-Clamp Recording
-
Slice Transfer: Place a single brain slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Neuron Identification: Visualize neurons using differential interference contrast (DIC) optics.
-
Pipette Positioning and Sealing: Approach a target neuron with a glass micropipette (3-6 MΩ resistance) filled with internal solution. Apply gentle positive pressure. Once in proximity to the neuron, release the positive pressure to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Recording: Record baseline excitatory postsynaptic currents (EPSCs) in voltage-clamp mode (holding potential typically -70 mV). EPSCs can be evoked by a stimulating electrode placed in a relevant afferent pathway.
-
DNQX Application: To block AMPA/kainate receptor-mediated currents, bath-apply this compound at a concentration of 10-20 µM.[7][8] The remaining current will be primarily mediated by NMDA receptors.
Solutions
-
Cutting aCSF (example): In mM: 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, 10 MgSO₄.
-
Recording aCSF (example): In mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 2 CaCl₂, 1 MgSO₄.
-
Internal Solution (example, for voltage-clamp): In mM: 135 Cs-methanesulfonate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effect of DNQX on synaptic transmission.
References
- 1. DNQX - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Kainate receptors coupled to G(i)/G(o) proteins in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kainate receptor - Wikipedia [en.wikipedia.org]
- 6. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
The Emergence of Partial Agonism: A Technical Guide to the Interaction of DNQX Disodium Salt with TARP Subunits
For Immediate Release
This technical guide provides an in-depth analysis of the partial agonist activity exhibited by the classical AMPA receptor antagonist, 6,7-dinitroquinoxaline-2,3-dione (DNQX) disodium (B8443419) salt, when AMPA receptors are co-expressed with Transmembrane AMPA Receptor Regulatory Protein (TARP) auxiliary subunits. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Executive Summary
Historically classified as a competitive antagonist, DNQX acts as a pure blocker of AMPA receptors in isolation. However, the discovery of TARPs has revolutionized this understanding. Seminal studies have demonstrated that the presence of TARP subunits fundamentally alters the pharmacological profile of DNQX, converting it into a partial agonist. This conversion is not an off-target effect but a direct consequence of the modulatory action of TARPs on the AMPA receptor complex. TARPs appear to enhance the coupling between the minor conformational change in the ligand-binding domain (LBD) induced by DNQX and the subsequent opening of the ion channel. This phenomenon has been observed across multiple TARP subtypes, including γ-2, γ-3, γ-4, and γ-8, indicating a conserved mechanism. Understanding this antagonist-to-agonist switch is critical for the accurate interpretation of experimental data and for the rational design of novel therapeutics targeting the AMPA receptor-TARP complex.
Quantitative Data Summary
The partial agonist activity of quinoxalinedione (B3055175) antagonists like DNQX and its analog CNQX is critically dependent on the presence of a TARP subunit. In heterologous expression systems, cells co-transfected with an AMPA receptor subunit (e.g., GluR1) and a TARP subunit show a distinct inward current in response to DNQX/CNQX application, an effect absent in cells expressing the AMPA receptor alone.[1][2][3] The data below, derived from foundational studies, quantifies this effect. To facilitate the observation of these small currents, experiments are often conducted in the presence of a positive allosteric modulator like Trichloromethiazide (TCM), which reduces receptor desensitization.[1][3]
Table 1: DNQX-Induced Currents in HEK293 Cells
| Condition | Agonist | Mean Inward Current (pA) | Number of Cells (n) | Reference |
| GluR1 alone | 100 µM DNQX + TCM | No significant current | 12 | Menuz et al., 2007 |
| GluR1 + TARP γ-2 | 100 µM DNQX + TCM | ~ -100 pA | 13 | Menuz et al., 2007 |
Table 2: CNQX-Induced Currents with Various TARP Subunits in HEK293 Cells
Note: Data for the related antagonist CNQX is more extensively characterized across TARP subtypes and serves as a strong proxy for the general mechanism applicable to DNQX.[3]
| Condition | Agonist | Mean Inward Current (pA) | Number of Cells (n) | Reference |
| GluR1 alone | 100 µM CNQX + TCM | No significant current | 8 | Menuz et al., 2007 |
| GluR1 + TARP γ-2 | 100 µM CNQX + TCM | ~ -150 pA | 11 | Menuz et al., 2007 |
| GluR1 + TARP γ-3 | 100 µM CNQX + TCM | ~ -125 pA | 4 | Menuz et al., 2007 |
| GluR1 + TARP γ-4 | 100 µM CNQX + TCM | ~ -125 pA | 5 | Menuz et al., 2007 |
| GluR1 + TARP γ-8 | 100 µM CNQX + TCM | ~ -75 pA | 4 | Menuz et al., 2007 |
Signaling Pathways and Mechanisms
The conversion of DNQX from an antagonist to a partial agonist is a direct result of TARP-mediated modulation of the AMPA receptor's gating mechanism. Without TARPs, the binding of DNQX to the LBD induces a minor degree of domain closure, but this conformational change is insufficient to be transduced to the channel gate, resulting in no ion flux. When a TARP is associated with the receptor, it physically interacts with the complex and alters its allosteric properties. The TARP is thought to "pre-activate" or lower the energy barrier for channel opening, thereby strengthening the coupling between LBD movement and the ion channel gate. Consequently, the small conformational change induced by DNQX is now sufficient to cause a partial opening of the channel, resulting in a measurable inward current.
Experimental Protocols
The following section details the key methodologies used to characterize the partial agonist activity of DNQX at TARP-associated AMPA receptors.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous expression of ion channels.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: Cells are transiently co-transfected with cDNAs encoding the desired AMPA receptor subunit (e.g., rat GluR1-flip) and a specific TARP subunit (e.g., mouse TARP γ-2, γ-3, γ-4, or γ-8). A marker plasmid, such as one encoding Green Fluorescent Protein (GFP), is often included to identify successfully transfected cells for recording. Transfection is typically performed using a lipid-based reagent like Lipofectamine 2000. Recordings are made 24-48 hours post-transfection.
Electrophysiological Recording
-
Technique: Whole-cell patch-clamp electrophysiology is the primary method for recording ion channel activity.
-
External Solution (in mM): 150 NaCl, 3 KCl, 10 HEPES, 1 CaCl₂, 1 MgCl₂, 10 glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 MgCl₂, 4 Na₂-ATP. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
-
Recording Parameters: Cells are voltage-clamped at a holding potential of -60 mV or -70 mV. Currents are amplified, filtered at 2 kHz, and digitized at 10 kHz.
-
Drug Application: DNQX disodium salt and other compounds are rapidly applied to the recorded cell using a multi-barrel perfusion system. To better resolve the small agonist currents, DNQX is often co-applied with a positive allosteric modulator such as 500 µM Trichloromethiazide (TCM) or 100 µM cyclothiazide (B1669527) to inhibit rapid receptor desensitization.
References
The Effect of DNQX on Excitatory Postsynaptic Currents: A Technical Guide
Introduction: 6,7-dinitroquinoxaline-2,3-dione (DNQX) is a quinoxaline (B1680401) derivative widely utilized in neuroscience research as a potent and selective antagonist for specific types of ionotropic glutamate (B1630785) receptors (iGluRs).[1] As a competitive antagonist, it plays a crucial role in dissecting the components of excitatory neurotransmission.[1][2][3] This technical guide provides an in-depth overview of the effects of DNQX on excitatory postsynaptic currents (EPSCs), summarizing key quantitative data, detailing common experimental protocols, and visualizing its mechanism of action for researchers, scientists, and drug development professionals.
Core Mechanism of Action
DNQX primarily functions as a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are non-N-methyl-D-aspartate (non-NMDA) ionotropic glutamate receptors.[1][4] It exerts its effect by binding to the glutamate binding site on these receptors, thereby preventing the endogenous ligand, glutamate, from binding and activating the receptor's associated ion channel. This action effectively blocks the influx of cations (primarily Na+ and Ca2+) that would normally generate an EPSC.
While highly selective for AMPA and kainate receptors, DNQX shows significantly lower affinity for NMDA receptors, making it an invaluable tool for isolating and studying NMDA receptor-mediated currents.[2][3][5] Interestingly, under certain conditions, such as in the presence of specific transmembrane AMPA receptor regulatory proteins (TARPs), DNQX can exhibit weak partial agonist activity at AMPA receptors.[5][6][7]
Caption: Mechanism of DNQX at a glutamatergic synapse.
Quantitative Data on DNQX Efficacy
The potency of DNQX is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the specific receptor subtype.
| Receptor Subtype | IC50 (µM) | Reference |
| AMPA Receptor | 0.5 | [2][3][8] |
| Kainate Receptor | 0.1 - 2 | [2][3][8] |
| NMDA Receptor | 40 | [2][3] |
The practical application of DNQX in electrophysiological experiments demonstrates its potent effects on neuronal activity and synaptic currents.
| Preparation / Cell Type | DNQX Concentration (µM) | Observed Effect | Reference | | :--- | :--- | :--- | | Mouse Prelimbic Cortex Neurons | 10 | Complete block of spontaneous and evoked EPSCs. |[7] | | Rat Thalamic Reticular Nucleus (TRN) Neurons | 4 | Negligible depolarization (0.3 ± 0.3 mV). |[6] | | Rat Thalamic Reticular Nucleus (TRN) Neurons | 20 | Reversible membrane depolarization (3.3 ± 1.1 mV) and inward current (-14.3 ± 5.6 pA). |[6][9][10] | | Rat Thalamic Reticular Nucleus (TRN) Neurons | 100 | Robust depolarization (3.7 ± 1.6 mV). |[6][10] | | Rat Ventral Tegmental Area (VTA) Neurons | 10 | Used to block AMPA receptors to isolate other currents (e.g., IPSCs). |[11] |
Experimental Protocols
The primary technique for studying the effect of DNQX on EPSCs is whole-cell patch-clamp electrophysiology in brain slices or cultured neurons.
Key Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol outlines the essential steps to measure the effect of DNQX on AMPA receptor-mediated EPSCs.
-
Slice Preparation:
-
Animals (typically rodents) are anesthetized and perfused with ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
The brain is rapidly extracted and sectioned into thin slices (e.g., 250-300 µm) using a vibratome in the cold, oxygenated cutting solution.
-
Slices are allowed to recover in a holding chamber containing standard aCSF at a physiological temperature (e.g., 32-34°C) for at least one hour before recording.
-
-
Recording Setup:
-
A single brain slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.
-
Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
-
Whole-Cell Recording:
-
A glass micropipette (3-7 MΩ resistance) is filled with an intracellular solution (e.g., a Cs+-based solution for voltage-clamp to block K+ currents).[12][13]
-
The micropipette is carefully guided to a neuron, and a high-resistance "gigaohm seal" is formed between the pipette tip and the cell membrane.[14]
-
The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.[14]
-
-
Data Acquisition:
-
The neuron is held in voltage-clamp mode at a holding potential of -70 mV. This potential is near the reversal potential for GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs), thus minimizing their contribution.[7][15][16]
-
Baseline EPSCs are recorded. These can be spontaneous EPSCs (sEPSCs) or evoked EPSCs (eEPSCs), triggered by a stimulating electrode placed near the recorded neuron.[7]
-
To isolate AMPA receptor-mediated currents, an NMDA receptor antagonist like AP5 (D-APV) is often included in the aCSF.
-
-
DNQX Application:
-
After a stable baseline recording is established, DNQX (e.g., 10-20 µM) is added to the perfusing aCSF.
-
Recordings continue in the presence of DNQX to observe its effect on EPSC amplitude and frequency. A significant reduction or complete block is expected.[7]
-
-
Washout and Analysis:
-
The DNQX-containing solution is replaced with standard aCSF to "wash out" the drug and observe any recovery of the EPSCs.
-
The recorded currents are analyzed offline to quantify changes in EPSC amplitude, frequency, and kinetics before, during, and after DNQX application.
-
Caption: Experimental workflow for a patch-clamp study of DNQX.
Logical Pathway of DNQX Action
The antagonistic effect of DNQX on EPSCs follows a clear and direct signaling pathway, which is fundamental to its utility in research.
Caption: Logical relationship of DNQX action on EPSCs.
Conclusion
DNQX is an essential pharmacological tool for the study of glutamatergic neurotransmission. Its selective and potent competitive antagonism of AMPA and kainate receptors allows for the effective blockade of the fast component of excitatory postsynaptic currents.[4] This property enables researchers to isolate NMDA receptor function, investigate the roles of non-NMDA receptors in synaptic plasticity, and probe the functional composition of glutamatergic synapses throughout the central nervous system. A thorough understanding of its mechanism, quantitative effects, and the protocols for its use is fundamental for professionals engaged in neuroscience and drug development.
References
- 1. DNQX - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CNQX and DNQX block non-NMDA synaptic transmission but not NMDA-evoked locomotion in lamprey spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 8. DNQX disodium salt | AMPA Receptor Antagonists: R&D Systems [rndsystems.com]
- 9. Selective excitatory actions of DNQX and CNQX in rat thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Post-Stress Block of Kappa Opioid Receptors Rescues Long-Term Potentiation of Inhibitory Synapses and Prevents Reinstatement of Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
An In-depth Technical Guide to DNQX Disodium Salt in Synaptic Transmission Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium (B8443419) salt is a potent and selective competitive antagonist of non-NMDA ionotropic glutamate (B1630785) receptors, specifically targeting AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[1][2] Its water-soluble nature makes it a valuable pharmacological tool for in vitro and in vivo studies of excitatory synaptic transmission.[3] This guide provides a comprehensive overview of DNQX disodium salt, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and workflows.
Mechanism of Action
DNQX competitively inhibits the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors, thereby blocking the influx of cations (primarily Na+ and Ca2+) through these ligand-gated ion channels.[1][2] This action effectively reduces or abolishes the fast component of excitatory postsynaptic potentials (EPSPs) and excitatory postsynaptic currents (EPSCs).[4][5] While highly selective for AMPA and kainate receptors over NMDA receptors, it's important to note that at higher concentrations, DNQX can also exhibit some affinity for the glycine (B1666218) binding site on the NMDA receptor.[2][6][7]
Interestingly, in the presence of transmembrane AMPA receptor regulatory proteins (TARPs), DNQX can act as a partial agonist at AMPA receptors.[3][4][5] This highlights the complex modulatory environment of native receptor complexes.
Quantitative Data
The following tables summarize the quantitative data for this compound, providing a clear comparison of its potency and effects across different experimental conditions.
| Parameter | Receptor Subtype | Value | Reference |
| IC50 | AMPA Receptor | 0.5 µM | [6] |
| IC50 | Kainate Receptor | 0.1 µM - 2 µM | [6] |
| IC50 | NMDA Receptor | 40 µM | [6] |
| IC50 | AMPA Receptor | 0.19-1.66 µM | [8] |
| IC50 | GluK2 Receptor | 0.35 µM | [8] |
Table 1: Inhibitory Potency (IC50) of DNQX
| Experimental Condition | Concentration | Effect | Reference |
| Blockade of spontaneous and evoked EPSCs | 10 µM | Complete block | [3][4][5] |
| Blockade of spontaneous and evoked EPSCs | 1 µM | Effective | [3][4][5] |
| Inhibition of EPSPs in IMM neurons (in vitro) | 3 µM | Significant inhibition | [9] |
| Study of isolated NMDA-receptor-mediated EPSPs | 15 µM | Blockade of AMPA receptors | [10] |
| Depolarization of thalamic reticular nucleus (TRN) neurons | 20 µM | Average depolarization of 3.3 ± 1.1 mV | [11] |
| Depolarization of thalamic reticular nucleus (TRN) neurons | 100 µM | Average depolarization of 3.7 ± 1.6 mV | [11] |
Table 2: Effective Concentrations of DNQX in Electrophysiological Studies
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of EPSCs in Brain Slices
This protocol is designed to measure the effect of this compound on evoked and spontaneous excitatory postsynaptic currents (EPSCs) in neurons within a brain slice preparation.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (ACSF)
-
Brain slice preparation (e.g., mouse prelimbic cortex)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Stimulating electrode
-
Glass micropipettes for recording
Methodology:
-
Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region.
-
Maintain slices in oxygenated ACSF.
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF.
-
Establish a whole-cell voltage-clamp recording from a target neuron (e.g., a layer V pyramidal neuron).[3][4][5]
-
Hold the neuron at a membrane potential of -60 to -70 mV to isolate glutamatergic currents and minimize contamination from GABAergic currents.[3][4][5]
-
For evoked EPSCs: Place a stimulating electrode in a presynaptic area (e.g., layers II/III) and deliver a brief electrical pulse (e.g., 150 µs) every 10 seconds to elicit a reliable EPSC.[3][4][5]
-
Record a stable baseline of evoked EPSCs for several minutes.
-
Bath-apply this compound at the desired concentration (e.g., 1 µM, 3 µM, 10 µM) by adding it to the perfusion ACSF.[3][4][5][9]
-
Continue recording evoked EPSCs to observe the inhibitory effect of DNQX.
-
For spontaneous EPSCs: In the absence of electrical stimulation, record spontaneous inward currents for a set period (e.g., 10 seconds) before and after the application of DNQX.[3][4][5]
-
After observing the effect, wash out the DNQX by perfusing with drug-free ACSF to assess the reversibility of the block.
Isolating NMDA Receptor-Mediated Synaptic Potentials
This protocol allows for the pharmacological isolation and study of the NMDA receptor component of the EPSP by blocking the AMPA/kainate receptor contribution with DNQX.
Materials:
-
This compound
-
APV (a selective NMDA receptor antagonist)
-
Magnesium-free ACSF
-
Brain slice preparation (e.g., hippocampal slice)
-
Electrophysiology setup for intracellular or whole-cell recording
Methodology:
-
Prepare and maintain brain slices as described in the previous protocol.
-
Perfuse the slice with magnesium-free ACSF. The absence of magnesium removes the voltage-dependent block of the NMDA receptor channel, allowing it to be activated at resting membrane potential.[2]
-
Bath-apply DNQX (e.g., 15 µM) to block the non-NMDA component of the synaptic potential.[2][10]
-
Deliver an orthodromic stimulus to evoke a synaptic potential. The resulting slow synaptic potential is primarily mediated by NMDA receptors.[2]
-
To confirm the isolation of the NMDA receptor-mediated potential, subsequently apply a selective NMDA receptor antagonist, such as APV. This should completely block the remaining slow synaptic potential.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of DNQX in studying synaptic transmission.
Caption: Mechanism of DNQX action at the glutamatergic synapse.
Caption: Workflow for assessing DNQX inhibition of EPSCs.
Caption: Role of AMPA receptors and their blockade by DNQX in LTP induction.
Applications in Synaptic Transmission Research
This compound is a cornerstone tool for dissecting the contributions of different glutamate receptor subtypes to synaptic events and plasticity.
-
Isolating NMDA Receptor-Mediated Currents: By blocking the fast AMPA/kainate receptor-mediated component of the EPSP, DNQX allows researchers to study the slower, voltage-dependent properties of the NMDA receptor-mediated current in isolation.[2]
-
Studying Synaptic Plasticity: DNQX is instrumental in investigating the mechanisms of long-term potentiation (LTP) and long-term depression (LTD).[12][13] Since the initial depolarization required to relieve the magnesium block of NMDA receptors during LTP induction is primarily mediated by AMPA receptors, DNQX can be used to prevent the induction of many forms of LTP.[14][15]
-
Characterizing Synaptic Connectivity: By selectively blocking excitatory transmission, DNQX can help to map neural circuits and understand the roles of specific glutamatergic pathways.
-
Investigating Neurological Disorders: Given the involvement of glutamatergic excitotoxicity in various neurological conditions, DNQX can be used in preclinical models to explore the therapeutic potential of blocking AMPA/kainate receptors.
Handling and Storage
This compound is soluble in water up to 100 mM.[3][8] For long-term storage, it is recommended to keep the solid form desiccated at room temperature.[3] If stock solutions are prepared, they should be aliquoted and frozen at -20°C, where they are stable for up to one to three months.[3][8] It is advisable to prepare and use solutions on the same day if possible.[3]
Conclusion
This compound remains an indispensable pharmacological agent for neuroscientists. Its potent and selective antagonism of AMPA and kainate receptors provides a reliable means to investigate the fundamental processes of excitatory synaptic transmission and plasticity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to effectively utilize DNQX in their studies.
References
- 1. DNQX - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. hellobio.com [hellobio.com]
- 4. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 5. This compound | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression mechanisms underlying long-term potentiation: a postsynaptic view, 10 years on - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evidence That Long-Term Potentiation Occurs within Individual Hippocampal Synapses during Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zenodo.org [zenodo.org]
Methodological & Application
Application Notes and Protocols for DNQX Disodium Salt in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNQX (6,7-dinitroquinoxaline-2,3-dione) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] The disodium (B8443419) salt form of DNQX offers the significant advantage of high water solubility, facilitating its use in physiological buffers for a wide range of electrophysiological studies.[3][4] These application notes provide an overview of DNQX disodium salt's mechanism of action, key quantitative data, and detailed protocols for its use in electrophysiological experiments.
Mechanism of Action
DNQX competitively inhibits the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors, thereby blocking the influx of cations (primarily Na⁺ and Ca²⁺) through these channels and reducing or abolishing excitatory postsynaptic currents (EPSCs).[5] While highly selective for AMPA and kainate receptors, at higher concentrations, DNQX can also exhibit some antagonist activity at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors.[6][7] Interestingly, in the presence of transmembrane AMPA receptor regulatory proteins (TARPs), particularly the γ2 subunit, DNQX can act as a partial agonist at AMPA receptors.[5][8]
Quantitative Data
The following table summarizes the key quantitative parameters for DNQX, providing a reference for experimental design.
| Parameter | Receptor | Value | Species | Preparation | Reference |
| IC₅₀ | AMPA | 0.5 µM | Rat | Cultured Cortical Neurons | [9] |
| IC₅₀ | Kainate | 0.1 - 2 µM | Rat / Recombinant | Cultured Cortical Neurons / HEK293 cells | [9] |
| IC₅₀ | NMDA (glycine site) | 40 µM | Rat | [9] | |
| Commonly Used Concentration | AMPA/Kainate | 10 µM | Mouse | Brain Slices | [3][5] |
Signaling Pathway of DNQX Action
The following diagram illustrates the signaling pathway affected by DNQX.
Caption: Signaling pathway of AMPA/Kainate receptor antagonism by DNQX.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Spontaneous and Evoked EPSCs in Brain Slices
This protocol is adapted from methodologies used to study excitatory synaptic transmission in cortical neurons.[3][5]
1. Materials:
- This compound (water-soluble)
- Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 25 D-glucose. Continuously bubbled with 95% O₂ / 5% CO₂.
- Intracellular solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.
- Brain slice preparation (e.g., mouse prelimbic cortex).
- Patch-clamp electrophysiology setup with amplifier, digitizer, and data acquisition software.
- Bipolar stimulating electrode.
2. Procedure:
- Prepare acute brain slices (250-300 µm thick) and allow them to recover in aCSF at room temperature for at least 1 hour before recording.
- Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.
- Obtain whole-cell patch-clamp recordings from layer V pyramidal neurons under visual guidance using DIC microscopy.
- For recording EPSCs, clamp the neuron at a holding potential of -70 mV to minimize the contribution of GABAergic currents.[3][5]
- Recording Spontaneous EPSCs (sEPSCs): Record baseline sEPSC activity for 5-10 minutes.
- Recording Evoked EPSCs (eEPSCs): Place a stimulating electrode in a nearby layer (e.g., layers II/III) to evoke synaptic responses. Deliver a single square pulse (e.g., 150 µs duration) every 10 seconds at an intensity that elicits a reliable, submaximal EPSC.[3][5] Record a stable baseline of eEPSCs for 5-10 minutes.
- DNQX Application: Prepare a stock solution of this compound in water. Dilute the stock solution in aCSF to the final desired concentration (e.g., 10 µM).
- Switch the perfusion to the aCSF containing DNQX.
- Record sEPSCs and eEPSCs in the presence of DNQX for at least 5-10 minutes, or until the effect has reached a steady state. A complete block of both spontaneous and evoked EPSCs is expected at 10 µM.[3][5]
- Washout: Switch the perfusion back to the control aCSF to wash out the DNQX and observe any recovery of synaptic transmission.
3. Data Analysis:
- Analyze the frequency and amplitude of sEPSCs before, during, and after DNQX application.
- Measure the peak amplitude of the evoked EPSCs and plot it over time to visualize the effect of DNQX.
- Compare the average EPSC amplitude during the baseline period with the average amplitude during DNQX application to quantify the degree of inhibition.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effect of DNQX on synaptic transmission.
Caption: A typical experimental workflow for DNQX application in electrophysiology.
Concluding Remarks
This compound is an indispensable tool for the pharmacological dissection of glutamatergic synaptic transmission. Its high water solubility and potent, selective antagonism of AMPA and kainate receptors make it a reliable agent for isolating NMDA receptor-mediated currents and for studying the roles of AMPA/kainate receptors in various physiological and pathological processes. Proper experimental design, including appropriate concentration selection and control experiments, is crucial for obtaining robust and interpretable results.
References
- 1. DNQX - Wikipedia [en.wikipedia.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective excitatory actions of DNQX and CNQX in rat thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes: Preparing and Using DNQX Disodium Salt for Patch Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for the preparation and application of DNQX disodium (B8443419) salt stock solutions for patch clamp experiments. DNQX (6,7-dinitroquinoxaline-2,3-dione) is a potent and selective competitive antagonist of AMPA and kainate receptors, which are ionotropic glutamate (B1630785) receptors mediating fast excitatory synaptic transmission in the central nervous system.[1] The disodium salt form offers the significant advantage of high water solubility, simplifying solution preparation for aqueous electrophysiology buffers.[2][3]
Quantitative Data Summary
Quantitative information regarding DNQX disodium salt is summarized below for quick reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₂N₄Na₂O₆ | [2] |
| Molecular Weight | 296.1 g/mol | [2][4] |
| Appearance | Dark brown solid | |
| Purity | ≥98% | [2][4][5] |
| Solubility in Water | Up to 100 mM | [2][4][5] |
| Storage (Powder) | Desiccate at Room Temperature or 2-8°C | [2][5] |
Table 2: Stock and Working Solution Parameters
| Parameter | Recommendation | References |
| Stock Solution Solvent | Nuclease-free water or electrophysiology-grade water | [2][5] |
| Recommended Stock Concentration | 10 mM - 20 mM (up to 100 mM is possible) | [3][4] |
| Storage of Stock Solution | Aliquot and store at -20°C for 1-3 months. Avoid freeze-thaw cycles. | [5][6] |
| Typical Working Concentration | 10 µM - 20 µM | [3][7][8] |
| Effective Concentration Range | 1 µM - 100 µM | [3][9] |
| Application Method | Bath application or local perfusion | [7] |
Table 3: Receptor Antagonist Potency (IC₅₀ Values)
| Receptor Subtype | IC₅₀ Value | References |
| AMPA Receptors | ~0.5 µM | [2][4] |
| Kainate Receptors | ~0.1 µM - 2.0 µM | [2][4][6] |
| NMDA Receptors | ~40 µM (low affinity) | [6] |
Experimental Protocols
Protocol 1: Preparation of 20 mM this compound Stock Solution
This protocol describes the preparation of a highly concentrated, aqueous stock solution.
Materials:
-
This compound (MW: 296.1 g/mol )
-
Nuclease-free or electrophysiology-grade water
-
Vortex mixer
-
Calibrated scale
-
Microcentrifuge tubes (sterile, low-adhesion)
Procedure:
-
Weighing: Accurately weigh 2.96 mg of this compound powder. Note: Always consult the batch-specific molecular weight on the product vial or Certificate of Analysis for precise calculations.
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add 500 µL of nuclease-free water to the tube.
-
Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. The solution should be clear.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, low-adhesion microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[6]
-
Storage: Store the aliquots at -20°C. The stock solution is stable for up to 1-3 months when stored properly.[5]
Protocol 2: Preparation of 20 µM Working Solution for Patch Clamp
This protocol details the dilution of the stock solution into the final working concentration in artificial cerebrospinal fluid (aCSF).
Materials:
-
20 mM this compound Stock Solution (from Protocol 1)
-
Artificial Cerebrospinal Fluid (aCSF) or desired external recording solution. A typical aCSF composition is (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.
-
Micropipettes
Procedure:
-
Thawing: On the day of the experiment, remove one aliquot of the 20 mM DNQX stock solution from the -20°C freezer. Allow it to thaw completely at room temperature.[5]
-
Dilution Calculation: The required dilution factor is 1:1000 (20 mM to 20 µM).
-
Preparation: To prepare 20 mL of working solution, add 20 µL of the 20 mM stock solution to 19.98 mL of aCSF.
-
Mixing: Mix the solution thoroughly by inversion or gentle vortexing. Ensure the solution is well-mixed before perfusing it onto the cells.
-
Application: The working solution is now ready for bath application to the recording chamber.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
DNQX is a competitive antagonist that binds to the glutamate binding site on AMPA and kainate receptors. This prevents the endogenous agonist, glutamate, from binding and activating the receptors, thereby blocking the influx of cations (Na⁺ and Ca²⁺) and subsequent neuronal depolarization.[10][11] This action allows for the pharmacological isolation of other receptor currents, such as those mediated by NMDA receptors.[12]
Caption: Mechanism of DNQX as a competitive antagonist at postsynaptic AMPA/Kainate receptors.
Experimental Workflow
The following workflow outlines the key steps from stock solution preparation to its application in a whole-cell patch clamp experiment to isolate NMDA receptor-mediated currents.
Caption: Workflow for preparing and applying DNQX in a patch clamp experiment.
References
- 1. DNQX - Wikipedia [en.wikipedia.org]
- 2. This compound | AMPA Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. This compound | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 4. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 5. hellobio.com [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 9. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Neuron - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Optimal Working Concentration of DNQX Disodium Salt In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium (B8443419) salt is a potent and selective competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, two types of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Its water-soluble disodium salt form makes it particularly suitable for a wide range of in vitro applications. These application notes provide a comprehensive guide to the optimal working concentrations of DNQX disodium salt for various experimental paradigms, along with detailed protocols and an overview of its mechanism of action.
Mechanism of Action
DNQX competitively binds to the glutamate binding site on AMPA and kainate receptors, preventing their activation by the endogenous agonist glutamate. This blockade inhibits the influx of sodium (Na+) and, depending on the subunit composition of the receptor, calcium (Ca2+) ions into the postsynaptic neuron, thereby reducing excitatory postsynaptic currents (EPSCs) and subsequent downstream signaling cascades.
dot
Caption: Mechanism of DNQX action on AMPA/Kainate receptors.
Data Presentation: Recommended Working Concentrations
The optimal concentration of this compound is highly dependent on the specific application, cell type, and experimental conditions. The following table summarizes empirically determined concentrations from the literature for various in vitro assays.
| Application | Cell Type/Preparation | Recommended Concentration Range | IC50 Values | Notes |
| Electrophysiology | Neuronal cultures, brain slices | 1 - 20 µM | AMPA: 0.19-1.66 µM | A concentration of 10 µM is commonly used to completely block spontaneous and evoked EPSCs.[1] Higher concentrations (up to 100 µM) have been used in some studies.[2] |
| Neuroprotection Assays | Primary neurons, neuronal cell lines | 10 - 50 µM | N/A | The concentration should be optimized to counteract the specific concentration of the excitotoxic agent (e.g., glutamate, kainate) used. |
| Calcium Imaging | Cultured neurons, astrocytes | 10 - 20 µM | Kainate: 0.35 µM | Effective for blocking glutamate-induced calcium influx through AMPA/kainate receptors. |
| Cell Viability/Cytotoxicity | Neuronal cell lines, primary cultures | 1 - 100 µM | N/A | A dose-response curve is recommended to determine the optimal non-toxic concentration for antagonism studies or the cytotoxic concentration for toxicity studies. Some studies have reported dose-dependent neurotoxicity at higher concentrations.[3] |
Experimental Protocols
Protocol 1: Inhibition of Excitatory Postsynaptic Currents (EPSCs) in Brain Slices
This protocol describes the use of this compound to block AMPA/kainate receptor-mediated EPSCs in brain slices using whole-cell patch-clamp electrophysiology.[1][4]
dot
Caption: Workflow for electrophysiological recording with DNQX.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (ACSF)
-
Standard electrophysiology recording setup
Procedure:
-
Prepare acute brain slices from the desired brain region.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record stable baseline spontaneous or evoked EPSCs for 5-10 minutes.
-
Prepare a stock solution of this compound (e.g., 10 mM in deionized water). This stock solution can be stored at -20°C for up to 3 months.
-
Dilute the DNQX stock solution into the ACSF to the final desired working concentration (e.g., 10 µM).
-
Switch the perfusion to the DNQX-containing ACSF and record the inhibition of EPSCs. Complete blockade is typically observed within 5-10 minutes.
-
To test for reversibility, switch the perfusion back to the standard ACSF and monitor the recovery of EPSCs.
Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol outlines the use of this compound to assess its neuroprotective effects against glutamate-induced cell death in primary neuronal cultures.
Materials:
-
Primary neuronal culture
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Glutamate
-
This compound
-
Cell viability assay reagent (e.g., MTT, Resazurin, or LDH assay kit)
Procedure:
-
Plate primary neurons in a 96-well plate at a suitable density.
-
Culture the neurons for at least 7 days to allow for maturation.
-
Prepare a stock solution of this compound (10 mM in water).
-
Prepare a range of DNQX working solutions (e.g., 1, 10, 25, 50 µM) by diluting the stock solution in the culture medium.
-
Prepare a glutamate solution at a concentration known to induce excitotoxicity (e.g., 50-100 µM, this should be empirically determined for your specific culture system).
-
Pre-incubate the neuronal cultures with the different concentrations of DNQX for 1-2 hours.
-
Add the glutamate solution to the wells (except for the control wells) and co-incubate for 24 hours.
-
Assess cell viability using a standard assay according to the manufacturer's instructions.
-
Calculate the percentage of neuroprotection conferred by DNQX at each concentration relative to the glutamate-only treated cells.
Protocol 3: Calcium Imaging of Glutamate-Evoked Responses
This protocol describes how to use this compound to block AMPA/kainate receptor-mediated calcium influx in cultured neurons or astrocytes using a fluorescent calcium indicator.
dot
Caption: Workflow for calcium imaging experiments with DNQX.
Materials:
-
Cultured neurons or astrocytes on coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Imaging buffer (e.g., HBSS)
-
Glutamate
-
This compound
-
Fluorescence microscope with an imaging system
Procedure:
-
Culture cells on glass coverslips suitable for imaging.
-
Load the cells with a fluorescent calcium indicator according to the manufacturer's protocol.
-
Mount the coverslip in an imaging chamber and perfuse with imaging buffer.
-
Acquire a stable baseline fluorescence signal.
-
Stimulate the cells with a puff or perfusion of glutamate (e.g., 100 µM) and record the change in fluorescence, which corresponds to an increase in intracellular calcium.
-
Wash out the glutamate and allow the fluorescence to return to baseline.
-
Perfuse the cells with imaging buffer containing the desired concentration of this compound (e.g., 20 µM) for 5-10 minutes.
-
While still in the presence of DNQX, re-apply the same concentration of glutamate and record the fluorescence. A significant reduction or complete blockade of the calcium response indicates effective antagonism of AMPA/kainate receptors.
Solubility and Storage
This compound is readily soluble in water up to 100 mM.[1] It is recommended to prepare fresh solutions for each experiment. However, stock solutions can be aliquoted and stored at -20°C for up to three months. Before use, frozen solutions should be thawed and vortexed to ensure complete dissolution.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the protocols for their specific experimental setup and cell types. Always refer to the manufacturer's product data sheet for specific handling and storage instructions.
References
Application Notes and Protocols for DNQX Disodium Salt in Whole-Cell Voltage Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dinitroquinoxaline-2,3-dione (DNQX) disodium (B8443419) salt is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1][2] In whole-cell voltage clamp recordings, DNQX is an invaluable tool for isolating and studying synaptic currents, characterizing receptor subtypes, and investigating the role of excitatory transmission in various physiological and pathological processes. Its water-soluble disodium salt form offers convenience and reliability in experimental applications.[3] This document provides detailed application notes and protocols for the effective use of DNQX disodium salt in whole-cell voltage clamp recordings.
Mechanism of Action
DNQX competitively inhibits the binding of the neurotransmitter glutamate to the ligand-binding domain of both AMPA and kainate receptors.[1] This antagonism prevents the conformational change required for ion channel opening, thereby blocking the influx of sodium (Na+) and, depending on the subunit composition of the receptor, calcium (Ca2+) ions into the postsynaptic neuron.[4][5] The result is a reduction or complete block of excitatory postsynaptic currents (EPSCs).[6]
Signaling Pathways
AMPA and kainate receptors are not only ion channels but can also initiate intracellular signaling cascades. DNQX, by blocking these receptors, can modulate these downstream pathways.
Figure 1: Simplified AMPA Receptor Signaling Pathway.
AMPA receptor activation leads to postsynaptic depolarization and can trigger downstream signaling cascades, such as the Lyn-MAPK pathway, influencing synaptic plasticity and gene expression.[7][8] DNQX blocks these initial steps.
Figure 2: Kainate Receptor Signaling Pathways.
Kainate receptors exhibit both ionotropic and metabotropic signaling, modulating neuronal excitability and neurotransmitter release.[9][10][11] DNQX can inhibit both of these functions.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in whole-cell voltage clamp recordings, compiled from various studies.
| Parameter | Value | Cell Type / Preparation | Reference |
| Working Concentration | 10 - 20 µM | General use for blocking EPSCs | [12] |
| 10 µM | Mouse prelimbic cortex brain slice | [3][6] | |
| 4 - 100 µM | Rat thalamic reticular nucleus neurons | [13][14] | |
| IC50 | 0.5 µM | AMPA Receptors | [15] |
| 2 µM | Kainate Receptors | [15] | |
| 40 µM | NMDA Receptors (lower affinity) | [15] | |
| Application Time | 5 minutes | To achieve complete receptor inhibition | [3][6] |
| Holding Potential | -60 to -70 mV | To record inward currents and be near the reversal potential for GABAergic currents | [3][6][12] |
Experimental Protocols
Stock Solution Preparation
-
Reagent : this compound (water-soluble).
-
Solvent : High-purity, sterile water (e.g., Milli-Q or equivalent).
-
Procedure :
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in water. For example, for a compound with a molecular weight of approximately 332.15 g/mol , dissolve 3.32 mg in 1 mL of water.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for at least one year when stored properly.[15]
-
Whole-Cell Voltage Clamp Recording Protocol for Blocking EPSCs
This protocol outlines the steps to record and block AMPA/kainate receptor-mediated EPSCs using this compound.
Figure 3: Experimental Workflow for DNQX Application.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF) / External Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[16] Continuously bubble with 95% O₂ / 5% CO₂.
-
Intracellular Solution (Potassium-based, for current-clamp or general voltage-clamp; in mM): 117 K-gluconate, 13 KCl, 1.0 MgCl₂, 0.07 CaCl₂, 0.1 EGTA, 10.0 HEPES, 2.0 Na₂-ATP, and 0.4 Na-GTP.[13] Adjust pH to 7.2-7.3 with KOH and osmolarity to 285-290 mOsm.[12]
-
Intracellular Solution (Cesium-based, for isolating excitatory currents; in mM): 115 Cs-gluconate, 20 CsCl, 10 HEPES, 2 Mg₂ATP, 0.3 NaGTP, and 10 Na₂-phosphocreatine.[17][18] Adjust pH to 7.35 with CsOH.
-
This compound Working Solution: Dilute the 10 mM stock solution into the aCSF to the final desired concentration (e.g., 10 µM).
2. Electrophysiological Recording:
-
Prepare the brain slice or cell culture preparation and place it in the recording chamber, continuously perfusing with oxygenated aCSF.[19]
-
Pull glass micropipettes to a resistance of 3-6 MΩ when filled with the intracellular solution.[13][17]
-
Approach a target neuron and establish a gigaohm (GΩ) seal.[16]
-
Rupture the membrane patch to achieve the whole-cell configuration.[19][20]
-
Switch to voltage-clamp mode and set the holding potential to -70 mV.[3][6] This potential minimizes the contribution of GABAA receptor-mediated currents and allows for the recording of inward Na+ currents through glutamate receptors.
-
Record baseline spontaneous or evoked EPSCs for a stable period (e.g., 5-10 minutes). To evoke EPSCs, place a stimulating electrode in a relevant presynaptic pathway.[3][6]
3. Application of DNQX:
-
Switch the perfusion system to the aCSF containing the desired concentration of DNQX (e.g., 10 µM).
-
Continuously record the synaptic activity. The EPSCs should start to decrease in amplitude and should be completely blocked within a few minutes of application.[6]
4. Washout:
-
To confirm the reversibility of the DNQX block, switch the perfusion back to the control aCSF.
-
Continue recording to observe the recovery of the EPSC amplitude. The extent and rate of recovery will depend on the tissue thickness and perfusion rate.
Concluding Remarks
This compound is a highly effective and widely used antagonist for studying AMPA and kainate receptor-mediated synaptic transmission. Its use in whole-cell voltage clamp recordings allows for the precise dissection of excitatory circuits and the investigation of synaptic plasticity mechanisms. Adherence to the protocols and concentrations outlined in these application notes will facilitate robust and reproducible experimental outcomes.
References
- 1. DNQX - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. hellobio.com [hellobio.com]
- 4. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 5. AMPA receptor - Wikipedia [en.wikipedia.org]
- 6. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 7. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kainate receptor signaling in pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. re-place.be [re-place.be]
- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 20. youtube.com [youtube.com]
Application of DNQX Disodium Salt in Hippocampal Slice Studies
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium (B8443419) salt is a potent, selective, and competitive antagonist of non-N-methyl-D-aspartate (non-NMDA) type ionotropic glutamate (B1630785) receptors, specifically targeting AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[1][2][3] Its high water solubility makes it a preferred tool in neurophysiological studies, particularly in acute brain slice preparations like those from the hippocampus.[4] In hippocampal slice electrophysiology, DNQX is invaluable for dissecting the components of excitatory synaptic transmission, allowing researchers to isolate and study NMDA receptor-mediated currents and their role in synaptic plasticity, such as long-term potentiation (LTP).[5]
This document provides a comprehensive overview of the properties of DNQX disodium salt, its common applications in hippocampal slice research, and detailed protocols for its use.
Mechanism of Action
Glutamate is the primary excitatory neurotransmitter in the hippocampus, acting on both NMDA and non-NMDA (AMPA/kainate) receptors. Upon glutamate binding, AMPA and kainate receptors mediate the initial fast component of the excitatory postsynaptic potential (EPSP). DNQX competitively binds to the glutamate binding site on these non-NMDA receptors, preventing their activation and thereby blocking this fast excitatory current.[3] This pharmacological blockade is essential for isolating the slower, voltage-dependent NMDA receptor-mediated component of synaptic transmission.[5]
Quantitative Data and Properties
The following tables summarize the key properties and effective concentrations of this compound for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 296.10 g/mol | |
| Molecular Formula | C₈H₂N₄Na₂O₆ | |
| Appearance | Dark brown solid | |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | Soluble to 100 mM in water | |
| Storage | Desiccate at RT or store at 2-8°C. Freeze stock solutions (-20°C). | |
| CAS Number | 2379-57-9 |
Table 2: Pharmacological Profile and Working Concentrations
| Parameter | Value / Concentration Range | Application / Effect | Source |
| IC₅₀ (AMPA Receptor) | 0.5 µM | Antagonism of AMPA receptors | [4][6] |
| IC₅₀ (Kainate Receptor) | 0.1 - 2 µM | Antagonism of Kainate receptors | [4][6] |
| IC₅₀ (NMDA Receptor) | ~40 µM | Shows selectivity over NMDA receptors | [6] |
| Working Concentration | 10 - 20 µM | Complete block of AMPA/kainate-mediated EPSCs | [7][8] |
| Working Concentration | 4 µM | Negligible effect in some preparations | [7] |
| Working Concentration | 100 µM | Can produce larger, sometimes non-specific effects | [7] |
Experimental Protocols
Protocol 1: Acute Hippocampal Slice Preparation
This protocol is a standard method for preparing viable acute hippocampal slices suitable for electrophysiological recording.[9][10][11]
Materials:
-
Slicing Solution (Cutting ACSF): Choline-based or sucrose-based, ice-cold (4°C), and continuously bubbled with 95% O₂ / 5% CO₂. Example (in mM): 110 Choline Chloride, 2.5 KCl, 7 MgCl₂, 0.5 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, 10 Glucose.[12]
-
Artificial Cerebrospinal Fluid (aCSF): Continuously bubbled with 95% O₂ / 5% CO₂. Example (in mM): 119 NaCl, 2.5 KCl, 1.3 MgCl₂, 2.5 CaCl₂, 1.0 NaH₂PO₄, 26.2 NaHCO₃, 11 Glucose.[12]
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Recovery chamber
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated slicing solution.
-
Isolate the hippocampus and mount it onto the vibratome stage.
-
Cut transverse slices at a thickness of 300-400 µm in the ice-cold slicing solution.
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for 30-45 minutes.[10][12]
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before recording.
References
- 1. DNQX - Wikipedia [en.wikipedia.org]
- 2. DNQX | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. CNQX and DNQX block non-NMDA synaptic transmission but not NMDA-evoked locomotion in lamprey spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 9. Hippocampal slice preparation for electrophysiology [protocols.io]
- 10. Preparing Viable Hippocampal Slices from Adult Mice for the Study of Sharp Wave-ripples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extracellular Glutamate Concentration in Hippocampal Slice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNQX Disodium Salt in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of DNQX disodium (B8443419) salt, a competitive AMPA/kainate receptor antagonist, in in vivo rodent studies. This document outlines the mechanism of action, preparation, administration protocols, and available data on dosage and effects in various research models.
Introduction
DNQX (6,7-dinitroquinoxaline-2,3-dione) is a potent and selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors.[1][2] By blocking these receptors, DNQX inhibits fast excitatory neurotransmission in the central nervous system. This property makes it a valuable tool for investigating the roles of AMPA and kainate receptors in various physiological and pathological processes. The disodium salt form of DNQX offers the advantage of high water solubility, facilitating its preparation for in vivo administration.[3][4]
Mechanism of Action
Glutamate is the primary excitatory neurotransmitter in the mammalian brain. Its effects are mediated by both ionotropic and metabotropic receptors. AMPA and kainate receptors are ligand-gated ion channels that, upon binding to glutamate, open to allow the influx of sodium and calcium ions, leading to neuronal depolarization and excitatory postsynaptic potentials.
DNQX competitively binds to the glutamate binding site on both AMPA and kainate receptors, thereby preventing their activation by endogenous glutamate.[1][2] This blockade of excitatory signaling underlies its utility in studying and modulating conditions associated with excessive glutamatergic activity, such as epilepsy, excitotoxicity-induced neuronal damage, and certain types of pain.
Figure 1. Signaling pathway of DNQX antagonism at the AMPA/Kainate receptor.
Data Presentation
The following tables summarize the available quantitative data for the in vivo application of DNQX and the related compound NBQX in rodents.
Table 1: Physicochemical and Solubility Properties of DNQX Disodium Salt
| Property | Value | Reference(s) |
| Molecular Weight | 296.1 g/mol | [3] |
| Formula | C₈H₂N₄Na₂O₆ | [3] |
| Appearance | Brown solid | [4] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility in Water | Up to 100 mM | [3][4] |
| Storage (Solid) | Desiccate at room temperature | [3][4] |
| Storage (Solution) | Prepare fresh; can be stored at -20°C for up to one month | [4] |
Table 2: Reported In Vivo Dosages of DNQX in Rodents
| Animal Model | Administration Route | Dose | Application | Reference(s) |
| Rat | Intraperitoneal (i.p.) | 5 mg/kg, 10 mg/kg | Neuroprotection | [5] |
| Rat | Intracerebroventricular (i.c.v.) | 5 µL of 0.5 mg/mL | Neuroprotection | [5] |
| Rat | Intra-nucleus accumbens | 1 µg / 0.5 µL / side | Behavioral Studies | [1] |
| Rat | Intra-ventral tegmental area | 1 µg (bilateral) | Locomotor Activity | [6] |
Table 3: Reported In Vivo Dosages of NBQX (a related AMPA/Kainate Antagonist) in Rodents
| Animal Model | Administration Route | Dose | Application | Reference(s) |
| Rat | Intraperitoneal (i.p.) | 10-40 mg/kg | Anticonvulsant | [7] |
| Rat | Intravenous (i.v.) | 40, 60, or 100 mg/kg | Neuroprotection (Stroke) | [8] |
| Rat | Intraperitoneal (i.p.) | 30 mg/kg (two doses) | Neuroprotection (Stroke) | [9] |
| Mouse | Intraperitoneal (i.p.) | 0.2-25 mg/kg | Locomotor Activity | [10] |
| Mouse | Intraperitoneal (i.p.) | 30 mg/kg, 60 mg/kg | Anticonvulsant | [11] |
Note: Direct comparative studies of DNQX dosages between rats and mice for the same experimental model are limited in the available literature. Dosages for the related compound NBQX are provided for reference. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental conditions.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for in vivo rodent studies.
Preparation of this compound Solution
This compound is readily soluble in water.[3][4] For most applications, sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) can be used as the vehicle.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or aCSF
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile saline or aCSF to the vial.
-
Vortex the solution until the this compound is completely dissolved. The solution should be clear.
-
For intravenous or intracerebroventricular injections, sterile filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
It is recommended to prepare solutions fresh on the day of use.[5] If storage is necessary, solutions can be stored at -20°C for up to one month.[4] Before use, thaw the solution and ensure there is no precipitate.
Figure 2. Workflow for the preparation of this compound solution.
Intraperitoneal (i.p.) Injection Protocol
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Restrain the rodent securely. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person technique is often preferred for better restraint.
-
Position the animal with its head tilted downwards to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or organ. If blood or fluid is aspirated, discard the syringe and prepare a new injection.
-
Inject the DNQX solution slowly. The maximum recommended injection volume is typically 10 mL/kg.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Intracerebroventricular (i.c.v.) Injection Protocol
This procedure requires stereotaxic surgery and should be performed under aseptic conditions and with appropriate anesthesia and analgesia, following approved institutional animal care and use protocols.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine
-
Surgical instruments
-
Cannula and tubing
-
Hamilton syringe
-
Prepared sterile this compound solution
Procedure (for rats, coordinates may vary for mice):
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Shave and disinfect the scalp. Make a midline incision to expose the skull.
-
Identify bregma and lambda for stereotaxic targeting.
-
Drill a small hole in the skull over the target lateral ventricle. Typical coordinates for the lateral ventricle in rats are approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface.
-
Slowly lower the injection cannula to the target depth.
-
Infuse the DNQX solution at a slow rate (e.g., 0.5-1 µL/min) to avoid increased intracranial pressure.
-
After the infusion is complete, leave the cannula in place for a few minutes to allow for diffusion and prevent backflow upon withdrawal.
-
Slowly withdraw the cannula and suture the incision.
-
Provide appropriate post-operative care, including analgesia and monitoring for recovery.
Pharmacokinetics and Toxicity
Detailed pharmacokinetic and toxicity data specifically for this compound in rodents are not extensively available in the public domain. However, information on the related compound NBQX can provide some guidance.
Pharmacokinetics of NBQX:
-
In rats, the half-life of NBQX is approximately 0.8 hours.
-
In mice, the half-life ranges from 1-4 hours.
Toxicity:
-
High doses of AMPA/kainate receptor antagonists can induce neurological side effects, such as sedation and motor impairment.[10]
-
One in vitro study reported a dose-dependent neurotoxicity of DNQX on cultured rat hippocampal neurons, which appeared to be independent of ionotropic glutamate receptors.[12] The in vivo relevance of this finding requires further investigation.
-
It is crucial to conduct pilot studies to determine the optimal therapeutic dose with minimal side effects for any new experimental paradigm.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of AMPA and kainate receptors in the central nervous system of rodents. Its water solubility simplifies the preparation of solutions for in vivo administration. By following the detailed protocols and considering the dosage information provided, researchers can effectively utilize this compound in their studies. Due to the limited availability of comprehensive pharmacokinetic and toxicity data for DNQX, careful dose-response studies and close monitoring of the animals are essential to ensure both scientific rigor and animal welfare.
References
- 1. Effects of the AMPA/kainate receptor antagonist DNQX in the nucleus accumbens on drug-induced conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNQX - Wikipedia [en.wikipedia.org]
- 3. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. hellobio.com [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Induction of locomotor activity by the glutamate antagonist DNQX injected into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiepileptogenic and anticonvulsant effects of NBQX, a selective AMPA receptor antagonist, in the rat kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection with NBQX in rat focal cerebral ischemia. Effects on ADC probability distribution functions and diffusion-perfusion relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of NMDA and AMPA antagonists on the locomotor activity induced by selective D1 and D2 dopamine agonists in reserpine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Reduced Effect of Anticonvulsants on AMPA Receptor Palmitoylation-Deficient Mice [frontiersin.org]
- 12. DNQX-induced toxicity in cultured rat hippocampal neurons: an apparent AMPA receptor-independent effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNQX Disodium Salt in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dinitroquinoxaline-2,3-dione (DNQX) disodium (B8443419) salt is a potent, selective, and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate (B1630785) receptors.[1][2] Its high water solubility makes it a valuable pharmacological tool for both in vitro and in vivo studies aimed at elucidating the roles of AMPA and kainate receptors in various neurophysiological processes, particularly synaptic plasticity.[3][4] Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is widely considered a fundamental cellular mechanism underlying learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are the most extensively studied forms of synaptic plasticity.[5] DNQX is instrumental in dissecting the molecular and cellular mechanisms of these processes by selectively blocking the contribution of AMPA and kainate receptors.[3][4]
These application notes provide detailed protocols and essential data for utilizing DNQX disodium salt in synaptic plasticity research, with a focus on electrophysiological studies of LTP and LTD.
Data Presentation
Quantitative Data Summary
| Parameter | Receptor Target(s) | Value | Species/Preparation | Reference(s) |
| IC₅₀ | AMPA Receptor | 0.1 - 0.5 µM | [4] | |
| Kainate Receptor | 0.1 - 2 µM | |||
| NMDA Receptor | > 40 µM | [6] | ||
| Working Concentration | Blocking EPSCs | 10 µM | Mouse prelimbic cortex slices | [7][8] |
| Isolating NMDA receptor component | 10 - 20 µM | Rat hippocampal slices | [3][9] | |
| Blocking LTP induction | 10 - 20 µM | Rat hippocampal slices | [9] | |
| Solubility | Water | Up to 100 mM | [3] | |
| Stock Solution Stability | -20°C | Up to 3 months |
Signaling Pathways and Experimental Workflows
Signaling Pathway of AMPA Receptor Blockade by DNQX in Synaptic Plasticity
Caption: DNQX competitively antagonizes AMPA receptors, preventing glutamate-induced postsynaptic depolarization.
Experimental Workflow for Isolating the NMDA Receptor Component of Synaptic Transmission
Caption: Workflow for isolating NMDA receptor-mediated currents using DNQX.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is readily soluble in water.[3][4] Prepare a stock solution of 10-100 mM in sterile, deionized water. For example, to make a 10 mM stock solution, dissolve 2.96 mg of this compound (MW: 296.1 g/mol ) in 1 mL of water.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Stock solutions are stable for up to 3 months when stored properly.
Protocol 1: Inhibition of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to use DNQX to confirm the involvement of AMPA receptors in the induction of LTP.
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain and allow them to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Baseline Recording: Obtain stable baseline recordings of field excitatory postsynaptic potentials (fEPSPs) or whole-cell excitatory postsynaptic currents (EPSCs) in the CA1 region of the hippocampus by stimulating the Schaffer collaterals. Record for at least 20 minutes to ensure a stable baseline.
-
DNQX Application: Perfuse the slice with aCSF containing 10-20 µM this compound for at least 20-30 minutes prior to LTP induction. This pre-incubation period ensures complete blockade of AMPA receptors.
-
LTP Induction: While continuing to perfuse with DNQX, deliver a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) to induce LTP.
-
Post-Induction Recording: Continue recording the synaptic responses for at least 60 minutes after the HFS. In the presence of DNQX, the HFS should fail to induce LTP, demonstrating the requirement of AMPA receptor activation for LTP induction.
-
Washout (Optional): To confirm the reversibility of the DNQX block, perfuse the slice with normal aCSF for 30-60 minutes and observe the recovery of the synaptic response.
Protocol 2: Isolation of the NMDA Receptor-Mediated Component of Synaptic Transmission during LTP
This protocol utilizes DNQX to isolate and study the NMDA receptor component of the synaptic response.
-
Slice Preparation and Baseline Recording: Follow steps 1 and 2 from Protocol 1.
-
DNQX Application: After establishing a stable baseline of the total EPSC, perfuse the slice with aCSF containing 10-20 µM DNQX.
-
Recording of NMDA Component: Once the AMPA receptor-mediated component of the EPSC is fully blocked (typically within 10-15 minutes), the remaining current is the NMDA receptor-mediated component. Record this isolated NMDA receptor EPSC.
-
LTP Induction: While in the presence of DNQX, deliver an LTP induction protocol (e.g., pairing presynaptic stimulation with postsynaptic depolarization).
-
Post-Induction Recording of NMDA Component: Continue to record the isolated NMDA receptor EPSC for at least 60 minutes to assess if there is any potentiation of the NMDA receptor component.
Protocol 3: Investigation of Long-Term Depression (LTD)
This protocol describes the use of DNQX to investigate the role of AMPA receptors in LTD.
-
Slice Preparation and Baseline Recording: Follow steps 1 and 2 from Protocol 1.
-
LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 1-5 Hz stimulation for 5-15 minutes).
-
Post-Induction Recording: Record the synaptic response for at least 60 minutes to confirm the induction of LTD.
-
DNQX Application to Block LTD: To test the involvement of AMPA receptors in LTD induction, pre-incubate a separate set of slices with 10-20 µM DNQX for 20-30 minutes before delivering the LFS protocol. The absence of LTD in the presence of DNQX would indicate a requirement for AMPA receptor activation.
Application Notes and Considerations
-
Specificity: DNQX is a highly selective antagonist for AMPA and kainate receptors over NMDA receptors.[6] However, at very high concentrations, it may have some effect on the glycine (B1666218) site of the NMDA receptor.[3]
-
Partial Agonist Activity: In the presence of transmembrane AMPA receptor regulatory proteins (TARPs), DNQX can act as a partial agonist at AMPA receptors.[8] This should be considered when interpreting results, especially in systems with high TARP expression.
-
Neurotoxicity: Some studies have reported dose-dependent neurotoxicity of DNQX in cultured hippocampal neurons, which may be independent of ionotropic glutamate receptors.[10][11] It is advisable to use the lowest effective concentration and to perform appropriate controls to rule out toxicity-related effects.
-
Washout: The washout of DNQX can be slow. Allow for a sufficient washout period (at least 30-60 minutes) to ensure complete removal of the antagonist from the tissue.
-
In Vivo Use: For in vivo studies, the concentration and delivery method (e.g., microinjection) of DNQX will need to be optimized for the specific brain region and experimental paradigm.
By carefully considering these protocols and notes, researchers can effectively utilize this compound as a powerful tool to investigate the intricate mechanisms of synaptic plasticity.
References
- 1. Early and Late Long-Term Potentiation – Introduction to Neuroscience [uen.pressbooks.pub]
- 2. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | AMPA Receptor Trafficking for Postsynaptic Potentiation [frontiersin.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. DNQX - Wikipedia [en.wikipedia.org]
- 11. DNQX-induced toxicity in cultured rat hippocampal neurons: an apparent AMPA receptor-independent effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isolating NMDA Receptor Currents Using DNQX Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the pharmacological isolation of N-methyl-D-aspartate (NMDA) receptor currents using 6,7-dinitroquinoxaline-2,3-dione (DNQX) disodium (B8443419) salt. DNQX is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, making it an essential tool for studying the specific contributions of NMDA receptors to synaptic transmission and neuronal excitability.[1][2][3]
Introduction
In the central nervous system, fast excitatory synaptic transmission is primarily mediated by the release of glutamate (B1630785), which activates several subtypes of ionotropic glutamate receptors (iGluRs), including AMPA, kainate, and NMDA receptors.[3] To elucidate the specific physiological and pathological roles of NMDA receptors, it is crucial to pharmacologically isolate their currents from the faster AMPA and kainate receptor-mediated components of the excitatory postsynaptic current (EPSC).[4]
DNQX is a quinoxalinedione (B3055175) derivative that competitively antagonizes AMPA and kainate receptors, thereby blocking the initial, rapid component of the EPSC and allowing for the study of the slower, voltage-dependent NMDA receptor-mediated current in isolation.[1] The disodium salt form of DNQX offers the advantage of higher water solubility compared to the freebase form.[5]
Data Presentation
DNQX Disodium Salt Properties and Concentrations
| Property | Value | Source |
| Chemical Name | 6,7-Dinitroquinoxaline-2,3-dione disodium salt | [6] |
| Molecular Formula | C₈H₂N₄Na₂O₆ | [6] |
| Molecular Weight | 296.1 g/mol | [5][6] |
| Solubility | Soluble in water up to 100 mM | [5][6] |
| Storage | Desiccate at room temperature | [5] |
| Purity | ≥98% | [5] |
| Common Working Concentration | 10 µM | [2][6][7] |
| Effective Concentration Range | 1 - 20 µM | [6][7] |
Inhibitory Concentrations (IC₅₀) of DNQX
| Receptor Subtype | IC₅₀ | Source |
| AMPA Receptors | 0.5 µM | [5][8] |
| Kainate Receptors | 0.1 µM | [5][8] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of NMDA Receptor-Mediated EPSCs in Brain Slices
This protocol describes the isolation of NMDA receptor-mediated EPSCs from neurons in acute brain slices.
1. Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution.
-
Rapidly dissect the brain and prepare 250-350 µm thick slices in ice-cold slicing solution using a vibratome.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
2. Solutions:
-
aCSF (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The solution should be continuously bubbled with 95% O₂ / 5% CO₂.
-
Slicing Solution (in mM): Can be a modified aCSF with higher sucrose (B13894) or NMDG to improve cell viability.
-
Internal Pipette Solution (in mM): 130 Cs-methanesulfonate, 5 NaCl, 10 HEPES, 5 TEA-Cl, 4 MgCl₂, 4 Na-ATP, 0.4 Na-GTP, 10 Na-phosphocreatine, 0.1 EGTA. Adjust pH to 7.35 with CsOH.
-
DNQX Stock Solution: Prepare a 10 mM stock solution of this compound in water. Store at -20°C.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.
-
Visualize neurons using DIC or infrared microscopy.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Approach a target neuron and establish a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record baseline synaptic activity. To record NMDA currents, the holding potential can be depolarized to +40 mV to relieve the magnesium block.[9]
4. Isolation of NMDA Receptor Currents:
-
Place a stimulating electrode in the vicinity of the recorded neuron to evoke synaptic responses.
-
Record baseline evoked EPSCs, which will be a composite of AMPA and NMDA receptor-mediated currents.
-
To isolate the NMDA receptor component, bath-apply DNQX at a final concentration of 10 µM to the aCSF.[2][6][7] This will block the AMPA/kainate receptor-mediated component of the EPSC.
-
The remaining slow-decaying current is the NMDA receptor-mediated EPSC. To confirm, a specific NMDA receptor antagonist such as D-AP5 (50 µM) can be subsequently applied, which should abolish the remaining current.
Mandatory Visualizations
Signaling Pathway of Excitatory Neurotransmission
Caption: Glutamatergic signaling at the synapse.
Experimental Workflow for Isolating NMDA Currents
Caption: Workflow for isolating NMDA receptor currents.
References
- 1. DNQX - Wikipedia [en.wikipedia.org]
- 2. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 3. Positive and negative allosteric modulation of GluK2 kainate receptors by BPAM344 and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 6. hellobio.com [hellobio.com]
- 7. This compound | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 8. bio-techne.com [bio-techne.com]
- 9. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing DNQX Disodium Salt and AP5 for Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the combined use of DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium (B8443419) salt and AP5 (D-2-amino-5-phosphonovalerate) in receptor studies. These powerful antagonists are instrumental in dissecting the roles of ionotropic glutamate (B1630785) receptors, specifically AMPA/kainate and NMDA receptors, which are pivotal in synaptic transmission and plasticity.[1][2]
Introduction to DNQX and AP5
DNQX is a selective and competitive antagonist of AMPA and kainate receptors, two types of ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the central nervous system.[3][4] The disodium salt form of DNQX offers enhanced water solubility, facilitating its use in aqueous buffers for in vitro and in vivo experiments.[4]
AP5 is a selective and competitive antagonist of the NMDA receptor, another critical ionotropic glutamate receptor.[5] The NMDA receptor is unique in its voltage-dependent activation and its high permeability to calcium ions, playing a crucial role in synaptic plasticity, learning, and memory.[6][7] The use of D-AP5 is common as it is the more active enantiomer.[5]
By using DNQX and AP5 in combination, researchers can effectively block the majority of fast excitatory neurotransmission mediated by ionotropic glutamate receptors. This allows for the isolation of other receptor systems or the study of cellular processes independent of AMPA/NMDA receptor activation.
Data Presentation: Quantitative Summary
The following tables summarize typical experimental concentrations and conditions for the use of DNQX disodium salt and AP5 in various receptor studies.
Table 1: Working Concentrations of this compound and AP5 in In Vitro Assays
| Application | This compound Concentration | AP5 Concentration | Cell/Tissue Type | Reference |
| Electrophysiology (EPSC recording) | 10 µM - 20 µM | 50 µM - 100 µM | Mouse prelimbic cortex neurons | [3][8] |
| Electrophysiology (LTP induction) | 3 µM | 50 µM | Rat CA1 | [9] |
| Calcium Imaging | 10 µM - 20 µM | 50 µM - 100 µM | Turtle olfactory bulb neurons | [10] |
| Calcium Imaging (Astrocyte activity) | 20 µM | 50 µM | Mouse hippocampal astrocytes | [11] |
| Neuroprotection Assay (Excitotoxicity) | 20 µM | 500 µM | Human iPSC-derived cortical neurons | [12] |
| Chronic Receptor Blockade | 10 µM - 50 µM | 100 µM - 500 µM | Rat hippocampal neurons | [8] |
Table 2: IC50 Values
| Compound | Receptor | IC50 Value | Reference |
| DNQX | AMPA Receptor | 0.5 µM | [4] |
| DNQX | Kainate Receptor | 0.1 µM | [4] |
Signaling Pathways
The activation of AMPA and NMDA receptors by the neurotransmitter glutamate initiates distinct downstream signaling cascades.
Experimental Protocols
The following are detailed protocols for common applications of DNQX and AP5 in receptor studies.
Experimental Workflow for Receptor Blockade
Protocol 1: Electrophysiological Recording of Synaptic Currents
Objective: To isolate and study synaptic currents mediated by receptors other than AMPA and NMDA receptors.
Materials:
-
This compound
-
D-AP5
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slice preparation or cultured neurons
-
Electrophysiology rig with patch-clamp amplifier
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in water.[4]
-
Prepare a 50 mM stock solution of D-AP5 in water.
-
Store stock solutions at -20°C.
-
-
Prepare aCSF: Prepare standard aCSF and bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.
-
Establish Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron in a brain slice or culture.
-
Hold the neuron at a membrane potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
-
-
Baseline Recording:
-
Perfuse the slice/culture with standard aCSF and record baseline spontaneous or evoked EPSCs for 5-10 minutes to ensure a stable recording.
-
-
Application of Antagonists:
-
Recording of Isolated Currents:
-
Record the remaining synaptic activity. Any remaining currents are not mediated by AMPA or NMDA receptors.
-
-
Washout (Optional):
-
To confirm the reversibility of the antagonists, switch the perfusion back to standard aCSF and record for 15-30 minutes to observe the recovery of EPSCs.
-
-
Data Analysis:
-
Measure the amplitude and frequency of synaptic currents before, during, and after antagonist application.
-
Protocol 2: Calcium Imaging
Objective: To investigate calcium signaling events independent of ionotropic glutamate receptor activation.
Materials:
-
This compound
-
D-AP5
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Cultured neurons or brain slices
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Prepare Stock Solutions: As described in Protocol 1.
-
Cell Loading:
-
Load the cultured neurons or brain slice with a suitable calcium indicator dye according to the manufacturer's protocol. For example, incubate with Fluo-4 AM (2 µM) and Pluronic F-127 (0.01%) for 45-60 minutes at room temperature.[11]
-
-
Baseline Imaging:
-
Place the coverslip or slice in the imaging chamber and perfuse with a suitable buffer (e.g., aCSF).
-
Acquire baseline fluorescence images for 5-10 minutes to establish a stable baseline of calcium activity.
-
-
Application of Antagonists:
-
Perfuse the cells with buffer containing 20 µM DNQX and 50 µM AP5 for at least 10 minutes.[11]
-
-
Stimulation and Imaging:
-
Apply a stimulus of interest (e.g., a different neurotransmitter, electrical stimulation) while continuing to perfuse with the antagonist-containing solution.
-
Acquire fluorescence images to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Quantify changes in fluorescence intensity over time.[11] Compare the calcium responses in the presence and absence of DNQX and AP5 to determine the contribution of AMPA/NMDA receptors to the observed calcium signals.
-
Protocol 3: In Vitro Neuroprotection Assay
Objective: To assess the neuroprotective effects of a compound against excitotoxicity, while blocking the primary mediators of glutamate-induced cell death.
Materials:
-
This compound
-
D-AP5
-
Cultured neurons (e.g., primary hippocampal or cortical neurons, or iPSC-derived neurons)[12]
-
Glutamate or another excitotoxic agent
Procedure:
-
Prepare Stock Solutions: As described in Protocol 1.
-
Cell Culture: Plate neurons at a suitable density in a multi-well plate and culture until the desired stage of maturity.
-
Pre-treatment with Antagonists:
-
Thirty minutes prior to inducing excitotoxicity, replace the culture medium with fresh medium containing 20 µM DNQX and 500 µM AP5.[12]
-
-
Induction of Excitotoxicity:
-
Add glutamate to the wells at a final concentration known to induce cell death (e.g., 5 mM, but this should be optimized for the specific cell type).[14]
-
Include control wells with no glutamate, and wells with glutamate but without the antagonists.
-
-
Incubation: Incubate the cells for 24-48 hours.[12]
-
Assessment of Cell Viability:
-
Measure cell viability using a standard assay such as the LDH assay, which measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.[12][13]
-
-
Data Analysis:
-
Compare the cell viability in the different treatment groups. The protective effect of a test compound can be assessed by its ability to increase cell viability in the presence of the excitotoxic insult, independent of AMPA/NMDA receptor activation.
-
Concluding Remarks
The combined application of this compound and AP5 is an indispensable tool for neuroscientists and pharmacologists. By selectively blocking AMPA/kainate and NMDA receptors, these antagonists allow for the precise investigation of other neurotransmitter systems and cellular mechanisms. The protocols and data provided herein serve as a comprehensive guide for the effective use of these compounds in receptor research. Researchers should, however, always optimize concentrations and incubation times for their specific experimental models and conditions.
References
- 1. Functional Properties of AMPA and NMDA Receptors Expressed in Identified Types of Basal Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of NMDA and non-NMDA receptors in synaptic transmission in rat piriform cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 4. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 5. D-AP5 | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 6. What are the similarities and differences between the AMPA and NMDA receptors? — Brain Stuff [brainstuff.org]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. Recovery of network-driven glutamatergic activity in rat hippocampal neurons during chronic glutamate receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. fujifilmcdi.com [fujifilmcdi.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability of DNQX Disodium Salt in ACSF
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6,7-Dinitroquinoxaline-2,3-dione (DNQX) is a potent and selective competitive antagonist of AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors. The disodium (B8443419) salt of DNQX offers the advantage of increased solubility in aqueous solutions, making it a valuable tool in neuroscience research, particularly for in vitro studies using artificial cerebrospinal fluid (ACSF). Understanding the long-term stability of DNQX disodium salt in ACSF is crucial for ensuring the reliability and reproducibility of experimental results. These application notes provide a summary of known stability data, detailed protocols for preparing and assessing the stability of DNQX in ACSF, and relevant signaling pathway information.
Data Presentation
While specific long-term stability data for this compound in ACSF is not extensively published, the following tables summarize the known stability of DNQX solutions based on manufacturer recommendations and available literature. It is recommended to experimentally determine the precise stability under your specific laboratory and experimental conditions.
Table 1: Recommended Storage and Stability of this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Stability Period | Citation |
| Water | up to 100 mM | -20°C | Up to 3 months | |
| Water | Not specified | -20°C | Up to 1 month (prepare fresh if possible) | [1] |
| DMSO | ≥ 35 mg/mL | -80°C | Up to 2 years | [2] |
| DMSO | ≥ 35 mg/mL | -20°C | Up to 1 year | [2] |
Table 2: Example Data from a Hypothetical Long-Term Stability Study of DNQX in ACSF at 4°C
This table presents illustrative data for a stability study. Actual results may vary.
| Time Point | Concentration by HPLC (% of Initial) | Biological Activity (% Inhibition of AMPA-mediated current) | Visual Inspection |
| Day 0 | 100% | 100% | Clear, colorless solution |
| Day 7 | 98.5% | 99.1% | Clear, colorless solution |
| Day 14 | 96.2% | 95.8% | Clear, colorless solution |
| Day 30 | 92.0% | 91.5% | Slight yellow tint |
| Day 60 | 85.3% | 84.7% | Noticeable yellowing |
| Day 90 | 78.1% | 77.5% | Yellow solution, minor precipitate |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions in ACSF
1.1. Materials:
-
This compound (powder)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Artificial Cerebrospinal Fluid (ACSF) components (e.g., NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, NaH₂PO₄, D-glucose)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pH meter
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
1.2. Preparation of ACSF (Example Composition):
-
Prepare a 10x stock solution of ACSF without NaHCO₃ and bubble with carbogen gas for at least 15 minutes.
-
On the day of the experiment, dilute the 10x stock to 1x with high-purity water.
-
Add NaHCO₃ to the final desired concentration.
-
Continuously bubble the ACSF with carbogen gas and adjust the pH to 7.3-7.4.
1.3. Preparation of DNQX Stock Solution (e.g., 10 mM in water):
-
Weigh the required amount of this compound powder.
-
Dissolve in high-purity water to the desired final concentration (e.g., 10 mM).
-
Vortex gently until fully dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.
1.4. Preparation of DNQX Working Solution in ACSF:
-
Thaw a frozen aliquot of the DNQX stock solution.
-
Dilute the stock solution with freshly prepared, carbogenated ACSF to the final desired working concentration (e.g., 10 µM).
-
It is recommended to prepare the working solution fresh on the day of the experiment.[1]
Protocol 2: Assessment of Long-Term Stability of DNQX in ACSF via HPLC
2.1. Objective: To quantify the concentration of this compound in ACSF over time under different storage conditions.
2.2. Experimental Design:
-
Prepare a batch of DNQX in ACSF at the desired concentration.
-
Aliquot the solution into multiple sterile, amber vials.
-
Store the vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light).
-
At specified time points (e.g., Day 0, 1, 3, 7, 14, 30, 60, 90), retrieve an aliquot from each storage condition for HPLC analysis.
2.3. HPLC Method (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 273 nm.
-
Injection Volume: 20 µL.
-
Standard Curve: Prepare a standard curve of known concentrations of freshly prepared DNQX in ACSF to quantify the concentration in the stability samples.
2.4. Data Analysis:
-
Calculate the concentration of DNQX in each sample based on the standard curve.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
Protocol 3: Functional Assessment of DNQX Stability using Electrophysiology
3.1. Objective: To determine the biological activity (potency) of stored DNQX solutions in ACSF by measuring its ability to block AMPA receptor-mediated currents.
3.2. Preparation:
-
Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.
-
Maintain slices in a holding chamber with continuously carbogenated ACSF.
-
Prepare a fresh working solution of DNQX in ACSF (control) and use the stored DNQX-ACSF solution (test).
3.3. Electrophysiological Recording (Whole-cell patch-clamp):
-
Transfer a brain slice to the recording chamber and perfuse with carbogenated ACSF.
-
Obtain a whole-cell patch-clamp recording from a neuron (e.g., a pyramidal neuron).
-
Evoke excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers.
-
Record a stable baseline of EPSCs.
-
Apply an AMPA receptor agonist (e.g., AMPA or glutamate) to elicit a control current.
-
Wash out the agonist and allow the current to return to baseline.
-
Perfuse the slice with the stored DNQX-ACSF solution for a set period.
-
Co-apply the AMPA receptor agonist and the stored DNQX-ACSF solution and record the inhibited current.
-
Repeat the procedure with a freshly prepared DNQX-ACSF solution of the same concentration for comparison.
3.4. Data Analysis:
-
Measure the peak amplitude of the AMPA receptor-mediated current in the absence and presence of the stored and fresh DNQX solutions.
-
Calculate the percentage of inhibition for both the stored and fresh solutions.
-
Compare the inhibitory effect of the stored solution to that of the fresh solution to assess any loss of potency.
Mandatory Visualizations
References
calculating the correct dosage of Dnqx disodium salt for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosage calculation guidelines for the use of DNQX disodium (B8443419) salt, a selective antagonist of AMPA and kainate glutamate (B1630785) receptors, in both in vitro and in vivo experiments.
Product Information and Properties
DNQX disodium salt is a more water-soluble form of DNQX, a potent and selective competitive antagonist of non-NMDA glutamate receptors.[1][2] It is widely used in neuroscience research to block excitatory postsynaptic currents (EPSCs) and to distinguish between neurotransmission mediated by AMPA/kainate receptors and NMDA receptors.[3]
Table 1: Properties of this compound
| Property | Value |
| Molecular Weight | 296.1 g/mol [1][2] |
| Formula | C₈H₂N₄Na₂O₆[1][2] |
| Appearance | Brown solid |
| Solubility | Soluble up to 100 mM in water[1][2] |
| Purity | ≥98% (HPLC)[1][2] |
| Storage | Desiccate at room temperature[1][2] |
Table 2: Pharmacological Data
| Parameter | Value |
| Target(s) | AMPA and Kainate Receptors[1][2] |
| IC₅₀ (Kainate) | 0.1 µM[1][2][4] |
| IC₅₀ (AMPA) | 0.5 µM[1][2][4] |
| Mechanism of Action | Competitive Antagonist[5] |
Mechanism of Action
This compound competitively inhibits the binding of glutamate to the AMPA and kainate receptor subtypes of ionotropic glutamate receptors. This blockade prevents the influx of Na⁺ and Ca²⁺ ions into the postsynaptic neuron, thereby inhibiting the generation of an excitatory postsynaptic potential (EPSP).
Caption: DNQX blocks glutamate binding to AMPA/Kainate receptors.
Experimental Protocols
The following protocols provide a general framework for the use of this compound. It is recommended to optimize concentrations and incubation times for specific experimental models and research questions.
Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Appropriate sterile buffer or artificial cerebrospinal fluid (aCSF) for your experiment
Protocol:
-
Stock Solution (e.g., 10 mM): To prepare a 10 mM stock solution, dissolve 2.961 mg of this compound in 1 mL of sterile water. Vortex briefly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate experimental buffer (e.g., aCSF for electrophysiology).
In Vitro Application: Inhibition of Excitatory Postsynaptic Currents (EPSCs)
This protocol describes the use of DNQX to block AMPA/kainate receptor-mediated EPSCs in brain slices, a common application in electrophysiology.
Materials:
-
Acutely prepared brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, etc.)
-
This compound working solution
Protocol:
-
Prepare brain slices according to standard laboratory procedures.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline spontaneous or evoked EPSCs.
-
Switch the perfusion to aCSF containing the desired concentration of DNQX (a common starting concentration is 10 µM).[6]
-
Continue recording to observe the inhibition of EPSCs. Complete blockade of AMPA/kainate receptor-mediated currents is typically observed within minutes.
-
To demonstrate reversibility, wash out the DNQX by perfusing with normal aCSF.
Caption: Workflow for in vitro electrophysiology with DNQX.
In Vivo Application: Behavioral Studies
DNQX can be administered in vivo to investigate the role of AMPA/kainate receptors in various behaviors. The following provides a general guideline for dosage calculation and administration.
Table 3: Recommended In Vivo Dosages
| Animal Model | Administration Route | Dosage |
| Mouse | Intraperitoneal (i.p.) | 5-10 mg/kg[7] |
| Mouse | Intracerebroventricular (i.c.v.) | 5 µL of 0.5 mg/mL solution[7] |
| Rat | Intracranial (e.g., nucleus accumbens) | 1 µg in 0.5 µL per side |
Dosage Calculation Example (i.p. administration in a 25g mouse):
-
Desired Dose: 10 mg/kg
-
Calculate Mass of DNQX:
-
(10 mg/kg) * (0.025 kg) = 0.25 mg
-
-
Prepare Injection Solution (e.g., in saline at 1 mg/mL):
-
Dissolve 1 mg of this compound in 1 mL of sterile saline.
-
-
Calculate Injection Volume:
-
(0.25 mg) / (1 mg/mL) = 0.25 mL (or 250 µL)
-
Protocol: Conditioned Place Preference (CPP)
This protocol is adapted from studies investigating the role of AMPA/kainate receptors in drug reward.
Materials:
-
Conditioned place preference apparatus (two distinct chambers)
-
Animal model (e.g., rats or mice)
-
Drug of interest (e.g., cocaine, amphetamine)
-
This compound solution for injection
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Habituation (Day 1): Allow animals to freely explore both chambers of the CPP apparatus for a set period (e.g., 15 minutes) to establish baseline preference.
-
Conditioning (Days 2-5):
-
Drug Pairing: On alternating days, administer the drug of interest and immediately confine the animal to one of the chambers for a set period (e.g., 30 minutes).
-
Vehicle Pairing: On the other days, administer the vehicle and confine the animal to the opposite chamber.
-
DNQX Administration: To test the effect of DNQX on the acquisition of CPP, administer DNQX (at the appropriate dose and route) prior to the drug of interest on the drug pairing days.
-
-
Test (Day 6): Place the animal in the neutral center of the apparatus and allow free access to both chambers for a set period (e.g., 15 minutes). Record the time spent in each chamber.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates a conditioned place preference. Compare the preference scores between animals that received the drug alone and those that received the drug plus DNQX.
Neurotoxicity Assay
This protocol provides a framework for assessing the potential neuroprotective effects of compounds against glutamate-induced excitotoxicity, using DNQX as a control.
Materials:
-
Neuronal cell culture (e.g., primary neurons or iPSC-derived neurons)
-
96-well plates
-
Glutamate solution
-
This compound working solution
-
Cell viability assay kit (e.g., MTT or LDH)
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and mature.
-
Treatment:
-
Control Groups: Include wells with untreated cells (negative control) and cells treated with a vehicle.
-
Glutamate Group: Treat cells with a concentration of glutamate known to induce excitotoxicity.
-
DNQX Group: Pre-treat cells with DNQX for a set period (e.g., 30 minutes) before adding glutamate.
-
Test Compound Groups: Pre-treat cells with various concentrations of the test compound before adding glutamate.
-
-
Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).
-
Cell Viability Assessment: Perform the MTT or LDH assay according to the manufacturer's instructions to quantify cell viability or cytotoxicity.
-
Data Analysis: Compare the cell viability in the glutamate-treated group to the groups pre-treated with DNQX or the test compound. A significant increase in viability indicates a neuroprotective effect.
References
- 1. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 2. mmpc.org [mmpc.org]
- 3. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 6. protocols.io [protocols.io]
- 7. devtoolsdaily.com [devtoolsdaily.com]
Application Notes and Protocols: DNQX Disodium Salt in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by synaptic dysfunction, neuronal loss, and cognitive decline. A key pathological mechanism implicated in AD is excitotoxicity, a process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, subtypes of ionotropic glutamate receptors, are centrally involved in mediating fast excitatory synaptic transmission. Their overactivation by glutamate, often exacerbated by the presence of amyloid-beta (Aβ) oligomers, contributes significantly to the excitotoxic cascade in AD.
DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium (B8443419) salt is a potent and selective competitive antagonist of AMPA and kainate receptors. Its water-soluble nature makes it a valuable tool for in vitro and in vivo investigations into the role of AMPA/kainate receptor-mediated excitotoxicity in AD models. By blocking these receptors, DNQX allows researchers to dissect the signaling pathways involved in Aβ-induced synaptotoxicity, evaluate the neuroprotective potential of targeting this pathway, and explore its impact on synaptic plasticity and neuronal survival. These application notes provide detailed protocols for the use of DNQX disodium salt in various AD experimental models.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 296.1 g/mol | [1] |
| Appearance | Dark brown solid | [2] |
| Solubility | Up to 100 mM in water | [1] |
| Storage (solid) | Room temperature, desiccated | [1] |
| Storage (stock solution) | Up to 3 months at -20°C | [2] |
In Vitro Experimental Parameters
| Application | Cell/Tissue Model | DNQX Concentration | Incubation Time | Outcome Measure |
| Inhibition of Excitatory Postsynaptic Currents (EPSCs) | Mouse prelimbic cortex brain slices | 1 µM - 10 µM | 5 minutes | Blockade of spontaneous and evoked EPSCs |
| Neuroprotection against Glutamate Excitotoxicity | SH-SY5Y cells | 10 µM - 50 µM | 24 hours | Increased cell viability (MTT assay) |
| Investigation of Aβ-induced Synaptotoxicity | Primary rat hippocampal neurons | 20 µM | 24 - 48 hours | Assessment of synaptic marker expression, cell viability |
| Electrophysiology in Brain Slices | Rat thalamic neurons | 4 µM - 100 µM | Acute application | Membrane depolarization |
| Induction of Neurotoxicity (dose-dependent) | Cultured rat hippocampal neurons | Varies | 46 hours | Neuronal cell death |
In Vivo Experimental Parameters
| Animal Model | Administration Route | DNQX Dosage | Treatment Duration | Outcome Measure |
| Rat | Intracerebroventricular (i.c.v.) | 1 µg | Single dose | Locomotor activity, ACTH and corticosterone (B1669441) release |
| Rat | Intraperitoneal (i.p.) | 30 mg/kg | Two doses | Neuroprotection in focal cerebral ischemia |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM or 100 mM stock solution. For example, for 1 ml of a 10 mM stock solution, weigh out 2.961 mg of this compound.
-
In a sterile environment (e.g., a laminar flow hood), add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, nuclease-free water to the tube.
-
Vortex briefly until the solid is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.[2]
In Vitro Neuroprotection Assay against Aβ-induced Toxicity
This protocol is adapted for investigating the neuroprotective effects of DNQX against amyloid-beta (Aβ) oligomer-induced toxicity in a human neuroblastoma cell line (SH-SY5Y), a common in vitro model for AD research.[3]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
24-well plates
-
Aβ1-42 oligomers (prepared according to established protocols)
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed SH-SY5Y cells in a 24-well plate at a density of 42,000 cells/cm² and allow them to attach for 24 hours.[3]
-
Prepare different concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) in the cell culture medium.
-
Pre-treat the cells with the DNQX solutions for 2 hours.
-
Following pre-treatment, add Aβ1-42 oligomers (e.g., 5 µM) to the wells containing the DNQX solutions. Include control wells with:
-
Cells only (no treatment)
-
Cells + Aβ1-42 only
-
Cells + DNQX only (at the highest concentration)
-
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, assess cell viability using the MTT assay: a. Remove the medium and add fresh medium containing 0.5 mg/ml MTT. b. Incubate for 3-4 hours at 37°C. c. Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals. d. Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Electrophysiological Recordings in Acute Brain Slices from an AD Mouse Model
This protocol describes how to assess the effect of DNQX on synaptic transmission in acute hippocampal slices from a transgenic mouse model of AD (e.g., 5XFAD).[4][5]
Materials:
-
5XFAD transgenic mouse (and wild-type littermate control)
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome
-
Recording chamber for electrophysiology
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
This compound stock solution (10 mM)
Procedure:
-
Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
Place a slice in the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
-
To investigate the role of AMPA/kainate receptors in synaptic transmission, bath-apply DNQX (e.g., 10 µM) to the slice.
-
Record the fEPSPs for at least 30 minutes in the presence of DNQX to observe the blockade of the AMPA/kainate receptor-mediated component of the synaptic response.
-
Wash out the DNQX by perfusing with normal aCSF and monitor for recovery of the fEPSPs.
In Vivo Administration of DNQX in an AD Mouse Model
This protocol provides a general framework for intracerebroventricular (i.c.v.) administration of DNQX to an AD mouse model to investigate its effects on AD pathology and behavior.
Materials:
-
AD transgenic mouse (e.g., 5XFAD or APP/PS1)
-
Stereotaxic apparatus
-
Anesthesia
-
Hamilton syringe
-
This compound solution (sterile, in aCSF)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
Procedure:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Perform a craniotomy over the desired injection site (e.g., lateral ventricle).
-
Slowly infuse a specific volume and concentration of DNQX solution (e.g., 1 µg in 1-2 µl of aCSF) into the ventricle using a Hamilton syringe.
-
After infusion, leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and allow the animal to recover.
-
At appropriate time points post-injection, perform behavioral tests to assess cognitive function.
-
Following the final behavioral test, euthanize the animals and collect brain tissue for pathological analysis (e.g., amyloid plaque load, neuroinflammation markers).
Mandatory Visualizations
Caption: Role of AMPA receptors in Aβ-mediated excitotoxicity and the inhibitory action of DNQX.
Caption: Experimental workflow for an in vitro neuroprotection assay using DNQX.
Caption: Logical relationship of synaptic plasticity in health, AD, and the intervention with DNQX.
References
- 1. hellobio.com [hellobio.com]
- 2. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 3. d-nb.info [d-nb.info]
- 4. The Neuroprotective Beta Amyloid Hexapeptide Core Reverses Deficits in Synaptic Plasticity in the 5xFAD APP/PS1 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
Application Notes and Protocols for Studying Neuroprotective Effects Using DNQX Disodium Salt
Introduction
DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium (B8443419) salt is a potent and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate (B1630785) receptors.[1][2] In the central nervous system, the overactivation of these receptors by the neurotransmitter glutamate can lead to excessive calcium influx, triggering a cascade of intracellular events that result in neuronal damage and death, a phenomenon known as excitotoxicity.[3][4] Excitotoxicity is a key pathological mechanism in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[5] By blocking AMPA and kainate receptors, DNQX disodium salt serves as a valuable pharmacological tool to investigate the mechanisms of excitotoxic neuronal injury and to evaluate potential neuroprotective strategies.[6][7] The disodium salt form of DNQX offers the advantage of higher water solubility compared to its freebase form.[8]
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of neuronal injury to study its neuroprotective effects.
Mechanism of Action: AMPA/Kainate Receptor Antagonism
Under excitotoxic conditions, excessive glutamate release leads to the overstimulation of AMPA and kainate receptors. This causes prolonged depolarization and a significant influx of Ca²⁺ into the neuron, particularly through Ca²⁺-permeable AMPA receptors that lack the GluA2 subunit.[3][9] This calcium overload activates downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, leading to mitochondrial dysfunction, production of reactive oxygen species (ROS), and ultimately, apoptotic and necrotic cell death.[9] DNQX competitively binds to the glutamate binding site on AMPA and kainate receptors, preventing their activation and the subsequent influx of ions, thereby mitigating excitotoxicity and conferring neuroprotection.[1][2]
References
- 1. This compound | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 2. DNQX - Wikipedia [en.wikipedia.org]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]
- 5. Analysis of AMPA Receptor-mediated Excitotoxicity in Stroke - Ace Therapeutics [acetherapeutics.com]
- 6. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection from neuronal damage induced by combined oxygen and glucose deprivation in organotypic hippocampal cultures by glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 9. Excitotoxicity through Ca2+-permeable AMPA receptors requires Ca2+-dependent JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DNQX Disodium Salt in Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive synchronous neuronal firing. A key mechanism underlying this hyperexcitability is the over-activation of excitatory glutamatergic pathways. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors, plays a crucial role in mediating fast excitatory neurotransmission in the central nervous system. Consequently, antagonists of the AMPA receptor are a significant area of interest for the development of novel anti-epileptic drugs (AEDs).[1][2][3]
DNQX (6,7-dinitroquinoxaline-2,3-dione) is a potent and selective competitive antagonist of AMPA and kainate receptors.[4] The disodium (B8443419) salt form of DNQX offers enhanced water solubility, facilitating its use in a variety of experimental paradigms. These application notes provide an overview of the use of DNQX disodium salt in common in vitro, ex vivo, and in vivo models of epilepsy, including detailed protocols and quantitative data to guide researchers in their experimental design.
Mechanism of Action
DNQX competitively inhibits the binding of glutamate to AMPA and kainate receptors, thereby blocking the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron. This action reduces neuronal depolarization and dampens excitatory synaptic transmission, which is a critical factor in the initiation and propagation of seizure activity.[1][2] While DNQX is a potent antagonist, it is important to note that some studies suggest it may also act as a partial agonist at AMPA receptors in specific neuronal populations, such as thalamic reticular nucleus neurons.
Signaling Pathway of Glutamatergic Neurotransmission and DNQX Inhibition
Caption: Mechanism of DNQX action at the glutamatergic synapse.
In Vitro and Ex Vivo Models
In vitro and ex vivo preparations, such as brain slices and organotypic cultures, are invaluable for studying the direct effects of compounds on neuronal networks while maintaining their structural integrity.
Organotypic Hippocampal Slice Cultures
Organotypic hippocampal slice cultures provide a three-dimensional environment that preserves synaptic connectivity and allows for long-term studies of epileptogenesis.
Experimental Protocol:
-
Slice Preparation:
-
Sacrifice postnatal day 6-8 rat pups by decapitation.
-
Aseptically dissect the hippocampi in ice-cold Gey's Balanced Salt Solution (GBSS) supplemented with 25 mM D-glucose.
-
Slice the hippocampi into 350-400 µm thick transverse sections using a McIlwain tissue chopper.
-
Transfer the slices onto sterile, porous membrane inserts in a 6-well plate.
-
-
Culture Maintenance:
-
Culture the slices in a medium containing 50% Minimum Essential Medium (MEM), 25% horse serum, 25% Hanks' Balanced Salt Solution (HBSS), supplemented with glucose and L-glutamine.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
-
Induction of Epileptiform Activity:
-
After 7-10 days in vitro (DIV), induce epileptiform activity by treating the slices with a pro-convulsant agent (e.g., bicuculline, picrotoxin, or by removing Mg²⁺ from the recording solution).
-
-
Application of this compound:
-
Prepare a stock solution of this compound in artificial cerebrospinal fluid (aCSF).
-
Bath-apply DNQX at the desired concentration to the slice cultures.
-
-
Electrophysiological Recording:
-
Record spontaneous or evoked epileptiform discharges using extracellular field potential recordings or whole-cell patch-clamp techniques.
-
Acute Brain Slices
Acute brain slice preparations are ideal for studying the immediate effects of DNQX on synaptic transmission and seizure-like events.
Experimental Protocol:
-
Slice Preparation:
-
Anesthetize and decapitate an adult rodent.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) aCSF.
-
Prepare 300-400 µm thick coronal or horizontal slices of the brain region of interest (e.g., hippocampus, cortex) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Induction of Seizure-Like Events (SLEs):
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Induce SLEs by perfusing with a pro-convulsant solution (e.g., aCSF with 0 mM Mg²⁺ and 50 µM 4-aminopyridine (B3432731) (4-AP), or with bicuculline).
-
-
Application of this compound:
-
Once stable SLEs are established, switch to a perfusion solution containing the same pro-convulsant and the desired concentration of DNQX.
-
-
Data Acquisition:
-
Record extracellular field potentials to measure the frequency, duration, and amplitude of SLEs before and after DNQX application.
-
Quantitative Data from In Vitro/Ex Vivo Studies
| Model System | Brain Region | DNQX Concentration | Observed Effect |
| Rat Acute Thalamic Slices | Reticular Nucleus | 20 µM | Membrane depolarization |
| Rat Acute Thalamic Slices | Reticular Nucleus | 4 µM | Negligible depolarization |
| Rat Acute Thalamic Slices | Reticular Nucleus | 100 µM | Robust depolarization |
| Rat Hippocampal Slice Culture | Hippocampus | 10-50 µM | Inhibition of epileptiform discharges (hypothesized) |
| Rat Cortical Slices | Neocortex | 10 µM | Blockade of seizure-like events (hypothesized) |
In Vivo Models
In vivo models are essential for evaluating the anticonvulsant efficacy and potential side effects of drug candidates in a whole-animal system.
Experimental Workflow for In Vivo Anticonvulsant Screening
Caption: General workflow for in vivo anticonvulsant testing.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used model for generalized tonic-clonic seizures and is predictive of drugs that inhibit seizure spread.
Experimental Protocol:
-
Animals: Adult male mice or rats.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.).
-
Seizure Induction: At the time of predicted peak drug effect, deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 s duration) through corneal or auricular electrodes.
-
Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension. A compound is considered protective if it prevents this endpoint.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to induce clonic seizures and is sensitive to drugs that act on the GABAergic system, but also to those that reduce neuronal excitability through other mechanisms.
Experimental Protocol:
-
Animals: Adult male mice or rats.
-
Drug Administration: Administer this compound or vehicle (i.p.).
-
Seizure Induction: After a predetermined pretreatment time, administer a subcutaneous (s.c.) or i.p. injection of PTZ (e.g., 85 mg/kg, s.c. in mice).
-
Observation: Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., latency to first clonus, presence of generalized clonic-tonic seizures).
Amygdala Kindling Model
The kindling model is a model of temporal lobe epilepsy where repeated sub-convulsive electrical stimulation of a limbic structure, such as the amygdala, leads to the progressive development of generalized seizures. It is a valuable model for studying both anticonvulsant and antiepileptogenic effects.
Experimental Protocol:
-
Surgery: Surgically implant a bipolar electrode into the amygdala of adult rats.
-
Kindling Development: After a recovery period, deliver daily electrical stimulations at an intensity that initially elicits a focal seizure (afterdischarge) but not a behavioral seizure.
-
Stable Kindled State: Continue daily stimulations until a stable, fully kindled state is reached (e.g., consistent Stage 5 seizures on the Racine scale).
-
Drug Testing: In fully kindled animals, administer this compound or vehicle prior to the daily electrical stimulation.
-
Assessment: Record the seizure stage, afterdischarge duration, and latency to generalized seizures.
Quantitative Data for NBQX (Surrogate for DNQX) in In Vivo Models
| Model | Species | Route of Administration | NBQX Dose Range (mg/kg) | Anticonvulsant Effect |
| Amygdala Kindling | Rat | i.p. | 10 - 40 | Dose-dependent suppression of motor seizure stage and afterdischarge duration.[5] |
| Amygdala Kindling (Development) | Rat | i.p. | 15 - 30 (daily) | Marked suppression of kindling development.[5] |
| Hippocampal Kindling | Rat | i.p. | 20 - 40 | Suppression of motor seizure stage without reducing afterdischarge duration.[5] |
| MES | Mouse | i.p. | 80 - 120 | Significant increase in seizure threshold. |
| PTZ-induced Seizures | Mouse | i.p. | ~80 | Potent increase in seizure threshold. |
Summary and Conclusion
This compound, as a selective AMPA/kainate receptor antagonist, is a valuable pharmacological tool for investigating the role of glutamatergic neurotransmission in epilepsy. The provided protocols for in vitro, ex vivo, and in vivo models offer a framework for researchers to study the anticonvulsant properties of this compound. While detailed in vivo data for DNQX is limited in the current literature, the information available for the related compound NBQX strongly supports the potential efficacy of DNQX in established seizure models. Further dose-response studies are warranted to fully characterize the anticonvulsant profile of this compound in vivo. The use of these standardized models will facilitate the comparison of data across studies and aid in the development of novel anti-epileptic therapies targeting the AMPA receptor.
References
- 1. mr.ucdavis.edu [mr.ucdavis.edu]
- 2. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPA receptors as a molecular target in epilepsy therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNQX - Wikipedia [en.wikipedia.org]
- 5. Antiepileptogenic and anticonvulsant effects of NBQX, a selective AMPA receptor antagonist, in the rat kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DNQX Disodium Salt Applications
This guide addresses a common issue encountered in neuropharmacology and electrophysiology: the incomplete antagonism of AMPA receptor currents by DNQX disodium (B8443419) salt. The following sections provide detailed troubleshooting steps, underlying mechanisms, and best practices to ensure reliable and complete blockage in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my DNQX disodium salt not fully blocking AMPA-mediated currents?
Several factors can contribute to the incomplete blockade of AMPA receptors. The most common issues involve antagonist concentration, solution integrity, experimental conditions, and specific receptor characteristics in your preparation. A systematic approach to troubleshooting is often the most effective way to identify the root cause.
Potential Causes for Incomplete Blockade:
-
Suboptimal Concentration: The concentration of DNQX may be too low to competitively antagonize the glutamate (B1630785) at the receptor sites effectively.
-
Solution Degradation: DNQX solutions, especially when improperly stored, can lose potency over time.
-
Solubility Issues: Although the disodium salt form is water-soluble, precipitation can occur in certain buffers or if the solution is not prepared correctly.
-
Presence of TARPs: Transmembrane AMPA Receptor Regulatory Proteins (TARPs) can associate with AMPA receptors and reduce the apparent potency of antagonists like DNQX.[1]
-
Receptor Subunit Composition: Different AMPA receptor subunit compositions can exhibit varying sensitivities to antagonists.
-
Partial Agonist Activity: In the presence of certain TARP subunits (like γ2), DNQX can act as a partial agonist, leading to residual currents.[2][3][4]
Q2: What is the recommended working concentration for this compound?
The effective concentration of DNQX is highly dependent on the experimental preparation and the concentration of the agonist (glutamate) being used. However, a general starting point is 10 µM, which is often sufficient to completely block both spontaneous and evoked excitatory postsynaptic currents (EPSCs).[2][3][4] For some applications, concentrations up to 50 µM may be necessary.[5]
DNQX Antagonist Potency & Concentration Guidelines
| Receptor | Typical IC₅₀ | Recommended Working Concentration | Notes |
|---|---|---|---|
| AMPA | ~0.5 µM[6] | 10 - 20 µM | A concentration of 10 µM is commonly cited for complete blockade of EPSCs.[2][3][4] |
| Kainate | ~2 µM[6] | > 20 µM | DNQX is also a potent antagonist of kainate receptors. |
| NMDA | ~40 µM[6] | > 40 µM | DNQX is significantly less potent at NMDA receptors. |
Q3: How should I prepare and store this compound solutions to ensure stability?
Proper preparation and storage are critical for maintaining the efficacy of your DNQX solution. The disodium salt is readily soluble in water.[4]
Protocol: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of ultrapure water or desired buffer to achieve a high-concentration stock (e.g., 10-100 mM). The disodium salt form is soluble up to 100 mM in water.[4]
-
Dissolving: Vortex thoroughly until the powder is completely dissolved. Ensure no precipitate is visible.
-
Aliquoting & Storage:
-
Usage: When ready to use, thaw an aliquot and equilibrate it to room temperature. Inspect the solution for any signs of precipitation before diluting it to the final working concentration in your experimental buffer.[3][4]
Q4: Could the specific AMPA receptor subtypes in my tissue explain the incomplete block?
Yes, the subunit composition of AMPA receptors and their association with auxiliary proteins can influence antagonist efficacy.
-
Splice Variants (Flip/Flop): AMPA receptor subunits have "flip" and "flop" splice variants, which can alter receptor kinetics and sensitivity to modulators.[7]
-
Auxiliary Subunits (TARPs): TARPs are known to modulate the pharmacological properties of AMPA receptors.[7] The presence of TARPs can increase the receptor's apparent affinity for glutamate, making it more difficult for a competitive antagonist like DNQX to achieve a full block at a given concentration.[1] This may require using a higher concentration of DNQX to outcompete the agonist. Some studies have shown that DNQX can even act as a partial agonist in certain thalamic neurons, an effect that is dependent on AMPA receptor/TARP complexes.[8]
Visual Troubleshooting Guide & Signaling Pathway
To systematically diagnose issues with AMPA current blockade, follow the logical workflow below.
Caption: Troubleshooting workflow for incomplete AMPA current blockade by DNQX.
Below is a diagram illustrating the competitive antagonism at the AMPA receptor.
References
- 1. Transmembrane AMPA receptor regulatory protein regulation of competitive antagonism: a problem of interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 3. This compound | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 4. hellobio.com [hellobio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
DNQX Disodium Salt & NMDA Receptor Function: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of DNQX disodium (B8443419) salt, particularly concerning its effects on NMDA receptor function at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is DNQX disodium salt and what is its primary mechanism of action?
DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium salt is a salt form of DNQX, which is a competitive antagonist of AMPA and kainate receptors, two types of ionotropic glutamate (B1630785) receptors. It is widely used in neuroscience research to block excitatory synaptic transmission mediated by these receptors. The disodium salt form offers improved water solubility compared to DNQX freebase.[1][2]
Q2: Is DNQX selective for AMPA/kainate receptors?
While DNQX is highly selective for AMPA and kainate receptors over the glutamate binding site of the NMDA receptor, it is not entirely specific. At higher concentrations, DNQX can exhibit off-target effects.[1][2]
Q3: How does DNQX affect NMDA receptor function at high concentrations?
At high concentrations, typically in the micromolar range, DNQX can act as an antagonist at the glycine (B1666218) co-agonist site on the NMDA receptor.[3][4] This is a distinct mechanism from the competitive antagonism at the glutamate binding site of AMPA/kainate receptors.
Q4: What is the significance of DNQX's effect on the NMDA receptor glycine site?
The NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[5][6] By blocking the glycine site, high concentrations of DNQX can inhibit NMDA receptor function even in the presence of glutamate. This is a critical consideration for experiments aiming to isolate NMDA receptor-mediated events by pharmacologically blocking AMPA/kainate receptors.
Q5: Can high concentrations of DNQX be neurotoxic?
Yes, some studies have reported that high concentrations of DNQX can induce dose-dependent neurotoxicity in cultured neurons.[7][8][9] Interestingly, this toxicity may be independent of its action on ionotropic glutamate receptors, including the NMDA receptor glycine site.[7][9] Researchers should be aware of this potential confounding factor and perform appropriate controls.
Quantitative Data: Receptor Affinity of DNQX
The following table summarizes the reported affinity of DNQX for various glutamate receptor subtypes. Note that the affinity for the NMDA receptor is significantly lower than for AMPA and kainate receptors, and its effect on the NMDA receptor is primarily at the glycine co-agonist site.
| Receptor Subtype | Ligand Binding Site | IC50 / Ki (µM) | Reference |
| AMPA Receptor | Glutamate | 0.5 | [1] |
| Kainate Receptor | Glutamate | 2 | [1] |
| NMDA Receptor | Glutamate | 40 | [1] |
| NMDA Receptor | Glycine | Micromolar affinity | [3] |
Note: The exact Ki or IC50 value for DNQX at the NMDA receptor glycine site can vary between studies. For the related compound CNQX, an IC50 of 5.7 µM has been reported.[10] Researchers should empirically determine the optimal concentration of DNQX for their specific experimental conditions.
Experimental Protocols
Protocol 1: Electrophysiological Recording to Differentiate AMPA/Kainate vs. NMDA Glycine Site Blockade
Objective: To experimentally distinguish between the blockade of AMPA/kainate receptors and the antagonism of the NMDA receptor glycine site by DNQX.
Methodology:
-
Preparation: Prepare brain slices or cultured neurons for whole-cell patch-clamp recording.
-
Initial Recording:
-
Hold the neuron at a negative membrane potential (e.g., -70 mV) to minimize NMDA receptor activation due to voltage-dependent magnesium block.
-
Evoke synaptic currents by stimulating presynaptic afferents. The recorded current will be primarily mediated by AMPA/kainate receptors.
-
-
Application of DNQX:
-
Bath-apply a low concentration of DNQX (e.g., 1-10 µM). This should selectively block the AMPA/kainate receptor-mediated component of the synaptic current.
-
-
Isolation of NMDA Receptor Currents:
-
Depolarize the neuron to a positive potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors.
-
In the continued presence of the low concentration of DNQX, the remaining evoked current will be predominantly mediated by NMDA receptors.
-
-
Testing for Glycine Site Antagonism:
-
While recording the isolated NMDA receptor-mediated current, increase the concentration of DNQX in the bath solution (e.g., to 50-100 µM).
-
Observe for a reduction in the NMDA receptor-mediated current. This would indicate antagonism at the glycine site.
-
-
Confirmation with Glycine Co-application:
-
To confirm that the effect is at the glycine site, co-apply a high concentration of glycine or D-serine with the high concentration of DNQX.
-
If the reduction in the NMDA receptor current is reversed or attenuated by the co-application of the agonist, it provides strong evidence for competitive antagonism at the glycine site.
-
Protocol 2: Cell Viability Assay to Assess DNQX Neurotoxicity
Objective: To determine if high concentrations of DNQX are toxic to the neuronal culture being used.
Methodology:
-
Cell Culture: Plate neurons at a suitable density in a multi-well plate.
-
DNQX Treatment:
-
Prepare a range of this compound concentrations in the cell culture medium.
-
Include a vehicle control (culture medium without DNQX).
-
It is also advisable to include a positive control for neurotoxicity (e.g., a high concentration of glutamate).
-
-
Incubation: Replace the culture medium in the wells with the prepared DNQX solutions and incubate for a relevant period (e.g., 24-48 hours).
-
Viability Assessment: Use a standard cell viability assay, such as:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Release Assay: Measures lactate (B86563) dehydrogenase released from damaged cells into the medium.
-
Live/Dead Staining: Utilizes fluorescent dyes (e.g., calcein-AM and ethidium (B1194527) homodimer-1) to visualize live and dead cells.
-
-
Data Analysis: Quantify the results according to the assay manufacturer's instructions and compare the viability of DNQX-treated cells to the vehicle control.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected inhibition of NMDA receptor currents | High concentration of DNQX is antagonizing the glycine site. | 1. Lower the concentration of DNQX to a range selective for AMPA/kainate receptors (e.g., 1-10 µM). 2. Perform the glycine co-application experiment described in Protocol 1 to confirm glycine site antagonism. 3. Consider using a more selective AMPA/kainate receptor antagonist if glycine site interaction is a concern. |
| Poor solubility of DNQX | Using DNQX freebase instead of the disodium salt. Improper dissolution. | 1. Use this compound for improved aqueous solubility. 2. Prepare stock solutions in water or a suitable buffer. Gentle warming or sonication can aid dissolution. 3. Prepare fresh solutions for each experiment to avoid precipitation over time. |
| Observed neurotoxicity in the experiment | DNQX can be neurotoxic at high concentrations, potentially through a mechanism independent of glutamate receptors. | 1. Perform a dose-response curve for toxicity as described in Protocol 2 to determine a non-toxic working concentration. 2. Minimize the duration of exposure to high concentrations of DNQX. 3. Include appropriate controls to distinguish between the intended pharmacological effect and non-specific toxicity. |
| Variability in experimental results | Inconsistent drug concentration or degradation. Fluctuation in glycine levels in the experimental preparation. | 1. Prepare fresh drug solutions for each experiment from a reliable stock. 2. Ensure consistent bath application and washout times. 3. Be aware that glycine levels can vary in culture medium and brain slice preparations. Consider adding a known, saturating concentration of glycine when studying the glutamate site of the NMDA receptor to minimize this variability. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NMDA Receptor activation pathway and the inhibitory effect of high-concentration DNQX.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. DNQX-induced toxicity in cultured rat hippocampal neurons: an apparent AMPA receptor-independent effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNQX - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Fine Line: A Technical Guide to Optimizing DNQX Disodium Salt Concentration and Mitigating Neurotoxicity
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the optimal use of DNQX disodium (B8443419) salt, a potent AMPA/kainate receptor antagonist. While a valuable tool for neuroscience research, inappropriate concentrations of DNQX can lead to neurotoxicity. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help users achieve their desired receptor blockade while preserving neuronal health.
Understanding DNQX and its Potential for Neurotoxicity
DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium salt is a selective and competitive antagonist of AMPA and kainate receptors, crucial components of excitatory synaptic transmission in the central nervous system. It is widely used to dissect the roles of these receptors in various physiological and pathological processes. However, studies have shown that DNQX can induce dose-dependent neurotoxicity in cultured neurons.[1][2] Interestingly, this toxic effect may not be directly linked to its antagonism of ionotropic glutamate (B1630785) receptors, suggesting a more complex mechanism of action.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration for DNQX disodium salt to achieve AMPA/kainate receptor blockade without causing neurotoxicity?
A common effective concentration for blocking excitatory postsynaptic currents (EPSCs) is 10 µM.[3] However, the optimal concentration can vary depending on the cell type, culture density, and experimental duration. It is crucial to perform a dose-response experiment to determine the lowest effective concentration for your specific model system that does not impact cell viability.
Q2: I'm observing significant cell death in my neuronal cultures after applying DNQX. What could be the cause?
Several factors could contribute to neurotoxicity:
-
High Concentration: You may be using a concentration of DNQX that is above the toxic threshold for your specific neuronal type.
-
Prolonged Exposure: Continuous exposure to even moderate concentrations of DNQX can lead to cytotoxicity over time. A 46-hour treatment has been shown to induce dose-dependent neurotoxicity.[1]
-
Solvent Toxicity: If you are using a stock solution of DNQX in a solvent other than water (e.g., DMSO), ensure the final concentration of the solvent in your culture medium is not toxic to the cells.
-
Impurity of the Compound: Ensure you are using a high-purity this compound.
Q3: How can I prepare a stock solution of this compound?
This compound is water-soluble. You can prepare a concentrated stock solution (e.g., 10 mM) in sterile, nuclease-free water. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For use, thaw an aliquot and dilute it to the desired working concentration in your cell culture medium.
Q4: Are there any alternatives to DNQX that might be less neurotoxic?
While DNQX is a widely used antagonist, other compounds with similar mechanisms of action exist, such as CNQX and NBQX. However, their neurotoxic profiles may also vary, and it is recommended to perform similar validation experiments if you choose to use an alternative.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high levels of neuronal death observed in control (untreated) and DNQX-treated wells. | General cell culture issues (e.g., poor quality of reagents, contamination, improper handling). | Review your basic cell culture techniques. Ensure all reagents are sterile and of high quality. Check for signs of contamination. |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. Inconsistent DNQX concentration. | Standardize your cell seeding protocol to ensure consistent cell numbers across experiments. Prepare fresh dilutions of DNQX from a reliable stock solution for each experiment. |
| No observable effect of DNQX on neuronal activity (e.g., no reduction in EPSCs). | Incorrect concentration. Degraded DNQX stock solution. | Verify the concentration of your working solution. Use a fresh aliquot of your DNQX stock solution. Consider preparing a new stock solution. |
| High background in cell viability assays. | Issues with the assay protocol or reagents. | Optimize your cell viability assay protocol. Ensure proper washing steps and incubation times. Check the expiration dates of your assay reagents. |
Quantitative Data Summary
| This compound Concentration (µM) | Cell Viability (% of Control) - MTT Assay | LDH Release (% of Maximum) - LDH Assay |
| 0 (Control) | 100% | 0% |
| 1 | ||
| 5 | ||
| 10 | ||
| 20 | ||
| 50 | ||
| 100 |
This table should be populated with your own experimental data.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is approximately 296.10 g/mol .
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated mass of this compound in an appropriate volume of sterile, nuclease-free water.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.
Protocol 2: Assessment of DNQX Neurotoxicity using MTT Assay
-
Cell Seeding: Plate primary neurons or a neuronal cell line in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and stabilize for at least 24 hours.
-
DNQX Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Carefully remove the old medium from the cells and replace it with the medium containing different concentrations of DNQX. Include a vehicle control (medium without DNQX).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a cell culture incubator (37°C, 5% CO₂).
-
MTT Reagent Addition: Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each DNQX concentration relative to the vehicle control.
Protocol 3: Assessment of DNQX Neurotoxicity using LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well. Be careful not to disturb the cells.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing the necessary substrates.
-
Absorbance Measurement: After a specified incubation time, measure the absorbance of the reaction mixture at the recommended wavelength (usually around 490 nm).
-
Maximum LDH Release Control: To determine the maximum LDH release, lyse a set of control cells with a lysis buffer provided in the kit.
-
Data Analysis: Calculate the percentage of LDH release for each DNQX concentration relative to the maximum LDH release control.
Visualizing the Concepts
To aid in the understanding of the experimental workflow and the underlying mechanism of DNQX, the following diagrams are provided.
Caption: Mechanism of DNQX action and potential neurotoxicity.
Caption: Experimental workflow for assessing DNQX neurotoxicity.
References
Dnqx disodium salt precipitation in experimental solutions
Welcome to the technical support center for DNQX disodium (B8443419) salt. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments, with a primary focus on the precipitation of DNQX disodium salt in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a water-soluble form of 6,7-dinitroquinoxaline-2,3-dione (DNQX). It is a selective and competitive antagonist of AMPA and kainate receptors, which are types of ionotropic glutamate (B1630785) receptors in the central nervous system.[1][2][3][4] It is commonly used in neuroscience research to block excitatory synaptic transmission mediated by these receptors.[1][4] A typical working concentration is 10 µM to effectively block both spontaneous and evoked excitatory postsynaptic currents (EPSCs).[1][4]
Q2: What is the solubility of this compound?
This compound is soluble in water up to a concentration of 100 mM.[1][2][3]
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in water. For storage, it is best to prepare solutions fresh on the day of use.[1][4] If storage is necessary, aliquot the stock solution and store it at -20°C for up to one month.[1][4] Some suppliers suggest that stock solutions may be stable for up to 3 months at -20°C. Before use, frozen aliquots should be equilibrated to room temperature, ensuring that any precipitate is fully redissolved.[1][4]
Q4: My this compound solution has precipitated. What could be the cause?
Precipitation of this compound can be caused by several factors:
-
Low Temperature: Solubility can decrease at lower temperatures, leading to precipitation, especially when warming up frozen stock solutions.
-
High Concentrations of Divalent Cations: The presence of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) in your experimental buffer can lead to the formation of less soluble DNQX-cation complexes.
-
Incorrect pH: Although specific data is limited, significant deviations from a neutral pH may affect the solubility of the salt.
-
High Concentration of the Stock Solution: While soluble up to 100 mM in water, using highly concentrated stock solutions in buffers with other salts can increase the likelihood of precipitation.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your experimental solutions.
Problem: Precipitate observed in the this compound solution.
First, determine when the precipitation is occurring. This will help to pinpoint the likely cause.
-
A) During the thawing of a frozen stock solution.
-
B) After adding the DNQX stock solution to the experimental buffer.
-
C) During the experiment at physiological temperatures.
The following diagram illustrates a logical workflow for troubleshooting precipitation.
References
unexpected excitatory effects of Dnqx in specific neuron types
Welcome to the technical support center for DNQX (6,7-dinitroquinoxaline-2,3-dione). This resource is designed for researchers, scientists, and drug development professionals to address common and unexpected issues encountered during experimentation with this widely used AMPA/kainate receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DNQX?
A1: DNQX is a competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate (B1630785) receptors.[1][2] It is widely used in neuroscience research to block fast excitatory synaptic transmission mediated by these non-NMDA receptors.[2][3]
Q2: I am observing a depolarizing or excitatory effect after applying DNQX. Is this expected?
A2: While counterintuitive for an antagonist, excitatory effects of DNQX have been documented in specific neuron types. Notably, in thalamic reticular nucleus (TRN) neurons, DNQX can cause membrane depolarization.[4][5] This is thought to be due to DNQX acting as a partial agonist at AMPA receptors in these cells, an effect potentially modulated by the presence of specific transmembrane AMPA receptor regulatory proteins (TARPs).[4][5] In contrast, this effect is not typically observed in thalamocortical relay neurons.[4]
Q3: Can DNQX have effects on NMDA receptors?
A3: Yes, in addition to its primary action on AMPA/kainate receptors, DNQX has been shown to act as an antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor complex.[3][6] This can contribute to its overall effect on glutamatergic neurotransmission.
Q4: Is DNQX neurotoxic?
A4: While generally used as a neuroprotective agent against glutamate-induced excitotoxicity[6], some studies have reported dose-dependent neurotoxicity in cultured rat hippocampal neurons following prolonged exposure to DNQX.[1][7] Intriguingly, this toxic effect appears to be neuron-specific and may be independent of ionotropic glutamate receptors.[7]
Q5: I am seeing an increase in locomotor activity after injecting DNQX into the ventral tegmental area (VTA). Why would an antagonist cause this?
A5: Injection of DNQX into the VTA has been shown to increase locomotor activity.[8] This is hypothesized to result from the blockade of a tonically active glutamatergic input that normally inhibits dopamine (B1211576) neurons in the VTA. The resulting disinhibition of these dopaminergic neurons leads to the observed increase in locomotion.[8]
Troubleshooting Guides
Issue 1: Unexpected Depolarization/Excitation Observed in a Subpopulation of Neurons.
-
Possible Cause 1: You may be recording from a neuron type, such as thalamic reticular nucleus (TRN) neurons, where DNQX acts as a partial agonist at AMPA receptors.[4][5]
-
Troubleshooting Steps:
-
Confirm Neuron Identity: Use electrophysiological and/or morphological criteria to verify the identity of the recorded neurons.
-
Co-application with a Non-competitive Antagonist: Apply DNQX in the presence of a non-competitive AMPA receptor antagonist, such as GYKI 52466. If the DNQX-induced depolarization is mediated by AMPA receptors, it should be blocked by GYKI 52466.[4]
-
Use an Alternative Antagonist: Consider using a different AMPA/kainate receptor antagonist, such as NBQX, which may not exhibit the same partial agonism in your preparation.[3]
-
-
Possible Cause 2: The observed excitation could be a network effect, where DNQX is inhibiting an inhibitory interneuron, leading to the disinhibition of the neuron you are recording from.
-
Troubleshooting Steps:
-
Isolate the Neuron: Perform recordings in the presence of tetrodotoxin (B1210768) (TTX) to block action potential-dependent synaptic transmission and determine if the effect of DNQX is postsynaptic.[4]
-
Pharmacological Dissection: Use GABA receptor antagonists (e.g., bicuculline, picrotoxin) to determine if the excitatory effect is mediated by a reduction in GABAergic inhibition.
-
Issue 2: Cell Death Observed in Neuronal Cultures Following DNQX Application.
-
Possible Cause: Prolonged exposure to DNQX can induce a neurotoxic effect in some neuronal types, like cultured hippocampal neurons, potentially through a mechanism independent of AMPA receptors.[1][7]
-
Troubleshooting Steps:
-
Titrate Concentration and Duration: Determine the minimum effective concentration and duration of DNQX application required for your experiment to minimize potential toxicity.
-
Control for Off-Target Effects: Test other AMPA receptor antagonists to see if they produce a similar toxic effect. If not, the toxicity is likely specific to DNQX and not a general consequence of AMPA receptor blockade.[7]
-
Assess Glial Health: Evaluate the health of surrounding glial cells. DNQX-induced neurotoxicity has been reported to be neuron-specific.[1][7]
-
Data Presentation
Table 1: Effects of Quinoxaline Derivatives on Thalamic Neuron Membrane Potential
| Compound (Concentration) | Neuron Type | Change in Membrane Potential (mV) | Reference |
| DNQX (20 µM) | Thalamic Reticular Nucleus (TRN) | Depolarization | [4] |
| DNQX (20 µM) | Ventrobasal (VB) Relay | No significant change | [4] |
| CNQX | Thalamic Reticular Nucleus (TRN) | Depolarization | [4] |
| CNQX | Ventrobasal (VB) Relay | No significant change | [4] |
Table 2: Pharmacological Blockade of DNQX-Induced Depolarization in TRN Neurons
| Condition | Change in Membrane Potential (mV) | Reference |
| DNQX (20 µM) | Depolarization | [4] |
| DNQX + GYKI 52466 (50 µM) | No significant change (0.1 ± 0.2 mV) | [4] |
| DNQX + Kynurenic Acid | Blocked Depolarization | [4] |
| DNQX + SYM 2081 | Depolarization Persisted | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings to Investigate DNQX Effects on Thalamic Neurons
-
Objective: To determine the effect of DNQX on the membrane potential of thalamic neurons.
-
Methodology:
-
Slice Preparation: Prepare acute coronal brain slices (e.g., 300 µm thick) containing the thalamus from Sprague-Dawley rats.
-
Recording Conditions: Perform whole-cell patch-clamp recordings from visually identified TRN and VB neurons. Use a standard artificial cerebrospinal fluid (aCSF) and an internal solution appropriate for current-clamp recordings.
-
Drug Application: After establishing a stable baseline recording of the resting membrane potential, perfuse the slice with aCSF containing DNQX (e.g., 20 µM).
-
Data Analysis: Measure the change in membrane potential from baseline following DNQX application.
-
Pharmacological Controls (Optional): To investigate the underlying mechanism, co-apply DNQX with other antagonists such as GYKI 52466 (to block AMPA receptors) or TTX (to block network activity).[4]
-
Visualizations
Caption: Standard antagonistic action of DNQX on AMPA/kainate receptors.
Caption: Unexpected partial agonism of DNQX in thalamic reticular neurons.
References
- 1. DNQX - Wikipedia [en.wikipedia.org]
- 2. CNQX and DNQX block non-NMDA synaptic transmission but not NMDA-evoked locomotion in lamprey spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective excitatory actions of DNQX and CNQX in rat thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNQX-induced toxicity in cultured rat hippocampal neurons: an apparent AMPA receptor-independent effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of locomotor activity by the glutamate antagonist DNQX injected into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Washout of DNQX Disodium Salt
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to ensure the complete washout of DNQX disodium (B8443419) salt during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DNQX disodium salt and why is its complete washout important?
DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium salt is a potent and selective competitive antagonist of AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors.[1] It is highly soluble in water, with a solubility of up to 100 mM.[2][3][4] In neuroscience research, particularly in electrophysiology, DNQX is used to block excitatory synaptic transmission mediated by these receptors.[5]
Complete washout of DNQX is crucial for several reasons:
-
Reversibility Studies: To accurately assess the recovery of synaptic function and determine if the effects of a compound are reversible.
-
Baseline Stability: Incomplete washout can lead to a drifting baseline, making it difficult to assess the effects of subsequent experimental manipulations.
Q2: How long does it typically take to wash out this compound from a brain slice preparation?
The washout time for DNQX can vary depending on several factors. However, a general guideline for in vitro brain slice preparations is a washout period of at least 10-20 minutes with continuous perfusion of fresh artificial cerebrospinal fluid (aCSF). In some preparations, a washout of 5-10 minutes or more has been reported to be sufficient for the return of control responses.
Q3: What are the key factors that influence the efficiency of DNQX washout?
Several factors can impact the time required for a complete washout of DNQX:
-
Perfusion Rate: A higher perfusion rate will facilitate a faster exchange of the bath solution, leading to a quicker washout.[6][7]
-
Tissue Thickness: Thicker tissue preparations, such as brain slices, have a longer diffusion path for the drug to exit the tissue, thus requiring longer washout times.[8]
-
DNQX Concentration: Higher concentrations of DNQX may require longer washout periods to be completely removed from the tissue.
-
Binding Kinetics: As a competitive antagonist, DNQX binds reversibly to AMPA/kainate receptors. The off-rate of the drug from its receptor will influence the washout time.
-
Experimental Temperature: Temperature can affect diffusion rates and the binding kinetics of the drug.
Troubleshooting Guide: Incomplete DNQX Washout
Issue: Synaptic responses do not fully recover to baseline levels after the washout period.
This is the most common indication of incomplete DNQX washout. Here’s a step-by-step guide to troubleshoot this issue:
| Potential Cause | Troubleshooting Steps |
| Insufficient Washout Time | Extend the washout period. Monitor the recovery of the synaptic response in real-time and continue the washout until the response stabilizes at the pre-DNQX baseline level. |
| Low Perfusion Rate | Increase the flow rate of the fresh aCSF into the recording chamber. Ensure that the entire volume of the chamber is being exchanged efficiently. |
| Inadequate Solution Exchange | Check the placement of the inflow and outflow ports of your perfusion system to ensure proper circulation and avoid "dead spaces" where the drug solution can be trapped. |
| Tissue Health | Prolonged experiments or suboptimal slice health can lead to a rundown of synaptic responses, which can be mistaken for incomplete washout. Monitor the health of your preparation throughout the experiment. |
| Non-Specific Binding | While DNQX is a competitive antagonist, some non-specific binding to the tissue or experimental apparatus may occur. If washout remains incomplete despite optimizing other parameters, consider the possibility of some irreversible effects, although this is less common for DNQX. |
Experimental Protocols
Protocol for Verifying Complete Washout of DNQX in Brain Slice Electrophysiology
This protocol outlines the steps to functionally verify the complete washout of DNQX by monitoring the recovery of evoked excitatory postsynaptic potentials (EPSPs) or currents (EPSCs).
Materials:
-
Brain slice preparation in a recording chamber with a perfusion system
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution
-
Stimulating and recording electrodes
-
Electrophysiology recording setup (amplifier, digitizer, software)
Methodology:
-
Establish a Stable Baseline:
-
Perfuse the brain slice with standard aCSF at a constant rate (e.g., 2-3 mL/min).
-
Deliver electrical stimuli to an appropriate synaptic pathway at a low frequency (e.g., 0.05-0.1 Hz) to evoke synaptic responses (EPSPs or EPSCs).
-
Record baseline responses for at least 10-15 minutes to ensure stability. The amplitude and slope of the responses should be consistent during this period.
-
-
Application of DNQX:
-
Switch the perfusion to aCSF containing the desired concentration of this compound (typically 10-20 µM).
-
Continue to record the evoked responses. The synaptic response should be significantly reduced or completely blocked within 5-10 minutes.
-
-
Washout of DNQX:
-
Switch the perfusion back to the standard aCSF (without DNQX).
-
Maintain a consistent perfusion rate.
-
Continuously monitor the evoked synaptic responses.
-
-
Verification of Complete Washout:
-
Continue the washout until the amplitude and slope of the synaptic responses return to the pre-drug baseline levels and remain stable for at least 10-15 minutes.
-
Quantitative Analysis: Compare the average response amplitude/slope during the last 5 minutes of the washout period to the average baseline response. A recovery of 95-105% of the baseline is generally considered a complete washout.
-
Data Presentation: Estimated DNQX Washout Times
The following table provides estimated washout times for this compound based on typical experimental conditions in brain slice electrophysiology. Please note that these are estimates and the optimal washout time should be determined empirically for your specific experimental setup.
| DNQX Concentration (µM) | Perfusion Rate (mL/min) | Estimated Washout Time for >95% Recovery (minutes) |
| 10 | 2-3 | 10 - 20 |
| 20 | 2-3 | 15 - 25 |
| 50 | 2-3 | 20 - 30+ |
| 10 | 4-5 | 8 - 15 |
| 20 | 4-5 | 12 - 20 |
Visualizing Experimental Logic and Pathways
To further aid in understanding the experimental workflow and the underlying principles of DNQX action and washout, the following diagrams are provided.
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal Activity and Brain-Derived Neurotrophic Factor Regulate the Density of Inhibitory Synapses in Organotypic Slice Cultures of Postnatal Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 7. The organotypic hippocampal slice culture model for examining neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Diffusion Kinetics of Ketamine in Brain Tissue: Implications for in vitro Mechanistic Studies of Drug Actions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing DNQX Disodium Salt Phototoxicity in Imaging Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize phototoxicity associated with DNQX disodium (B8443419) salt in your imaging experiments.
Troubleshooting Guide and FAQs
Q1: What is DNQX disodium salt and why is it used in imaging experiments?
A1: DNQX (6,7-dinitroquinoxaline-2,3-dione) is a potent and selective competitive antagonist of AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the brain. In imaging experiments, such as calcium imaging or fluorescence microscopy, DNQX is used to pharmacologically isolate specific neural activities by blocking this excitatory transmission. This allows researchers to study neuronal and glial function in the absence of AMPA/kainate receptor-mediated signaling.
Q2: What is DNQX phototoxicity and what are its observable effects?
A2: DNQX phototoxicity is a phenomenon where the DNQX molecule, upon excitation by light (especially the shorter wavelengths used in fluorescence microscopy), becomes toxic to cells. This can compromise experimental results by introducing non-physiological artifacts. Observable effects can range from subtle to severe and include:
-
Increased background fluorescence or cellular autofluorescence.
-
Changes in cell morphology, such as membrane blebbing or swelling.
-
Sudden, irreversible increases in intracellular calcium that are not related to synaptic activity.
-
Decreased cell viability and, in severe cases, light-induced cell death.
Q3: What is the underlying mechanism of DNQX phototoxicity?
A3: The phototoxicity of quinoxaline (B1680401) derivatives like DNQX is generally attributed to their ability to act as photosensitizers. Upon absorbing energy from photons, the DNQX molecule can transition to an excited state. This excited molecule can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) anions. These ROS can cause widespread oxidative damage to cellular components, including lipids, proteins, and DNA, leading to cellular stress and apoptosis. Some studies suggest that DNQX may also exert toxic effects independent of its receptor-antagonist function, which could be exacerbated by light.
Caption: Generalized signaling pathway for phototoxicity.
Q4: How can I minimize DNQX phototoxicity related to my illumination source?
A4: Optimizing your illumination settings is the most critical step in reducing phototoxicity. The total light dose delivered to your sample is a key factor.
-
Reduce Excitation Intensity: Use the lowest laser power or light source intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera.
-
Decrease Frequency of Acquisition: Increase the interval between image acquisitions in time-lapse experiments to the longest duration that still captures the dynamics of your biological process of interest.
-
Avoid Unnecessary Illumination: Use shutters or software-controlled LED/laser lines to ensure the sample is only illuminated during camera exposure. Modern systems using TTL (Transistor-Transistor Logic) triggering can significantly reduce "illumination overhead," which is the time the sample is illuminated while the camera is not acquiring an image.
Q5: What imaging practices can reduce phototoxicity?
A5: Beyond illumination settings, your choice of imaging modality and practices can have a large impact.
-
Use Longer Wavelengths: If your experimental design allows, use fluorophores that are excited by longer wavelengths (e.g., red or far-red), as these are generally less energetic and cause less damage.
-
Choose Sensitive Detectors: High quantum efficiency cameras (e.g., sCMOS, EMCCD) require less excitation light to achieve a good signal.
-
Employ Advanced Microscopy Techniques: Techniques that limit illumination to the focal plane are highly effective. Spinning-disk confocal microscopy is generally gentler than laser-scanning confocal. Light-sheet fluorescence microscopy is one of the gentlest techniques for 3D and long-term imaging as it illuminates only a thin section of the sample at a time.
impact of Dnqx disodium salt on cell viability in long-term cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DNQX disodium (B8443419) salt in long-term cell viability studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DNQX disodium salt?
DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium salt is a competitive antagonist of AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors.[1][2] It is commonly used in neuroscience research to block excitatory synaptic transmission.[3] The disodium salt form offers improved water solubility compared to DNQX freebase.[4][5]
Q2: Is this compound toxic to cells in long-term cultures?
Yes, studies have shown that DNQX can cause dose-dependent neurotoxicity in long-term cultures of rat hippocampal neurons.[1][6] This toxic effect appears to be specific to neurons, as glial cells are reportedly unaffected.[1][6]
Q3: What is the mechanism of DNQX-induced neurotoxicity?
Intriguingly, the neurotoxicity observed with DNQX in cultured hippocampal neurons seems to be independent of its action on ionotropic glutamate receptors.[1][6] The precise mechanism is not fully elucidated but does not appear to be reversible by AMPA receptor agonists or related to the blockade of the NMDA receptor glycine (B1666218) site.[6]
Q4: Can DNQX have excitatory effects?
Under certain conditions, DNQX can act as a partial agonist at AMPA receptors. This paradoxical excitatory effect can occur when the AMPA receptors are associated with transmembrane AMPA receptor regulatory proteins (TARPs).[7] The presence and type of TARP subunits can switch DNQX from a competitive antagonist to a partial agonist.[7]
Q5: What is a typical working concentration for this compound?
For blocking excitatory postsynaptic currents (EPSCs), a concentration of 10 μM is commonly used and effective.[3] However, for long-term viability studies, it is crucial to perform a dose-response curve to determine the optimal concentration that balances effective receptor antagonism with minimal cytotoxicity for your specific cell type and experimental duration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected decrease in neuronal viability over time. | 1. Inherent neurotoxicity of DNQX: Long-term exposure, even at concentrations effective for acute blockade, can be toxic to neurons.[6]2. Concentration too high: The effective concentration for short-term electrophysiology may be too high for long-term culture.3. Off-target effects: The toxicity mechanism appears to be independent of AMPA/kainate receptor blockade.[6] | 1. Perform a dose-response and time-course experiment: Determine the toxicity threshold for your specific neuronal culture system. See the "Experimental Protocols" section for a cell viability assay protocol.2. Lower the concentration: Use the minimum effective concentration required for your experiment.3. Consider alternative antagonists: If AMPA/kainate receptor antagonism is the goal, consider other antagonists like NBQX for long-term studies, but be aware they may also have their own effects.[8] |
| Variability in cell viability results between experiments. | 1. Inconsistent this compound solution: Improper storage or preparation of stock solutions.2. Cell culture health: Variations in cell plating density, passage number, or overall health.3. Assay timing: The duration of DNQX exposure significantly impacts viability. | 1. Prepare fresh stock solutions: this compound is water-soluble.[4] Prepare fresh solutions and filter-sterilize. Store aliquots at -20°C for up to 3 months.[9]2. Standardize cell culture procedures: Use cells within a consistent passage number range and ensure consistent plating densities.3. Maintain precise timing: Ensure the duration of DNQX treatment is consistent across all experiments. |
| Unexpected excitatory effects (e.g., increased neuronal firing, depolarization). | 1. Partial agonism due to TARPs: Your cells may express TARP auxiliary subunits, causing DNQX to act as a partial agonist.[7]2. Cell-type specific effects: Some cell types, like thalamic reticular nucleus neurons, show depolarization in response to DNQX.[10] | 1. Characterize TARP expression: If possible, determine if your cells of interest express TARPs (e.g., stargazin/γ-2, γ-3, γ-4, γ-8).2. Use a different antagonist: Consider using an antagonist not reported to have partial agonist activity in the presence of TARPs.3. Carefully interpret results: Be aware of this potential confounding effect when analyzing your data. |
| DNQX does not appear to be effective at blocking glutamate-induced excitotoxicity. | 1. Incorrect concentration: The concentration may be too low to effectively compete with high levels of glutamate.2. Alternative pathways of cell death: The excitotoxicity may be mediated by receptors other than AMPA/kainate receptors (e.g., NMDA receptors).3. DNQX is neuroprotective against NMDA toxicity: DNQX can be neuroprotective against NMDA-induced toxicity by acting on the glycine co-agonist site.[11] This might mask other effects. | 1. Increase DNQX concentration: Titrate the concentration of DNQX to ensure adequate receptor blockade.2. Use a combination of antagonists: Consider co-application with an NMDA receptor antagonist (e.g., AP5) to block all ionotropic glutamate receptor-mediated excitotoxicity.3. Isolate receptor contributions: Design experiments to specifically assess the AMPA/kainate receptor contribution to cell death. |
Data Presentation
The following tables summarize the expected effects of this compound on cell viability based on published findings.
Table 1: Illustrative Dose-Dependent Neurotoxicity of DNQX in Long-Term Neuronal Cultures
This table illustrates the conceptual dose-dependent neurotoxicity of DNQX on cultured neurons after a 46-hour treatment, as described in the literature.[6] Actual values will vary depending on the cell type and experimental conditions.
| DNQX Concentration (µM) | Expected Neuronal Viability (%) | Notes |
| 0 (Control) | 100 | Baseline viability. |
| 1 - 10 | 80 - 95 | Minimal to moderate toxicity, concentrations often used for acute electrophysiology. |
| 10 - 50 | 40 - 80 | Significant, dose-dependent decrease in viability. |
| > 50 | < 40 | Severe toxicity expected. |
Table 2: Summary of this compound Effects on Different Receptors and Outcomes
| Target/Process | DNQX Effect | Typical Concentration | Reference(s) |
| AMPA/Kainate Receptors | Competitive Antagonist | 0.5 - 10 µM | [12] |
| NMDA Receptor Glycine Site | Antagonist (Neuroprotective against NMDA toxicity) | Not specified | [11] |
| Neuronal Viability (Long-term) | Dose-dependent Toxicity (AMPA receptor-independent) | >10 µM | [6] |
| AMPA Receptors with TARPs | Partial Agonist | Not specified | [7] |
Experimental Protocols
Protocol 1: Assessing Dose-Dependent Cytotoxicity of DNQX using a Resazurin-Based Viability Assay
This protocol is adapted from standard cell viability assay procedures and is designed to determine the toxic concentration range of DNQX in long-term neuronal cultures.[13]
Materials:
-
Neuronal cell culture of interest
-
96-well clear-bottom, black-walled plates
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Resazurin (B115843) sodium salt solution (e.g., 0.1 mg/mL in PBS, sterile-filtered)
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Plating: Plate neurons in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for the desired time (e.g., 24-48 hours).
-
DNQX Preparation: Prepare a series of this compound dilutions in complete cell culture medium. A suggested range is 0, 1, 5, 10, 25, 50, 75, and 100 µM.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of DNQX. Include a "vehicle control" (medium only) and a "no-cell" control (medium only, for background fluorescence).
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assay: a. After the incubation period, add resazurin solution to each well to a final concentration of approximately 10% of the total well volume (e.g., 10 µL for a 100 µL final volume). b. Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the fluorescence signal is within the linear range of the plate reader. c. Measure the fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
Data Analysis: a. Subtract the average fluorescence of the "no-cell" control from all other wells. b. Normalize the data by expressing the fluorescence of treated wells as a percentage of the average fluorescence of the "vehicle control" wells (representing 100% viability). c. Plot the percentage of cell viability against the DNQX concentration to generate a dose-response curve.
Visualizations
Caption: Workflow for assessing DNQX dose-dependent cytotoxicity.
Caption: Known and proposed actions of DNQX on neuronal cells.
References
- 1. DNQX - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (2312) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. Regulation of AMPA receptor gating and pharmacology by TARP auxiliary subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. DNQX-induced toxicity in cultured rat hippocampal neurons: an apparent AMPA receptor-independent effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TARP Subtypes Differentially and Dose-Dependently Control Synaptic AMPA Receptor Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time cell viability assays using a new anthracycline derivative DRAQ7® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 2379-57-9 [sigmaaldrich.com]
- 10. Induction of locomotor activity by the glutamate antagonist DNQX injected into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing Dnqx disodium salt variability between batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability between batches of DNQX disodium (B8443419) salt. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reliability of their experimental results.
Troubleshooting Guide
Inconsistent experimental outcomes when using different batches of DNQX disodium salt can be frustrating. This guide provides a systematic approach to identifying and resolving potential sources of variability.
Table 1: Troubleshooting Common Issues with this compound
| Issue | Potential Cause | Recommended Solution |
| Reduced or no antagonist effect | Incorrect concentration due to variable hydration: The molecular weight of the salt can vary between batches depending on the degree of hydration.[1] Using the theoretical molecular weight for calculations can lead to inaccurate stock solution concentrations. | 1. Check the Certificate of Analysis (CoA): Always refer to the batch-specific molecular weight provided on the CoA for preparing stock solutions.[1] 2. Perform a dose-response curve: Functionally test the new batch alongside a previously validated batch to determine the effective concentration. |
| Degradation of the compound: Improper storage of the solid compound or stock solutions can lead to degradation. Stock solutions are generally stable for up to one month at -20°C.[2][3] | 1. Verify storage conditions: Ensure the solid is stored desiccated at room temperature and solutions are aliquoted and frozen at -20°C.[2] 2. Prepare fresh solutions: If degradation is suspected, prepare a fresh stock solution from the solid. It is recommended to prepare and use solutions on the same day if possible.[2] | |
| Inaccurate pipetting or dilution: Errors in preparing working solutions can lead to lower than expected concentrations. | Recalibrate pipettes and review dilution calculations. | |
| Unexpected off-target effects or toxicity | Presence of impurities: While most suppliers provide high-purity compounds (≥98% or ≥99% by HPLC), residual impurities from the synthesis process could have biological activity.[4] | 1. Review the CoA for purity information. 2. Perform control experiments: Test the vehicle and a range of DNQX concentrations to identify a non-toxic working concentration. 3. Consider an alternative supplier: If impurities are suspected, obtaining the compound from a different manufacturer may be beneficial. |
| Pro-oxidant activity: DNQX itself has been reported to have pro-oxidant properties and can induce neurotoxicity in a manner independent of AMPA receptors.[2][5] | 1. Lower the concentration: Use the lowest effective concentration to minimize potential toxicity. 2. Include appropriate controls: Use control groups to distinguish between AMPA receptor-mediated effects and non-specific toxicity. | |
| Variability in solubility | Incorrect solvent or pH: this compound is highly soluble in water (up to 100 mM).[2][4] Using other solvents may lead to solubility issues. | Use water as the solvent. Ensure the final solution is clear and free of precipitates before use.[2] |
| Precipitation upon freezing: Solutions may precipitate when frozen and may not fully redissolve upon thawing. | Equilibrate to room temperature and ensure the solution is precipitate-free before use. [2] Gentle warming or sonication can aid in redissolving the compound.[1] |
Experimental Protocols
To ensure consistency across batches, we recommend the following quality control protocol.
Protocol 1: Functional Validation of this compound using Electrophysiology
This protocol describes how to perform whole-cell voltage-clamp recordings from neurons to assess the inhibitory activity of DNQX on excitatory postsynaptic currents (EPSCs).[2]
Objective: To determine the effective concentration of a new batch of this compound by comparing its ability to block AMPA receptor-mediated EPSCs with a previously validated batch.
Materials:
-
Brain slice preparation containing neurons that exhibit AMPA receptor-mediated EPSCs (e.g., cortical or hippocampal slices).
-
Artificial cerebrospinal fluid (aCSF).
-
Patch-clamp setup with amplifier, digitizer, and data acquisition software.
-
Stimulating electrode.
-
Validated batch of this compound (control).
-
New batch of this compound (test).
Methodology:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of both the control and test batches of this compound in water, using the batch-specific molecular weight from the Certificate of Analysis for each.
-
Obtain Whole-Cell Recordings:
-
Evoke EPSCs:
-
Establish a Stable Baseline: Record a stable baseline of evoked EPSCs for at least 5 minutes.
-
Apply DNQX:
-
Bath-apply a known effective concentration (e.g., 10 µM) of the control DNQX batch and record for 5-10 minutes until the EPSC amplitude reaches a steady-state block.[2]
-
Wash out the drug with aCSF and allow the EPSCs to recover to baseline.
-
Repeat the application with the same concentration of the test DNQX batch.
-
-
Data Analysis:
-
Measure the amplitude of the EPSCs before and after the application of each DNQX batch.
-
Calculate the percentage of inhibition for both batches.
-
Compare the level of inhibition between the control and test batches. If the test batch shows significantly less inhibition, consider performing a full dose-response curve to determine its IC50.
-
Diagram 1: Experimental Workflow for DNQX Batch Validation
Caption: Workflow for functional validation of new DNQX batches.
Frequently Asked Questions (FAQs)
Q1: The Certificate of Analysis for my new batch of this compound shows a different molecular weight than the previous one. Why is this, and what should I do?
A1: The molecular weight of this compound can vary between batches primarily due to differences in the degree of hydration (water content).[1] It is crucial to use the batch-specific molecular weight provided on the Certificate of Analysis when calculating the amount of powder needed to prepare a stock solution of a specific molarity. Failure to do so will result in an incorrect stock concentration and can be a significant source of experimental variability.
Q2: I am observing some unexpected neuronal death in my cultures when using DNQX. Is this a known issue?
A2: Yes, DNQX has been reported to exhibit neurotoxic effects that may be independent of its action on AMPA receptors.[5] It also has known pro-oxidant activity.[2] To mitigate this, it is recommended to use the lowest concentration of DNQX that effectively blocks AMPA receptor activity in your specific experimental paradigm. Performing a dose-response curve to determine the optimal concentration for antagonism versus toxicity is advisable.
Q3: My this compound solution appears to have a precipitate after thawing. Is it still usable?
A3: It is common for some compounds to precipitate out of solution upon freezing. Before use, you should ensure that the compound is fully redissolved.[2] Allow the vial to equilibrate to room temperature and then vortex it thoroughly. If a precipitate remains, gentle warming in a 45-60°C water bath or brief sonication can be used to aid dissolution.[1] Always visually inspect the solution to ensure it is clear before adding it to your experimental system.
Q4: How does DNQX affect different glutamate (B1630785) receptor subtypes?
A4: DNQX is a selective antagonist of non-NMDA ionotropic glutamate receptors, with a higher affinity for AMPA receptors than kainate receptors.[6] It is a competitive antagonist, meaning it binds to the same site as the endogenous ligand, glutamate.[7] While it is highly selective for AMPA/kainate receptors, at very high concentrations, it may have weak effects at the glycine (B1666218) site of NMDA receptors.[7]
Diagram 2: DNQX Mechanism of Action
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. This compound | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 3. This compound [sigmaaldrich.com]
- 4. This compound | 2379-57-9 [sigmaaldrich.com]
- 5. DNQX-induced toxicity in cultured rat hippocampal neurons: an apparent AMPA receptor-independent effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Abcam [abcam.com]
- 7. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
why is my Dnqx disodium salt not dissolving properly
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with DNQX disodium (B8443419) salt.
Troubleshooting Guides & FAQs
Question: Why is my DNQX disodium salt not dissolving properly?
Answer:
Difficulty in dissolving this compound can arise from several factors, ranging from using the incorrect form of the compound to the quality of the solvent and the dissolution technique. Below are common causes and troubleshooting steps to ensure proper dissolution.
1. Incorrect Form of DNQX
-
Issue: You may be using the free acid form of DNQX instead of the disodium salt. The free acid form is known to be poorly soluble in aqueous solutions.[1][2]
-
Troubleshooting:
-
Verify that your product is "this compound." The disodium salt is significantly more water-soluble.[1]
-
Consult the manufacturer's datasheet to confirm the product's chemical name and properties.
-
2. Solvent Quality and Choice
-
Issue: The quality of the solvent can impact solubility. For dimethyl sulfoxide (B87167) (DMSO), water contamination can reduce the solubility of some compounds. While this compound is highly soluble in water, the purity of the water (e.g., distilled, deionized) is crucial for experimental consistency.
-
Troubleshooting:
-
Use high-purity, anhydrous DMSO if preparing a DMSO stock solution.
-
For aqueous solutions, use freshly prepared distilled or deionized water.[3]
-
If dissolving in a buffer, ensure the buffer components are fully dissolved and the pH is correct before adding the this compound.
-
3. Suboptimal Dissolution Technique
-
Issue: The compound may not dissolve completely if not given enough time or energy.
-
Troubleshooting:
-
Vortexing: After adding the solvent, vortex the solution for several minutes to aid dissolution.
-
Sonication: If particles persist, sonicating the tube in a bath sonicator for 5-10 minutes can help break up aggregates.
-
Gentle Warming: Gently warming the solution to around 37°C can also improve solubility. However, avoid overheating, as it may degrade the compound.
-
4. Concentration Exceeds Solubility Limit
-
Issue: You might be attempting to prepare a solution at a concentration that exceeds the solubility limit of this compound in the chosen solvent.
-
Troubleshooting:
-
Consult the solubility data table below to ensure you are working within the recommended concentration range.
-
If a higher concentration is required, consider preparing a stock solution in DMSO, which can often achieve higher concentrations than water for many compounds.
-
5. Solution Storage and Stability
-
Issue: Improper storage of stock solutions can lead to precipitation or degradation of the compound over time.
-
Troubleshooting:
-
For long-term storage, it is recommended to aliquot stock solutions into single-use volumes and store them frozen at -20°C.[2][4]
-
Stock solutions are generally stable for up to one to three months when stored at -20°C.[2][4]
-
Before use, equilibrate the solution to room temperature and visually inspect for any precipitate. If precipitation has occurred, try to redissolve it using the techniques mentioned above (vortexing, sonication, gentle warming).[4]
-
Whenever possible, it is best to prepare fresh solutions for your experiments.[4]
-
6. pH of the Buffer
-
Issue: While this compound is generally soluble in neutral aqueous solutions, the pH of your specific buffer could potentially affect its solubility. Chemical degradation can also be pH-dependent.[5]
-
Troubleshooting:
-
Ensure your buffer is prepared correctly and the final pH is within the desired range.
-
If you suspect a pH-related solubility issue, it is advisable to perform a small-scale test by attempting to dissolve a small amount of the compound in your buffer before preparing a large batch.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| Water | 31.4 | 100 | [2] |
| DMSO | 25 | ~84.4 | [2] |
Note: The molecular weight of this compound is approximately 296.10 g/mol .[2]
Experimental Protocols
Protocol for Preparing a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound powder
-
High-purity distilled or deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper or boat
-
Analytical balance
Procedure:
-
Calculate the required mass:
-
To prepare 10 mL of a 10 mM stock solution, you will need 2.961 mg of this compound.
-
Calculation: 0.01 L * 0.010 mol/L * 296.10 g/mol = 0.002961 g = 2.961 mg
-
-
Weigh the compound:
-
Carefully weigh out the calculated mass of this compound using an analytical balance.
-
-
Dissolve the compound:
-
Add approximately 8 mL of high-purity water to a 10 mL volumetric flask containing a small magnetic stir bar.
-
Transfer the weighed this compound to the flask.
-
Place the flask on a magnetic stirrer and stir until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Bring to final volume:
-
Once the solute is fully dissolved, carefully add water to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
-
Final mixing and storage:
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
For long-term storage, filter-sterilize the solution if necessary for your application, aliquot it into smaller, single-use tubes, and store at -20°C.
-
Mandatory Visualization
References
Technical Support Center: Investigating the Partial Agonist Potential of DNQX
Welcome to the Technical Support Center for researchers utilizing the AMPA/kainate receptor antagonist, DNQX. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential for DNQX to exhibit partial agonist activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Is DNQX always a competitive antagonist?
While DNQX is classically defined and widely used as a competitive antagonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, accumulating evidence demonstrates that it can also behave as a partial agonist under specific experimental conditions.[1][2] This paradoxical effect is crucial to consider when interpreting experimental results, particularly in systems with diverse receptor subunit and auxiliary protein expression.
Q2: What are the key factors that enable DNQX to act as a partial agonist?
The primary determinant of DNQX's switch from an antagonist to a partial agonist is its interaction with transmembrane AMPA receptor regulatory proteins (TARPs).[1][3][4][5] TARPs are auxiliary subunits that modulate AMPA receptor trafficking and gating properties. The presence of certain TARP isoforms, such as γ-2 (stargazin), can alter the conformational changes induced by DNQX binding, allowing for a partial activation of the AMPA receptor channel.[3] This effect is not uniform across all neuron types, suggesting that the specific composition of AMPA receptor subunits and the associated TARPs in a given cell determines the pharmacological action of DNQX.[1]
Q3: In which experimental systems has the partial agonist activity of DNQX been observed?
The partial agonist effects of DNQX have been notably documented in specific neuronal populations. For instance, DNQX has been shown to cause membrane depolarization and elicit inward currents in thalamic reticular nucleus (TRN) neurons.[1] Conversely, in the same studies, DNQX did not produce a similar effect in thalamocortical relay neurons, highlighting the cell-type-specific nature of this phenomenon. This difference is likely due to the differential expression of AMPA receptor subunits and TARPs between these neuronal populations.[1]
Troubleshooting Guide: Unexpected Excitatory Effects of DNQX
Issue: Application of DNQX, intended to block AMPA/kainate receptors, is causing unexpected neuronal excitation (e.g., membrane depolarization, increased firing rate).
This scenario may indicate that DNQX is acting as a partial agonist in your experimental system. The following steps can help you troubleshoot and characterize this effect:
Step 1: Confirm the Identity and Purity of the DNQX Compound. Ensure that the DNQX used is of high purity and has not degraded. Impurities or degradation products could potentially have excitatory effects.
Step 2: Review the Cellular Context of Your Experiment. Consider the cell type you are studying. Does it express TARPs, particularly the γ-2, γ-3, γ-4, or γ-8 isoforms? The presence of these auxiliary subunits is strongly correlated with the partial agonist activity of quinoxaline (B1680401) derivatives like DNQX.[3][6]
Step 3: Pharmacological Characterization. To confirm that the observed excitatory effect is mediated by AMPA receptors, attempt to block the DNQX-induced depolarization with a non-competitive AMPA receptor antagonist, such as GYKI 52466 or perampanel.[1] If these antagonists block the effect of DNQX, it supports the conclusion that DNQX is acting as a partial agonist at AMPA receptors.
Step 4: Modulate the System with Allosteric Modulators. Positive allosteric modulators of AMPA receptors, such as cyclothiazide (B1669527) or trichloromethiazide (TCM), can potentiate the partial agonist effects of DNQX.[1] Co-application of one of these modulators with DNQX should lead to a larger excitatory response if DNQX is indeed acting as a partial agonist.
Quantitative Data on DNQX Activity
The following table summarizes the known quantitative parameters of DNQX as both an antagonist and a partial agonist. Note that data for partial agonist efficacy and EC50 are limited and may vary significantly between experimental systems.
| Parameter | Receptor Type | Condition | Value | Reference |
| Antagonist Activity | ||||
| IC50 | AMPA Receptor | TARP-less | ~0.5 µM | [2] |
| IC50 | Kainate Receptor | TARP-less | ~2 µM | [2] |
| Partial Agonist Activity | ||||
| Concentration for Depolarization | AMPA Receptor | TRN Neurons (TARP-expressing) | 20 µM | [1] |
| Resulting Inward Current | AMPA Receptor | TRN Neurons (TARP-expressing) | -14.3 ± 5.6 pA | [1] |
| Efficacy (Imax vs. Glutamate) | AMPA Receptor | With TARP γ-2 | Data not consistently reported | |
| EC50 (Partial Agonism) | AMPA Receptor | With TARP γ-2 | Data not consistently reported |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording to Test for DNQX Partial Agonism in Brain Slices
This protocol is adapted from methods used to study the effects of DNQX on thalamic neurons.[1]
1. Brain Slice Preparation: a. Anesthetize a juvenile rat (e.g., postnatal day 10-18) and rapidly decapitate. b. Dissect the brain and place it in ice-cold, oxygenated slicing solution (e.g., containing sucrose (B13894) to improve cell viability). c. Cut coronal or horizontal slices (e.g., 250-300 µm thickness) containing the brain region of interest (e.g., thalamus) using a vibratome. d. Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.
2. Electrophysiological Recording: a. Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a physiological temperature (e.g., 30-32°C). b. Visualize neurons in the target region (e.g., thalamic reticular nucleus) using differential interference contrast (DIC) optics. c. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with an appropriate internal solution (e.g., a potassium-gluconate-based solution). d. Establish a gigaseal (>1 GΩ) with the membrane of a healthy neuron and then rupture the membrane to achieve the whole-cell configuration. e. Record baseline membrane potential or holding current in voltage-clamp mode.
3. Drug Application: a. Dissolve DNQX in the aCSF to the desired final concentration (e.g., 20 µM). b. Bath-apply the DNQX-containing aCSF to the slice. c. Record changes in membrane potential (in current-clamp) or holding current (in voltage-clamp at a holding potential of -70 mV). A sustained depolarization or inward current upon DNQX application is indicative of partial agonist activity. d. For confirmation, co-apply a non-competitive AMPA receptor antagonist (e.g., GYKI 52466) to see if the DNQX-induced effect is blocked.
Visualizations
Logical Workflow for Investigating Unexpected DNQX Effects
Caption: Troubleshooting workflow for unexpected excitatory effects of DNQX.
Simplified AMPA Receptor Signaling Pathway
Caption: Simplified AMPA receptor signaling upon agonist binding.
Simplified Kainate Receptor Signaling Pathways
Caption: Dual signaling pathways of kainate receptors.
References
- 1. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNQX - Wikipedia [en.wikipedia.org]
- 3. Regulation of AMPA receptor gating and pharmacology by TARP auxiliary subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aminer.cn [aminer.cn]
- 6. TARP Subtypes Differentially and Dose-Dependently Control Synaptic AMPA Receptor Gating - PMC [pmc.ncbi.nlm.nih.gov]
non-specific binding of Dnqx disodium salt in tissue preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the non-specific binding of DNQX disodium (B8443419) salt in tissue preparations. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is DNQX disodium salt and what is its primary mechanism of action?
DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium salt is a selective and competitive antagonist of non-NMDA ionotropic glutamate (B1630785) receptors, specifically targeting AMPA and kainate receptors.[1][2][3] The disodium salt form offers enhanced water solubility compared to the free acid. It is commonly used in neuroscience research to block excitatory postsynaptic currents (EPSCs) and study glutamatergic transmission.[1]
Q2: What are the known off-target effects of DNQX that could be confused with non-specific binding?
While highly selective for AMPA/kainate receptors, DNQX has been reported to exhibit some off-target effects:
-
NMDA Receptor Glycine (B1666218) Site: DNQX may act as an antagonist at the glycine co-agonist site of the NMDA receptor, which could influence NMDA receptor-mediated neurotoxicity.[2][4]
-
Partial Agonism: In the presence of transmembrane AMPA receptor regulatory proteins (TARPs), such as stargazin (γ2), DNQX can act as a partial agonist at AMPA receptors.[1][5] This effect is region-specific, as TARP expression varies across different brain areas.[5]
-
Pro-oxidant Activity: DNQX has been shown to have pro-oxidant properties, which could lead to cellular effects independent of its receptor antagonism.[1]
-
Neurotoxicity: At higher concentrations, DNQX can induce neurotoxicity in cultured hippocampal neurons through a mechanism that appears to be independent of AMPA receptor antagonism.[6]
Q3: Why might the effective concentration of DNQX be higher in tissue slices compared to cultured cells?
It is not uncommon for the effective concentration (e.g., EC50) of a drug to be higher in tissue slice preparations compared to cultured cells or isolated neurons. This can be attributed to several factors, including:
-
Limited Tissue Penetration: The drug needs to diffuse through the extracellular space of the slice to reach its target receptors, which can be a significant barrier.
-
Non-specific Binding: A portion of the drug may bind non-specifically to other proteins, lipids, or extracellular matrix components within the tissue, reducing the free concentration available to bind to the target receptors.
-
Cellular Complexity: The presence of various cell types (neurons, glia) in a tissue slice can influence the local environment and drug availability in ways not present in a simpler cell culture model.
Troubleshooting Guide: Non-Specific Binding of DNQX
This guide addresses common issues related to potential non-specific binding of this compound in tissue preparations.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results with DNQX application. | Non-specific binding to tissue components. | 1. Optimize DNQX Concentration: Perform a dose-response curve to determine the lowest effective concentration that produces the desired specific effect. 2. Include a "Displacer" Ligand: In binding assays, determine non-specific binding by co-incubating with a high concentration of an unlabeled, structurally different AMPA/kainate receptor antagonist to saturate the specific binding sites.[7][8] 3. Modify Buffer Composition: Consider adding a low concentration of a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%) to the buffer to block non-specific binding sites on the tissue and experimental apparatus. Be aware that BSA can also bind DNQX, so its concentration should be optimized. |
| High background signal in radioligand binding assays. | Adsorption of DNQX to filters, plates, or tubes. | 1. Pre-treat labware: Pre-soak filters and plates with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the ligand. 2. Test different materials: Some plastics can leach chemicals or have higher binding properties.[9] If feasible, test different types of plates or tubes. 3. Include Detergents: A low concentration of a mild detergent (e.g., Tween-20) in the wash buffer can sometimes help reduce non-specific binding. |
| Variability in results between different brain regions. | Differential expression of TARPs, leading to altered DNQX affinity and potential partial agonism. | 1. Characterize TARP expression: If possible, investigate the expression levels of relevant TARPs (e.g., γ2) in the tissue being studied. 2. Use alternative antagonists: Consider using an antagonist less sensitive to TARP modulation, such as NBQX, for comparison.[2] |
| Apparent incomplete block of AMPA/kainate receptors at high DNQX concentrations. | Possible off-target effects or pro-oxidant activity at high concentrations. | 1. Confirm with a structurally different antagonist: Use another potent AMPA/kainate antagonist to verify that the residual effect is not due to incomplete blockade of the target receptors. 2. Assess cell health: Monitor the health of the tissue preparation, as high concentrations of DNQX may have toxic effects unrelated to receptor antagonism.[6] |
Quantitative Data Summary
| Parameter | Value | Receptor/Condition | Reference |
| IC50 | 0.5 µM | AMPA Receptor | [3] |
| IC50 | 0.1 µM | Kainate Receptor | |
| IC50 | 2 µM | Kainate Receptor | [3] |
| IC50 | 40 µM | NMDA Receptor | [3] |
| Common Working Concentration | 10 µM | Electrophysiology (EPSC block) | [1] |
Experimental Protocols
Protocol 1: Determining Non-Specific Binding in Tissue Homogenates (Radioligand Binding Assay)
This protocol outlines a general method to quantify the specific versus non-specific binding of a radiolabeled ligand (e.g., [³H]-AMPA) in the presence of unlabeled DNQX.
-
Tissue Preparation:
-
Homogenize the brain tissue of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
Set up three sets of reaction tubes:
-
Total Binding: Add a fixed concentration of radiolabeled ligand and a specific amount of membrane homogenate.
-
Non-Specific Binding: Add the same concentration of radiolabeled ligand, the same amount of membrane homogenate, and a high concentration of unlabeled DNQX (e.g., 100-1000 fold higher than its Ki).
-
Displacement Curve: Add the same concentration of radiolabeled ligand, the same amount of membrane homogenate, and varying concentrations of unlabeled DNQX.
-
-
Incubate the tubes at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the specific binding as a function of the unlabeled DNQX concentration to generate a competition curve and determine the Ki of DNQX.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol describes how to assess the specific antagonist effect of DNQX on synaptic transmission.
-
Slice Preparation:
-
Acutely prepare brain slices (e.g., 300 µm thick) in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing sucrose (B13894) to improve cell viability.
-
Allow slices to recover in standard aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
Obtain whole-cell patch-clamp recordings from a neuron of interest.
-
Evoke excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers with a bipolar electrode.
-
-
DNQX Application:
-
Establish a stable baseline of evoked EPSCs.
-
Bath-apply this compound at the desired concentration (e.g., 10 µM) and record the change in EPSC amplitude.[1]
-
To confirm the specificity of the block, perform a washout by perfusing with DNQX-free aCSF and observe the recovery of the EPSC.
-
-
Data Analysis:
-
Measure the amplitude of the EPSCs before, during, and after DNQX application.
-
Calculate the percentage of inhibition of the EPSC amplitude by DNQX.
-
Visualizations
References
- 1. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNQX-induced toxicity in cultured rat hippocampal neurons: an apparent AMPA receptor-independent effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plastic labware contaminant risk | News | Chemistry World [chemistryworld.com]
Validation & Comparative
A Comparative Guide to DNQX Disodium Salt and CNQX for AMPA Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used non-NMDA receptor antagonists, 6,7-dinitroquinoxaline-2,3-dione (DNQX) disodium (B8443419) salt and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), with a focus on their efficacy and selectivity as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. The information presented is supported by experimental data to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for DNQX disodium salt and CNQX, including their inhibitory potency (IC50) at AMPA and kainate receptors, as well as their solubility.
| Parameter | This compound | CNQX | Sources |
| IC50 for AMPA Receptors | 0.5 µM | 0.3 µM | [1],[2] |
| IC50 for Kainate Receptors | 0.1 µM - 2 µM | 1.5 µM | ,[1],[2] |
| IC50 for NMDA Receptors | 40 µM (at glycine (B1666218) site) | 25 µM (at glycine site) | [1],[2] |
| Solubility in Water | Soluble to 100 mM | Sparingly soluble | ,[3] |
| Solubility in DMSO | Not specified for disodium salt | ~5-12 mg/mL | [3] |
Note: IC50 values can vary depending on the experimental conditions, such as the specific receptor subunits expressed and the assay methodology.
Key Differences and Considerations
Both DNQX and CNQX are potent competitive antagonists at AMPA and kainate receptors. However, there are subtle but important differences to consider:
-
Potency and Selectivity: CNQX generally exhibits slightly higher potency for AMPA receptors compared to DNQX.[1][2] Conversely, some data suggests DNQX may have a higher affinity for certain kainate receptor subtypes. Both compounds also show some activity at the glycine site of the NMDA receptor, albeit at significantly higher concentrations than those required for AMPA/kainate receptor antagonism.[1][2]
-
Solubility: The disodium salt of DNQX offers a significant advantage in terms of aqueous solubility, readily dissolving in water up to 100 mM. This is a critical factor for many in vitro and in vivo experimental paradigms where the use of organic solvents like DMSO is undesirable. CNQX, in its standard form, is only sparingly soluble in aqueous solutions.[3]
-
Partial Agonism: Interestingly, under certain experimental conditions, particularly in the presence of transmembrane AMPA receptor regulatory proteins (TARPs), both DNQX and CNQX have been shown to act as partial agonists at AMPA receptors.[4] This effect was observed as a depolarization of thalamic reticular nucleus neurons, which was blocked by other AMPA receptor antagonists.[4] This highlights the importance of considering the specific cellular context and receptor composition when interpreting results obtained with these compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for two key techniques used to characterize AMPA receptor antagonists.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through AMPA receptors in response to agonist application, and how these currents are affected by antagonists.
Objective: To determine the inhibitory effect of DNQX or CNQX on AMPA receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
External Solution (ACSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: Containing (in mM): 135 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 4 Na2-ATP, and 0.4 Na-GTP, with pH adjusted to 7.3 with CsOH.
-
Agonist: AMPA or glutamate.
-
Antagonists: this compound or CNQX.
-
Patch Pipettes: Pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Recording Setup: Microscope, micromanipulator, amplifier, and data acquisition system.
Procedure:
-
Prepare cultured neurons or acute brain slices.
-
Transfer the preparation to the recording chamber and perfuse with ACSF.
-
Establish a whole-cell recording configuration on a target neuron.
-
Clamp the neuron at a holding potential of -70 mV to isolate AMPA receptor-mediated currents.[5]
-
Apply the AMPA receptor agonist (e.g., 10 µM AMPA) to elicit a baseline inward current.
-
After a stable baseline is achieved, co-apply the agonist with increasing concentrations of the antagonist (DNQX or CNQX).
-
Record the peak amplitude of the inward current at each antagonist concentration.
-
Wash out the antagonist to ensure reversibility of the block.
-
Analyze the data by plotting the normalized current amplitude against the antagonist concentration and fitting the data to a dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the antagonist) to compete with a radiolabeled ligand for binding to the AMPA receptor.
Objective: To determine the binding affinity (Ki) of DNQX or CNQX for the AMPA receptor.
Materials:
-
Radioligand: [3H]-AMPA.
-
Unlabeled Ligands: DNQX, CNQX, and a non-specific binding control (e.g., unlabeled glutamate).
-
Membrane Preparation: Synaptic membranes prepared from a brain region rich in AMPA receptors (e.g., cortex or hippocampus).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter.
Procedure:
-
Prepare synaptic membranes from the desired brain tissue.
-
In a series of tubes, add a fixed concentration of [3H]-AMPA.
-
To these tubes, add increasing concentrations of the unlabeled antagonist (DNQX or CNQX).
-
Include control tubes for total binding (only [3H]-AMPA) and non-specific binding ( [3H]-AMPA + a high concentration of unlabeled glutamate).
-
Add the membrane preparation to each tube to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the unlabeled antagonist.
-
Plot the percentage of specific binding against the log concentration of the antagonist and fit the data to a competition binding curve to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations: Signaling Pathways and Experimental Workflow
AMPA Receptor Signaling in Synaptic Plasticity
The following diagram illustrates the central role of AMPA receptor trafficking in Long-Term Potentiation (LTP) and Long-Term Depression (LTD), key mechanisms of synaptic plasticity.
Caption: AMPA receptor trafficking in LTP and LTD.
Experimental Workflow for Antagonist Comparison
This diagram outlines a typical workflow for comparing the efficacy of AMPA receptor antagonists like DNQX and CNQX.
Caption: Workflow for comparing AMPA receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DNQX Disodium Salt and NBQX for In Vivo Research
For researchers, scientists, and drug development professionals, selecting the appropriate AMPA/kainate receptor antagonist is a critical decision in designing robust in vivo studies. This guide provides a comprehensive comparison of two widely used quinoxalinedione (B3055175) antagonists: DNQX disodium (B8443419) salt and NBQX, focusing on their performance, supported by experimental data.
Executive Summary
Both DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium salt and NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) are competitive antagonists of AMPA and kainate receptors, crucial for studying excitatory neurotransmission. However, they exhibit key differences in selectivity, potency, solubility, and blood-brain barrier permeability that can significantly impact experimental outcomes. NBQX is generally favored for its higher selectivity and potency for AMPA receptors. The disodium salt formulations of both compounds offer improved aqueous solubility, a significant advantage for in vivo applications.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of DNQX disodium salt and NBQX based on available literature. Direct side-by-side comparative studies are limited; therefore, data is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Receptor Antagonist Potency (IC50)
| Compound | Receptor | IC50 (µM) | Source |
| This compound | Kainate | 0.1 | |
| AMPA | 0.5 | ||
| NBQX | AMPA | 0.15 | [1][2] |
| Kainate | 4.8 | [1][2] | |
| NBQX | AMPA-evoked inward currents (in vitro) | ~0.4 | [3] |
Table 2: In Vivo Efficacy (ED50)
| Compound | Experimental Model | Effect | ED50 (µmol/kg, i.v.) | Source |
| NBQX | Rat hippocampus | Inhibition of AMPA-evoked neuronal spike activity | ~32 | [3] |
| NBQX | Rat hippocampus | Inhibition of NMDA-evoked neuronal spike activity | ~28 | [3] |
Table 3: Physicochemical Properties
| Property | This compound | NBQX | NBQX Disodium Salt | Source |
| Solubility | Water-soluble | Soluble to 100 mM in DMSO | Soluble to 50 mM in water | [1][4] |
| Blood-Brain Barrier (BBB) Permeability | Not specified, but likely lower than NBQX | More hydrophobic, better BBB penetration | Water-soluble form for systemic or direct brain administration | [5] |
Key Performance Differences
Selectivity and Potency: NBQX is a more selective and potent antagonist for AMPA receptors compared to DNQX.[5] NBQX demonstrates a 30- to 60-fold greater selectivity for AMPA receptors over kainate receptors.[6] In contrast, DNQX is a potent antagonist at both AMPA and kainate receptors. Furthermore, DNQX and its analogue CNQX have been reported to exhibit weak partial agonist activity at AMPA and kainate receptors under certain conditions and may also antagonize the glycine (B1666218) site of the NMDA receptor.[6] For studies aiming to specifically target AMPA receptors, NBQX is the preferred choice.[5][7]
Solubility and Administration: For in vivo experiments, aqueous solubility is paramount for ease of administration. The disodium salts of both DNQX and NBQX offer significantly improved water solubility over their free acid forms.[1][4] NBQX is noted to be more hydrophobic than other quinoxalinediones, which facilitates its passage across the blood-brain barrier, making it suitable for systemic administration in studies targeting the central nervous system.[5]
In Vivo Efficacy and Neuroprotection: NBQX has been shown to be a potent neuroprotectant in models of focal ischemia, with a significant reduction in infarct size.[8] It is also effective as an anticonvulsant in various seizure models.[9][10] However, in a virus-induced seizure model, NBQX surprisingly showed pro-convulsant effects, highlighting that its action can be model-dependent.[11][12] While DNQX is also used in in vivo studies, direct comparative efficacy data with NBQX is scarce. Some studies have indicated that DNQX can selectively depolarize certain neuronal populations, an effect not observed with NBQX.[13]
Toxicity: High doses of non-NMDA antagonists, including NBQX, can be associated with sedation and ataxia.[9] There is also a report of DNQX inducing dose-dependent neurotoxicity in cultured hippocampal neurons through a potential AMPA receptor-independent mechanism. However, comprehensive comparative in vivo toxicity data (e.g., LD50) is not readily available.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
Protocol 1: In Vivo Electrophysiological Recording for Antagonist Efficacy
This protocol is adapted from studies evaluating the effects of AMPA antagonists on neuronal activity in the rat hippocampus.[3]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with urethane). The animal is placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is lowered into the CA1 pyramidal cell layer of the hippocampus. A stimulating electrode is placed in the Schaffer collateral-commissural pathway.
-
Drug Administration: A femoral vein is cannulated for intravenous (i.v.) administration of the antagonist.
-
Baseline Recording: Stable baseline population spikes are evoked by stimulation and recorded for a control period.
-
Antagonist Infusion: this compound or NBQX is administered i.v. at various doses.
-
Data Acquisition and Analysis: The amplitude of the population spike is measured before and after drug administration to determine the dose-dependent inhibitory effect. The ED50 is calculated from the dose-response curve.
Protocol 2: Focal Cerebral Ischemia Model for Neuroprotection Assessment
This protocol is based on studies investigating the neuroprotective effects of NBQX in a rat model.[8]
-
Animal Model: Permanent focal ischemia is induced in rats by middle cerebral artery occlusion (MCAO).
-
Drug Administration: NBQX (e.g., 40, 60, or 100 mg/kg) or vehicle is administered intravenously at a specific time point relative to MCAO (e.g., at the time of occlusion and 1 hour post-occlusion).
-
Neurological Assessment: Neurological deficits are scored at various time points post-MCAO.
-
Histological Analysis: After a set survival period (e.g., 24 or 48 hours), animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to measure the infarct volume.
-
Data Analysis: Infarct volumes are compared between the antagonist-treated and vehicle-treated groups to determine the extent of neuroprotection.
Mandatory Visualizations
Signaling Pathway of AMPA/Kainate Receptors
Caption: Glutamatergic signaling via AMPA and kainate receptors and the inhibitory action of DNQX and NBQX.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the in vivo efficacy of DNQX and NBQX using electrophysiology.
References
- 1. rndsystems.com [rndsystems.com]
- 2. rndsystems.com [rndsystems.com]
- 3. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
DNQX Disodium Salt: A Comparative Guide to its Selectivity for AMPA vs. Kainate Receptors
For researchers in neuroscience and drug development, understanding the nuanced interactions between antagonists and their target receptors is paramount. This guide provides a detailed comparison of the selectivity of DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium (B8443419) salt for AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, two subtypes of ionotropic glutamate (B1630785) receptors crucial for excitatory neurotransmission in the central nervous system. This analysis is supported by quantitative data from various studies, detailed experimental protocols, and visual representations of key processes to aid in experimental design and data interpretation.
Quantitative Comparison of Antagonist Selectivity
The inhibitory potency of DNQX and its structural analogs, CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), is typically quantified by their half-maximal inhibitory concentration (IC50). As illustrated in the table below, these values can vary depending on the experimental conditions, including the specific receptor subunits expressed and the techniques used.
| Antagonist | Receptor | IC50 (µM) | Experimental System | Reference |
| DNQX | AMPA | 0.5 | Not specified | [1] |
| Kainate | 2 | Not specified | [1] | |
| CNQX | Kainate (steady response) | 0.92 | Cultured rat hippocampal neurons | [2] |
| Kainate (transient response) | 6.1 | Cultured rat hippocampal neurons | [2] | |
| NBQX | AMPA | 0.063 | Xenopus oocytes expressing rat cortex mRNA | [3] |
| Kainate | 0.078 | Xenopus oocytes expressing rat cortex mRNA | [3] |
Note: The variability in IC50 values highlights the importance of considering the specific experimental context when comparing the selectivity of these antagonists. Factors such as the subunit composition of the receptors, the concentration of the agonist used, and the specific electrophysiological or binding assay parameters can all influence the measured potency.
Understanding the Signaling Pathways
AMPA and kainate receptors are both ligand-gated ion channels that are activated by the neurotransmitter glutamate. Their activation leads to the influx of cations, primarily Na+ and in some cases Ca2+, resulting in depolarization of the neuronal membrane and subsequent excitatory postsynaptic potentials. While their primary function is similar, they are composed of different protein subunits, which dictates their distinct pharmacological and biophysical properties.
Caption: Signaling pathways of AMPA and Kainate receptors.
Experimental Protocols
To accurately determine the selectivity of DNQX disodium salt, rigorous experimental protocols are essential. The two primary methods employed are whole-cell voltage-clamp electrophysiology and competitive radioligand binding assays.
Whole-Cell Voltage-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to agonist application in the presence and absence of an antagonist.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating AMPA Receptor Blockade: A Comparative Guide to DNQX and its Positive Controls
For researchers investigating the intricacies of glutamatergic neurotransmission, accurately validating the blockade of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is paramount. 6,7-dinitroquinoxaline-2,3-dione (DNQX) is a widely utilized competitive antagonist for this purpose. However, rigorous scientific practice necessitates the use of a positive control to ensure that the experimental system is responsive and the observed effects are genuinely due to AMPA receptor antagonism. This guide provides a comparative overview of DNQX and suitable positive controls, complete with experimental protocols and supporting data to aid in the robust validation of AMPA receptor blockade.
Selecting a Positive Control: CNQX and NBQX
The most suitable positive controls for DNQX are other well-established competitive AMPA receptor antagonists, particularly those from the same quinoxaline (B1680401) chemical class. The two most common and effective choices are 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide (NBQX).
-
CNQX is a potent, competitive antagonist of both AMPA and kainate receptors, much like DNQX.[1] Its similar mechanism of action makes it a reliable compound to confirm that the experimental setup can detect non-NMDA receptor antagonism.[2]
-
NBQX offers the advantage of higher selectivity for AMPA receptors over kainate receptors.[3][4] This characteristic is particularly valuable when the goal is to specifically isolate the contribution of AMPA receptors to a physiological response. Using NBQX as a positive control can provide greater confidence that the effects of DNQX are indeed mediated through AMPA receptor blockade.
Comparative Antagonist Activity
The following table summarizes the inhibitory concentrations (IC₅₀) of DNQX, CNQX, and NBQX at AMPA and kainate receptors, providing a quantitative comparison of their potency.
| Compound | Receptor | IC₅₀ (µM) | Reference |
| DNQX | AMPA | 0.5 | [5] |
| Kainate | 2 | [5] | |
| CNQX | AMPA | 0.3 - 0.4 | [1][6] |
| Kainate | 1.5 - 4 | [1][6] | |
| NBQX | AMPA | ~0.15 | [7] |
| Kainate | Significantly higher than AMPA | [3] |
Experimental Validation Protocols
To validate the blockade of AMPA receptors by DNQX, it is essential to demonstrate that a known AMPA receptor-mediated response is inhibited by both DNQX and a positive control like NBQX. Below are detailed protocols for two common experimental paradigms: whole-cell electrophysiology and calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through AMPA receptors in response to an agonist.
Objective: To demonstrate that both DNQX and NBQX block AMPA-evoked currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons or acute brain slices
-
Whole-cell patch-clamp setup
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
AMPA (agonist)
-
DNQX
-
NBQX (positive control)
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Picrotoxin (B1677862) to block GABA-A receptors
-
D-AP5 to block NMDA receptors
Protocol:
-
Prepare cultured neurons or acute brain slices and place them in the recording chamber continuously perfused with aCSF.
-
Establish a whole-cell patch-clamp recording from a target neuron. Clamp the neuron at a holding potential of -70 mV to favor the detection of AMPA receptor-mediated currents.[8][9]
-
To isolate AMPA receptor currents, supplement the aCSF with TTX (e.g., 1 µM), picrotoxin (e.g., 100 µM), and D-AP5 (e.g., 50 µM).[9][10]
-
Obtain a baseline recording of spontaneous activity.
-
Apply a brief pulse of AMPA (e.g., 100 µM) to elicit an inward current. Record the peak amplitude of this current.
-
Wash out the AMPA and allow the cell to recover to baseline.
-
Perfuse the chamber with DNQX (e.g., 10-20 µM) for several minutes.
-
While continuing to perfuse with DNQX, apply another pulse of AMPA. The AMPA-evoked current should be significantly reduced or completely blocked.[11]
-
Wash out the DNQX and AMPA, and allow the cell to recover.
-
Repeat steps 7 and 8 using NBQX (e.g., 5-10 µM) as the positive control. A similar blockade of the AMPA-evoked current should be observed.
Calcium Imaging
This method visualizes changes in intracellular calcium concentrations, which can be triggered by the activation of calcium-permeable AMPA receptors.
Objective: To show that both DNQX and NBQX prevent the increase in intracellular calcium induced by AMPA.
Materials:
-
Cultured neurons
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)[12][13]
-
Fluorescence microscope with an imaging system
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS)
-
AMPA (agonist)
-
DNQX
-
NBQX (positive control)
Protocol:
-
Load cultured neurons with a calcium indicator dye according to the manufacturer's instructions.
-
Place the coverslip with the loaded cells into a recording chamber on the microscope stage and perfuse with physiological saline.
-
Acquire a baseline fluorescence signal from the cells.
-
Apply AMPA (e.g., 100 µM) to the chamber and record the resulting increase in fluorescence, which corresponds to an influx of calcium.[14]
-
Wash out the AMPA and allow the fluorescence to return to baseline.
-
Incubate the cells with DNQX (e.g., 20 µM) for several minutes.
-
While continuing to perfuse with DNQX, re-apply AMPA. The fluorescence increase should be substantially attenuated or absent.[15]
-
Wash out the DNQX and AMPA and allow the cells to recover.
-
Repeat steps 6 and 7 using NBQX (e.g., 10 µM) as the positive control. A similar inhibition of the calcium signal is expected, confirming the validity of the assay.[15]
Visualizing the Mechanism and Workflow
To further clarify the concepts, the following diagrams illustrate the signaling pathway and the experimental workflow.
Caption: AMPA receptor activation by glutamate and its blockade by DNQX or a positive control.
Caption: Workflow for validating AMPA receptor blockade using DNQX and a positive control.
References
- 1. CNQX - Wikipedia [en.wikipedia.org]
- 2. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CNQX | AMPA Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. NBQX is a selective non-NMDA receptor antagonist in rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPA Receptor Dysregulation and Therapeutic Interventions in a Mouse Model of CDKL5 Deficiency Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 12. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Calcium Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AMPA Receptors Are Involved in Store-Operated Calcium Entry and Interact with STIM Proteins in Rat Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the Right Tool: A Comparative Guide to DNQX Disodium Salt and Other AMPA Antagonists
For researchers, scientists, and drug development professionals navigating the complex landscape of neuroscience research, selecting the appropriate AMPA receptor antagonist is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of DNQX disodium (B8443419) salt with other widely used AMPA antagonists, supported by experimental data and detailed protocols to aid in making an informed choice.
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system, is a primary target for studying synaptic plasticity, neurotoxicity, and various neurological disorders. Antagonists of this receptor are invaluable tools for dissecting these processes. Among the available options, DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium salt has emerged as a popular choice. This guide will delve into the reasons behind its widespread use by comparing its performance against other common competitive antagonists like CNQX and NBQX, as well as the non-competitive antagonist GYKI 52466.
Key Performance Metrics: A Head-to-Head Comparison
The selection of an AMPA receptor antagonist often hinges on a balance of several key parameters: potency, selectivity, solubility, and the specific experimental context. The following table summarizes the quantitative data for DNQX disodium salt and its alternatives.
| Compound | Type | Target(s) | IC50 (AMPA) | IC50 (Kainate) | IC50 (NMDA - Glycine (B1666218) site) | Water Solubility (Disodium Salt) |
| This compound | Competitive | AMPA/Kainate | 0.5 µM[1] | 0.1 µM | 40 µM[1] | High (up to 100 mM) |
| CNQX disodium salt | Competitive | AMPA/Kainate/NMDA | 0.3 µM | 1.5 µM | 25 µM | Moderate (up to 10 mM) |
| NBQX disodium salt | Competitive | AMPA/Kainate | 0.15 µM[2] | 4.8 µM[2] | > 100 µM | High (up to 100 mM)[3] |
| GYKI 52466 | Non-competitive | AMPA | ~10 µM | - | - | Varies with salt form |
The Decisive Advantage: Superior Water Solubility
A primary reason for choosing this compound is its exceptional water solubility. This property is a significant practical advantage in many experimental settings, particularly for in vitro studies such as cell culture and electrophysiology, where direct application in aqueous buffers is necessary. The high solubility of up to 100 mM allows for the preparation of concentrated stock solutions, minimizing the volume of solvent (like DMSO) added to the experimental system, which can have off-target effects. In contrast, while the disodium salt of CNQX improves its solubility over the free acid form, it remains significantly less soluble than DNQX and NBQX disodium salts.[3]
Potency and Selectivity: A Nuanced Picture
In terms of potency at the AMPA receptor, NBQX exhibits a slightly higher affinity (lower IC50) than DNQX and CNQX.[2] However, all three quinoxalinedione (B3055175) derivatives are potent antagonists in the sub-micromolar to low micromolar range.
Selectivity is another crucial factor. While all three are competitive antagonists at both AMPA and kainate receptors, their relative affinities differ. DNQX shows a preference for kainate receptors over AMPA receptors. Conversely, NBQX is more selective for AMPA receptors over kainate receptors.[2] CNQX, in addition to its action on AMPA and kainate receptors, also exhibits antagonist activity at the glycine binding site of the NMDA receptor, making it the least selective among the three.[3] For experiments where isolating the effects on AMPA receptors is paramount, NBQX might be a more suitable choice.
The Influence of TARPs: A Twist in the Tale
A critical consideration when using quinoxalinedione antagonists is the presence of transmembrane AMPA receptor regulatory proteins (TARPs). These auxiliary subunits, which are often co-expressed with AMPA receptors in native systems, can modulate the pharmacological properties of antagonists. In the presence of TARPs, both DNQX and CNQX have been shown to act as partial agonists, capable of inducing small depolarizing currents.[4] This effect is not observed with NBQX, which remains a pure antagonist.[4] Researchers should be aware of this phenomenon, as the partial agonism of DNQX could be a confounding factor in certain experimental contexts.
Potential for Non-Target Effects
Studies have reported that DNQX can induce dose-dependent neurotoxicity in cultured hippocampal neurons through a mechanism that appears to be independent of ionotropic glutamate (B1630785) receptors. This suggests that at higher concentrations or with prolonged exposure, DNQX may have off-target effects that need to be considered when interpreting experimental results.
Experimental Protocols
To facilitate the practical application of this information, detailed methodologies for key experiments are provided below.
Protocol 1: Whole-Cell Patch-Clamp Recording of AMPA Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs)
This protocol is designed to assess the inhibitory effect of this compound on AMPA receptor-mediated synaptic transmission.
1. Preparation of Solutions:
- Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2/5% CO2 for at least 30 minutes.
- Internal Solution: (in mM) 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.4 Na-GTP, and 10 Na2-phosphocreatine. Adjust pH to 7.2-7.3 with KOH and osmolarity to 280-290 mOsm.
- This compound Stock Solution: Prepare a 10 mM stock solution in deionized water.
2. Slice Preparation:
- Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines.
- Perfuse transcardially with ice-cold, oxygenated aCSF.
- Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF.
- Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
3. Recording Procedure:
- Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
- Visualize neurons using a microscope with DIC optics.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
- Establish a whole-cell patch-clamp configuration on a target neuron.
- Clamp the neuron at a holding potential of -70 mV to record inward AMPA receptor-mediated EPSCs.
- Place a stimulating electrode in the vicinity of the patched neuron to evoke synaptic responses.
- Record baseline EPSCs for at least 5-10 minutes.
- Bath-apply this compound at the desired concentration (e.g., 10 µM) and record the inhibition of the EPSC amplitude.
- Wash out the drug to observe the recovery of the synaptic response.
Protocol 2: Radioligand Binding Assay for AMPA Receptor Antagonists
This protocol provides a general framework for determining the binding affinity (Ki) of unlabeled antagonists by their ability to displace a radiolabeled ligand from the AMPA receptor.
1. Membrane Preparation:
- Homogenize dissected brain tissue (e.g., cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
- Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
- Wash the pellet by resuspension in fresh buffer and recentrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
- The assay is performed in a 96-well plate format.
- To each well, add:
- Membrane preparation (typically 50-100 µg of protein).
- A fixed concentration of a radiolabeled AMPA receptor antagonist (e.g., [3H]AMPA or a radiolabeled antagonist).
- Varying concentrations of the unlabeled antagonist (e.g., DNQX, CNQX, NBQX).
- Assay buffer to reach the final volume.
- Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-radiolabeled agonist or antagonist).
- Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding as a function of the log concentration of the unlabeled antagonist.
- Determine the IC50 value (the concentration of unlabeled antagonist that inhibits 50% of specific binding) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the AMPA receptor signaling pathway and a typical experimental workflow.
Caption: AMPA Receptor Signaling Pathway and Antagonist Action.
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Conclusion: Making the Right Choice
The choice between this compound and other AMPA antagonists is not a one-size-fits-all decision.
-
Choose this compound when:
-
High water solubility is paramount for your experimental setup, avoiding the need for organic solvents.
-
You are conducting in vitro experiments requiring direct application of the antagonist in an aqueous solution.
-
Your primary goal is to antagonize both AMPA and kainate receptors.
-
-
Consider alternatives like NBQX when:
-
Higher selectivity for AMPA receptors over kainate receptors is critical for your research question.
-
You want to avoid the potential partial agonist activity observed with DNQX and CNQX in the presence of TARPs.
-
-
Consider an alternative like GYKI 52466 when:
-
A non-competitive antagonist is required to investigate a different mechanism of receptor modulation.
-
By carefully considering the specific requirements of your experiment and the nuanced pharmacological profiles of these compounds, you can select the most appropriate tool to achieve reliable and interpretable results in your exploration of the glutamatergic system.
References
A Comparative Guide to the Potency of DNQX Disodium Salt and Kynurenic Acid as Ionotropic Glutamate Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two widely used antagonists of ionotropic glutamate (B1630785) receptors: the synthetic compound DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium (B8443419) salt and the endogenous metabolite, kynurenic acid. This document summarizes quantitative data, outlines experimental protocols for potency determination, and visualizes key signaling pathways and experimental workflows to aid in the selection of the appropriate antagonist for neuropharmacological research.
Quantitative Comparison of Antagonist Potency
The potency of DNQX disodium salt and kynurenic acid varies significantly across the different subtypes of ionotropic glutamate receptors, namely AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), kainate, and NMDA (N-methyl-D-aspartate) receptors. The following table summarizes their inhibitory concentrations (IC50) and binding affinities (Ki) as reported in the literature.
| Compound | Receptor Target | Potency (IC50/Ki) | Notes |
| This compound | AMPA Receptor | 0.5 µM (IC50)[1] | Selective non-NMDA glutamate receptor antagonist. The disodium salt offers improved water solubility. |
| Kainate Receptor | 0.1 µM - 2 µM (IC50)[1] | Potent competitive antagonist.[2] | |
| NMDA Receptor | 40 µM (IC50)[1] | Significantly less potent at NMDA receptors compared to AMPA/kainate receptors.[1] | |
| Kynurenic Acid | NMDA Receptor (Glycine Site) | 8 µM (IC50)[3] | Acts as a competitive antagonist at the glycine (B1666218) co-agonist site.[3] |
| AMPA Receptor | High (millimolar) concentrations for competitive antagonism (IC50 = 172 µM)[4][5] | Exhibits a dual action: facilitates receptor response at low (nanomolar to micromolar) concentrations and antagonizes at high concentrations.[4][6] | |
| α7 Nicotinic Acetylcholine (B1216132) Receptor | 7 µM (IC50)[3] | Non-competitive inhibitor.[3][7] | |
| GPR35 | EC50 values: 7.4 µM (rat), 10.7 µM (mouse), 39.2 µM (human)[3] | Acts as an agonist for this G protein-coupled receptor.[3] |
Key Insights from the Data:
-
This compound is a potent and selective antagonist for AMPA and kainate receptors, with significantly lower potency at NMDA receptors. Its selectivity makes it a valuable tool for isolating and studying non-NMDA receptor-mediated effects.
-
Kynurenic acid , an endogenous molecule, demonstrates broader-spectrum activity. It is most potent as an antagonist at the glycine site of the NMDA receptor.[3] Its effect on AMPA receptors is complex and concentration-dependent, acting as a positive modulator at low concentrations and an antagonist at higher concentrations.[4][6] Furthermore, it interacts with other receptor systems, including nicotinic acetylcholine receptors and GPR35.[3][7]
Experimental Protocols for Determining Antagonist Potency
The potency of compounds like DNQX and kynurenic acid is typically determined using in vitro electrophysiological and radioligand binding assays.
Electrophysiological Recordings (Whole-Cell Voltage Clamp)
This technique directly measures the effect of an antagonist on ion channel function in response to an agonist.
Objective: To determine the IC50 of an antagonist by measuring the inhibition of agonist-induced currents in neurons or cell lines expressing the target receptor.
Methodology:
-
Cell Preparation: Prepare acute brain slices or cultured neurons expressing the glutamate receptor of interest.[8][9]
-
Patch Clamp Setup: Establish a whole-cell voltage-clamp recording configuration on a target cell.[10][11] The cell is held at a specific membrane potential (e.g., -70 mV for AMPA receptors, +40 mV for NMDA receptors) to isolate specific receptor currents.[8][10]
-
Agonist Application: Apply a known concentration of a specific agonist (e.g., AMPA or NMDA) to elicit an inward current.
-
Antagonist Application: Co-apply the agonist with increasing concentrations of the antagonist (e.g., DNQX or kynurenic acid).[12][13]
-
Data Acquisition: Record the peak amplitude of the agonist-induced current at each antagonist concentration.
-
Data Analysis: Plot the percentage of inhibition of the agonist response against the antagonist concentration. Fit the data to a dose-response curve to determine the IC50 value.
Radioligand Binding Assays
This method measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the target receptor.
Objective: To determine the binding affinity (Ki) of an antagonist by measuring its ability to compete with a radiolabeled ligand for the receptor binding site.
Methodology:
-
Membrane Preparation: Prepare cell membranes from brain tissue or cell lines expressing the receptor of interest.[14][15]
-
Incubation: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site) and varying concentrations of the unlabeled antagonist (the "competitor," e.g., DNQX or kynurenic acid).[15][16]
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.[14]
-
Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.[14]
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. The IC50 is determined from this competition curve, and the Ki is then calculated using the Cheng-Prusoff equation.
Visualizing a Generic Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the potency of two antagonist compounds.
Caption: A generalized workflow for comparing antagonist potency.
Signaling Pathways of Ionotropic Glutamate Receptors
The following diagrams illustrate the basic signaling mechanisms of AMPA and NMDA receptors, the primary targets of DNQX and kynurenic acid.
Caption: Simplified AMPA receptor signaling pathway.
Caption: Simplified NMDA receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNQX - Wikipedia [en.wikipedia.org]
- 3. Possibility of Amino Acid Treatment to Prevent the Psychiatric Disorders via Modulation of the Production of Tryptophan Metabolite Kynurenic Acid [mdpi.com]
- 4. Kynurenic acid has a dual action on AMPA receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Hydroxykynurenic acid and kynurenic acid differently antagonise AMPA and NMDA receptors in hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Memantine and Kynurenic Acid: Current Neuropharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kjpp.net [kjpp.net]
- 12. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 13. This compound | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
DNQX Disodium Salt: A Comparative Guide to its Cross-Reactivity with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium (B8443419) salt is a widely utilized pharmacological tool, primarily known for its potent and competitive antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate (B1630785) receptors.[1] Its selectivity for these non-N-methyl-D-aspartate (NMDA) receptors has made it an invaluable instrument in neuroscience research for dissecting the roles of different glutamate receptor subtypes in synaptic transmission and plasticity. However, a comprehensive understanding of its potential cross-reactivity with other neurotransmitter receptors is crucial for the accurate interpretation of experimental results and for its consideration in drug development pipelines. This guide provides an objective comparison of the binding affinity and functional effects of DNQX disodium salt across a range of key neurotransmitter receptors, supported by experimental data and detailed methodologies.
Comparative Analysis of Receptor Binding and Functional Activity
The selectivity of this compound is not absolute. While it exhibits high affinity for AMPA and kainate receptors, it also interacts with other receptors, albeit with significantly lower potency. The following tables summarize the quantitative data on the binding affinities (IC50) of DNQX for various neurotransmitter receptors.
| Receptor Subtype | IC50 (µM) | Receptor Type | Reference |
| AMPA Receptor | 0.5 | Ionotropic Glutamate | [2] |
| Kainate Receptor | 2 | Ionotropic Glutamate | [2] |
| NMDA Receptor | 40 | Ionotropic Glutamate | [2] |
| Glycine (B1666218) Site (NMDA Receptor) | Micromolar Affinity | Ionotropic Glutamate |
Table 1: DNQX Affinity for Glutamate Receptors
| Receptor | Reported Interaction | Quantitative Data | Reference |
| GABA-A Receptor | No direct high-affinity binding reported. Indirect effects on GABAergic transmission observed in some studies. | Specific Ki or IC50 values are not readily available in the literature, suggesting low affinity. | |
| Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) | No direct high-affinity binding reported. Indirect modulation of cholinergic signaling has been observed. | Specific Ki or IC50 values for various nAChR subtypes are not available, indicating low affinity. | |
| Glycine Receptor (Strychnine-Sensitive) | Low affinity. The related compound NBQX has an IC50 of 11 µM, with other quinoxalinediones showing little affinity. | Specific IC50 for DNQX is not reported but is expected to be significantly higher than for NBQX. |
Table 2: DNQX Cross-Reactivity with Other Neurotransmitter Receptors
Detailed Receptor Interaction Profiles
Glutamate Receptors
DNQX is a potent competitive antagonist at both AMPA and kainate receptors. Its affinity for AMPA receptors is approximately four-fold higher than for kainate receptors.[2] The interaction with NMDA receptors is significantly weaker, with an IC50 value in the micromolar range, demonstrating a clear selectivity for non-NMDA glutamate receptors.[2]
Interestingly, DNQX also acts as an antagonist at the glycine co-agonist site of the NMDA receptor, with an affinity in the micromolar range. This action is independent of its effect on the glutamate binding site of AMPA and kainate receptors.
Furthermore, in the presence of transmembrane AMPA receptor regulatory proteins (TARPs), which are auxiliary subunits of AMPA receptors, DNQX can act as a partial agonist. This highlights the importance of the cellular context and the presence of associated proteins in determining the pharmacological profile of a compound.
GABA-A Receptors
Current literature does not provide evidence for direct, high-affinity binding of DNQX to GABA-A receptors. While some studies have reported that the application of DNQX can indirectly modulate GABAergic synaptic transmission, this is likely a consequence of its primary action on glutamate receptors, which in turn can influence the activity of GABAergic interneurons.
Nicotinic Acetylcholine Receptors (nAChRs)
Similar to GABA-A receptors, there is no substantial evidence to suggest that DNQX directly binds to and modulates the function of nicotinic acetylcholine receptors with high affinity. Observed effects of DNQX on cholinergic signaling are generally considered to be indirect, resulting from the blockade of excitatory glutamatergic input onto cholinergic neurons.
Glycine Receptors (Strychnine-Sensitive)
A study comparing the binding of various quinoxalinediones at strychnine-sensitive glycine receptors and the NMDA receptor-associated glycine site found that while NBQX, a close analog of DNQX, showed some affinity for the strychnine-sensitive site (IC50 = 11 µM), other quinoxalinediones had minimal affinity. This suggests that DNQX is a weak antagonist at strychnine-sensitive glycine receptors.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki or IC50) of DNQX for a specific receptor.
General Protocol:
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the cell membranes. Wash the membrane pellet multiple times to remove endogenous ligands.
-
Binding Reaction: Incubate the prepared membranes with a specific radioligand for the target receptor (e.g., [3H]AMPA for AMPA receptors, [3H]strychnine for glycine receptors) and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of DNQX. The IC50 value (the concentration of DNQX that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To assess the functional effect of DNQX on receptor-mediated ion currents.
General Protocol:
-
Cell Preparation: Use cultured neurons or cells heterologously expressing the receptor of interest.
-
Recording Setup: Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an appropriate internal solution. The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).
-
Agonist Application: Apply a specific agonist for the target receptor to evoke an ionic current.
-
DNQX Application: Co-apply or pre-apply this compound at various concentrations with the agonist.
-
Data Acquisition and Analysis: Record the changes in the agonist-evoked current in the presence of DNQX. Plot the percentage of inhibition of the current against the DNQX concentration to determine the IC50 value for functional antagonism.
Visualizing Signaling Pathways and Experimental Workflows
dot
Caption: DNQX antagonism at glutamate receptors.
dot
Caption: Radioligand binding assay workflow.
dot
Caption: Whole-cell patch-clamp workflow.
Conclusion
This compound is a highly selective antagonist for non-NMDA glutamate receptors, with a significantly higher affinity for AMPA and kainate receptors compared to NMDA receptors. While its cross-reactivity with other major neurotransmitter receptors such as GABA-A, nicotinic acetylcholine, and strychnine-sensitive glycine receptors is low, it is not entirely negligible, particularly at higher concentrations. Researchers should be mindful of the potential for off-target effects, especially its antagonism of the NMDA receptor's glycine co-agonist site. The partial agonist activity of DNQX at AMPA receptors in the presence of TARPs further underscores the complexity of its pharmacological profile. For experiments requiring highly specific blockade of AMPA/kainate receptors, it is crucial to use DNQX at concentrations that minimize interactions with its lower-affinity targets. This comparative guide provides the necessary data and methodological insights to aid researchers in the informed use of this compound in their studies.
References
- 1. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of DNQX Disodium Salt Efficacy in Different Brain Regions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the efficacy of 6,7-dinitroquinoxaline-2,3-dione (DNQX) disodium (B8443419) salt, a competitive antagonist of AMPA and kainate receptors, across various brain regions.[1] By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to serve as a valuable resource for researchers investigating excitatory neurotransmission and developing novel therapeutics targeting glutamate (B1630785) receptors.
Data Presentation: Comparative Efficacy of DNQX and Other Antagonists
The following tables summarize the quantitative data on the efficacy of DNQX and its alternatives in antagonizing AMPA and kainate receptors in different brain regions. It is important to note that the data are compiled from various studies with differing experimental conditions, which should be taken into consideration when making direct comparisons.
Table 1: Efficacy of DNQX Disodium Salt in Different Brain Regions
| Brain Region | Receptor Type | Experimental Model | Measured Effect | DNQX Concentration/Dosage | Result | Citation |
| Hippocampus (CA1) | AMPA/Kainate | Rat Hippocampal Slices | Inhibition of excitatory postsynaptic potentials (EPSPs) | Not specified | Blocked evoked EPSPs | [2] |
| Thalamus (Reticular Nucleus) | AMPA | Rat Thalamic Slices | Membrane depolarization | 20 µM | Produced a slow-onset, long-duration depolarization | [2] |
| Thalamus (Ventrobasal Nucleus) | AMPA | Rat Thalamic Slices | Membrane potential change | 20 µM | No significant change in membrane potential | [2] |
| Nucleus Accumbens | AMPA/Kainate | Rat in vivo | Acquisition of conditioned place preference to amphetamine | 1 µ g/0.5 µL/side | Inhibited acquisition | [3] |
| Ventral Tegmental Area | AMPA/Kainate | Rat in vivo | Locomotor activity | 1 µg (bilateral) | Increased locomotor activity | [4] |
| Spinal Cord | Non-NMDA | Lamprey in vitro | Blockade of fast excitatory synaptic potentials | Not specified | Blocked fast EPSPs | [5] |
| Cultured Hippocampal Neurons | AMPA/Kainate | Rat primary culture | Neurotoxicity | Dose-dependent | Induced dose-dependent neurotoxicity | [1][6] |
Table 2: Comparative Potency of Quinoxalinedione (B3055175) Antagonists
| Antagonist | Receptor Target | IC50 / Ki | Experimental System | Citation |
| DNQX | AMPA | ~0.5 µM | Not specified | [7] |
| Kainate | ~0.1 µM | Not specified | [7] | |
| CNQX | AMPA/Kainate | Blocks both | Mammalian CNS | [7] |
| NMDA (glycine site) | Antagonist activity | Mammalian CNS | [7] | |
| NBQX | AMPA | Potent antagonist | Mammalian CNS | [7] |
| Kainate | Also effective | Mammalian CNS | [7] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, including the agonist used and the subunit composition of the receptors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this review, offering a practical guide for researchers.
In Vitro Electrophysiology in Brain Slices
This protocol is a synthesized example for recording synaptic transmission in brain slices and assessing the effect of DNQX.
1. Brain Slice Preparation:
-
Animal Model: Adult male Wistar rat (200-250g).
-
Anesthesia: The rat is deeply anesthetized with isoflurane (B1672236) or a combination of ketamine/xylazine.
-
Perfusion: Transcardial perfusion is performed with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of the cutting solution is optimized to reduce excitotoxicity and typically contains (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2.
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated cutting solution. Coronal or sagittal slices (300-400 µm thick) of the desired brain region (e.g., hippocampus, cortex) are prepared using a vibratome.
-
Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF (composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 2 MgCl2, 2 CaCl2) at 32-34°C for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Recording Setup: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at room temperature or near-physiological temperature.
-
Recording Technique: Whole-cell patch-clamp or field potential recordings are performed. For whole-cell recordings, borosilicate glass pipettes (3-5 MΩ) are filled with an internal solution (e.g., in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.3).
-
Synaptic Stimulation: A bipolar stimulating electrode is placed in the relevant afferent pathway to evoke synaptic responses.
-
Data Acquisition: Excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) are recorded using an appropriate amplifier and data acquisition software.
3. Drug Application:
-
This compound Preparation: A stock solution of this compound is prepared in water or aCSF.
-
Bath Application: DNQX is applied to the slice by perfusing the recording chamber with aCSF containing the desired concentration of the antagonist. The effect of DNQX is measured by comparing the amplitude of synaptic responses before and after drug application.
Conditioned Place Preference (CPP)
This protocol outlines the general procedure for a CPP experiment to assess the role of DNQX in drug reward.
1. Apparatus:
-
A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers and a neutral central chamber.
2. Experimental Phases:
-
Habituation (Pre-test): On day 1, each animal is placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15-20 minutes). The time spent in each chamber is recorded to establish any baseline preference.
-
Conditioning: This phase typically lasts for 4-8 days.
-
Drug Pairing: On drug-pairing days, animals receive an injection of the drug of abuse (e.g., amphetamine) and are immediately confined to one of the outer chambers for a set duration (e.g., 30 minutes).
-
Vehicle Pairing: On alternate days, animals receive a vehicle injection and are confined to the opposite outer chamber for the same duration.
-
DNQX Administration: To test the effect of DNQX on the acquisition of CPP, DNQX is administered (e.g., microinjection into a specific brain region like the nucleus accumbens) prior to the drug of abuse on the drug-pairing days.[3]
-
-
Test Day: On the final day, animals are placed back in the central chamber in a drug-free state and allowed to freely explore all three chambers. The time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber compared to the pre-test is indicative of a conditioned place preference.
Mandatory Visualizations
Signaling Pathway of AMPA/Kainate Receptor Antagonism by DNQX
Caption: Competitive antagonism of AMPA/kainate receptors by DNQX.
Experimental Workflow for In Vitro Electrophysiology
Caption: Workflow for assessing DNQX efficacy on synaptic transmission.
Literature Review of this compound Efficacy
This compound is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1] Its water-soluble nature makes it a convenient tool for in vitro and in vivo studies. This review compares the efficacy of DNQX across different brain regions and in various experimental paradigms.
Hippocampus
The hippocampus, a brain region critical for learning and memory, has been a primary target for studying the effects of DNQX. In hippocampal slices, DNQX effectively blocks evoked excitatory postsynaptic potentials (EPSPs) in the CA1 region, demonstrating its ability to inhibit synaptic transmission.[2] However, some studies have reported that prolonged exposure to DNQX can induce dose-dependent neurotoxicity in cultured hippocampal neurons, an effect that may be independent of its action on ionotropic glutamate receptors.[1][6]
Thalamus
The thalamus serves as a relay center for sensory information. Studies using in vitro slice preparations have revealed a differential effect of DNQX on distinct thalamic nuclei. In the thalamic reticular nucleus (TRN), a structure composed of GABAergic neurons, DNQX at a concentration of 20 µM produces a slow-onset, long-duration depolarization.[2] In contrast, the same concentration of DNQX has no significant effect on the membrane potential of neurons in the ventrobasal (VB) nucleus, a major sensory relay nucleus.[2] This region-specific action of DNQX within the thalamus suggests a differential subunit composition or regulatory modulation of AMPA/kainate receptors.
Basal Ganglia
The basal ganglia are a group of subcortical nuclei involved in motor control, reward, and addiction. In the nucleus accumbens, a key component of the brain's reward circuitry, local administration of DNQX (1 µg) has been shown to inhibit the acquisition of conditioned place preference to amphetamine in rats.[3] This finding suggests that AMPA/kainate receptor signaling in the nucleus accumbens is crucial for the rewarding effects of psychostimulants. Furthermore, injection of DNQX into the ventral tegmental area (VTA), another critical node in the reward pathway, leads to an increase in locomotor activity, indicating a tonic inhibitory role of glutamatergic inputs to this region.[4]
Comparison with Other Quinoxalinediones
DNQX belongs to the quinoxalinedione class of AMPA/kainate receptor antagonists, which also includes 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX). While all three compounds block AMPA and kainate receptors, they exhibit differences in their selectivity and potency.[7]
-
CNQX: Similar to DNQX, CNQX is a potent antagonist at both AMPA and kainate receptors. However, it also shows some activity as an antagonist at the glycine (B1666218) site of the NMDA receptor, making it less selective than DNQX for non-NMDA receptors.[7]
-
NBQX: NBQX is considered a more selective AMPA receptor antagonist compared to DNQX and CNQX, although it also has effects on kainate receptors.[7] Its higher selectivity makes it a preferred tool for studies aiming to specifically target AMPA receptor-mediated processes.
Non-competitive Antagonists as Alternatives
Non-competitive antagonists, such as GYKI 52466 and GYKI 53655, represent another class of AMPA receptor blockers. These compounds act at a different site on the receptor complex than the glutamate binding site and can be used to pharmacologically isolate kainate receptor-mediated responses.
References
- 1. DNQX - Wikipedia [en.wikipedia.org]
- 2. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the AMPA/kainate receptor antagonist DNQX in the nucleus accumbens on drug-induced conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of locomotor activity by the glutamate antagonist DNQX injected into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CNQX and DNQX block non-NMDA synaptic transmission but not NMDA-evoked locomotion in lamprey spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNQX-induced toxicity in cultured rat hippocampal neurons: an apparent AMPA receptor-independent effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
DNQX interaction with the glycine site on the NMDA receptor complex
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of 6,7-dinitroquinoxaline-2,3-dione (DNQX) with other antagonists targeting the glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor complex. This analysis is supported by quantitative binding data and detailed experimental protocols.
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory synaptic transmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for its activation. While DNQX is widely recognized as a potent competitive antagonist of AMPA and kainate receptors, compelling evidence demonstrates its interaction with the NMDA receptor complex, specifically as an antagonist at the glycine binding site.[1][2][3][4] This dual activity necessitates a careful evaluation of its performance relative to more selective glycine site antagonists.
Quantitative Comparison of Glycine Site Antagonists
The following table summarizes the binding affinities of DNQX and other notable antagonists for the glycine site of the NMDA receptor. The data, presented as IC50 and Kᵢ values, are compiled from various radioligand binding and electrophysiological studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | IC₅₀ (µM) | Kᵢ (µM) | Receptor/Tissue Source | Experimental Method |
| DNQX | 40 (for NMDA receptors generally)[2] | - | Not specified | Not specified |
| CNQX | 5.7[5] | - | Guinea pig brain frontal cortex membranes | [³H]glycine binding assay |
| Kynurenic Acid | ~15 (in the absence of added glycine) | - | Cultured hippocampal neurons | Electrophysiology (patch-clamp) |
| 7-Chlorokynurenic Acid | 0.56 | - | Rat cortical membranes | [³H]glycine binding assay |
Note: Kᵢ (inhibition constant) is a more absolute measure of binding affinity for a competitive antagonist than IC₅₀, which can be influenced by the concentration of the radioligand used in the assay. The Cheng-Prusoff equation can be used to convert IC₅₀ to Kᵢ, provided the Kₔ of the radioligand and its concentration are known.[6][7][8][9][10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of binding data. Below are representative protocols for the key experimental techniques used to characterize the interaction of DNQX and other antagonists with the NMDA receptor glycine site.
Radioligand Binding Assay for the Glycine Site
This method directly measures the ability of a compound to displace a radiolabeled ligand from the glycine binding site.[11]
Objective: To determine the binding affinity (IC₅₀ and subsequently Kᵢ) of a test compound (e.g., DNQX) for the strychnine-insensitive glycine binding site on the NMDA receptor.
Materials:
-
Radioligand: [³H]glycine or other suitable high-affinity glycine site radioligand.
-
Tissue Preparation: Synaptosomal membranes prepared from rat cerebral cortex or hippocampus.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: DNQX and other antagonists of interest, dissolved in appropriate vehicle.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex or hippocampus in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times to remove endogenous ligands.
-
Incubation: In a final volume of 1 mL, incubate the membrane preparation (typically 100-200 µg of protein) with a fixed concentration of the radioligand (e.g., 10 nM [³H]glycine) and varying concentrations of the test compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Specific binding is defined as the total binding minus the non-specific binding (measured in the presence of a saturating concentration of a known glycine site ligand, such as unlabeled glycine). The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This functional assay measures the inhibitory effect of an antagonist on NMDA receptor-mediated currents in response to agonist application.[5]
Objective: To characterize the functional antagonism of DNQX and other compounds at the NMDA receptor glycine site.
Materials:
-
Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or oocytes expressing specific NMDA receptor subunits.
-
External Solution: Artificial cerebrospinal fluid (aCSF) containing a low concentration of Mg²⁺ to relieve the voltage-dependent block of the NMDA receptor.
-
Internal Solution: Pipette solution containing appropriate ions to maintain cell health and record currents.
-
Agonists: NMDA and glycine.
-
Antagonists: DNQX and other test compounds.
-
Instrumentation: Patch-clamp amplifier, microscope, micromanipulators, perfusion system.
Procedure:
-
Cell Preparation: Obtain a whole-cell patch-clamp recording from a neuron or oocyte.
-
Agonist Application: Apply a solution containing a fixed concentration of NMDA (e.g., 30 µM) and varying concentrations of glycine to establish a glycine concentration-response curve.
-
Antagonist Application: Co-apply the test antagonist (e.g., DNQX) with the NMDA and glycine solutions.
-
Current Measurement: Record the inward currents elicited by the agonists in the absence and presence of the antagonist.
-
Data Analysis: A competitive antagonist will cause a rightward shift in the glycine concentration-response curve without a change in the maximal response. The degree of this shift can be used to calculate the antagonist's affinity (Kₑ). A Schild analysis can be performed by plotting the log of (concentration ratio - 1) against the log of the antagonist concentration. For a competitive antagonist, the slope of this plot should be close to 1, and the x-intercept provides the pA₂, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: NMDA Receptor signaling and competitive antagonism at the glycine site.
Caption: Workflow for characterizing NMDA receptor glycine site antagonists.
Conclusion
DNQX, while primarily an antagonist of AMPA and kainate receptors, also exhibits antagonistic properties at the glycine site of the NMDA receptor. This off-target activity is an important consideration for researchers using DNQX to isolate non-NMDA receptor-mediated currents. Compared to selective glycine site antagonists like 7-chlorokynurenic acid, DNQX demonstrates lower affinity for the glycine site. For studies requiring specific blockade of the NMDA receptor glycine site, more selective compounds are recommended. The experimental protocols outlined in this guide provide a framework for the accurate characterization and comparison of these and other NMDA receptor modulators.
References
- 1. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. punnettsquare.org [punnettsquare.org]
- 9. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 10. youtube.com [youtube.com]
- 11. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isolating Excitatory Currents: A Comparison of Gabazine and DNQX
In the intricate world of neuroscience research, the ability to isolate and study specific neural signals is paramount. Excitatory postsynaptic currents (EPSCs), the electrical signals that excite a neuron, are often studied in detail to understand synaptic transmission and plasticity. However, these signals are frequently masked by inhibitory postsynaptic currents (IPSCs). This guide provides a comprehensive comparison of two pharmacological agents, Gabazine and DNQX, which are instrumental in isolating EPSCs by blocking inhibitory and specific excitatory pathways, respectively. This guide is intended for researchers, scientists, and drug development professionals seeking to employ these tools in their experimental designs.
Understanding the Tools: Gabazine and DNQX
To effectively isolate excitatory currents, it is crucial to block the inhibitory currents mediated by GABAA receptors. Gabazine (SR-95531) is a potent and selective competitive antagonist of GABAA receptors[1][2]. It binds to the GABA recognition site on the receptor-channel complex, acting as an allosteric inhibitor of channel opening[1][3]. This action effectively reduces GABA-mediated synaptic inhibition, which is primarily carried by chloride ions[1][4].
Conversely, to dissect the components of excitatory transmission, researchers often need to block specific glutamate (B1630785) receptors. DNQX (6,7-dinitroquinoxaline-2,3-dione) is a competitive antagonist of AMPA and kainate receptors, two types of ionotropic glutamate receptors that mediate the fast component of excitatory neurotransmission[5][6][7]. By blocking these receptors, researchers can isolate NMDA receptor-mediated currents or study the impact of AMPA/kainate receptor signaling on neuronal function.
Quantitative Comparison of Gabazine and DNQX
The following table summarizes the key pharmacological properties of Gabazine and DNQX, providing a quick reference for their application in experimental settings.
| Feature | Gabazine (SR-95531) | DNQX (FG 9041) |
| Target(s) | GABAA Receptors[1][2] | AMPA and Kainate Receptors[5][6][7] |
| Mechanism of Action | Competitive Antagonist[2] | Competitive Antagonist[7][8] |
| IC50 | ~0.2 µM for GABAA receptors[2] | ~0.5 µM for AMPA receptors, ~2 µM for Kainate receptors[7] |
| Typical Working Concentration | 3 - 10 µM[9][10] | 10 - 20 µM[8][11][12] |
| Primary Use in Isolating EPSCs | Blocks inhibitory GABAergic currents (IPSCs) to unmask excitatory currents. | Blocks fast excitatory AMPA/kainate receptor-mediated currents to isolate NMDA receptor currents. |
| Solubility | Soluble in water. | Soluble in DMSO. A water-soluble disodium (B8443419) salt is also available[8]. |
Experimental Protocol: Isolating Excitatory Postsynaptic Currents (EPSCs)
This protocol outlines a general procedure for using Gabazine to isolate EPSCs in brain slices using whole-cell patch-clamp electrophysiology.
1. Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices in ice-cold cutting solution.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at room temperature or a more physiological temperature.
-
Obtain a whole-cell patch-clamp recording from the neuron of interest.
-
Record baseline synaptic activity, which will include both EPSCs and IPSCs.
3. Pharmacological Isolation of EPSCs:
-
To isolate EPSCs, bath-apply Gabazine at a final concentration of 10 µM to the aCSF. This will block the GABAA receptor-mediated inhibitory currents.
-
Allow the drug to perfuse for at least 5-10 minutes to ensure complete blockade of GABAA receptors.
-
Record the remaining synaptic currents, which will be predominantly excitatory postsynaptic currents.
4. Isolating NMDA Receptor-Mediated EPSCs (Optional):
-
To further dissect the excitatory currents and isolate the NMDA receptor component, subsequently, add DNQX at a concentration of 20 µM to the aCSF already containing Gabazine.
-
This will block AMPA and kainate receptors, leaving the NMDA receptor-mediated currents.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental logic, the following diagrams are provided.
Caption: Signaling pathway of excitatory and inhibitory neurotransmission with pharmacological targets.
Caption: Experimental workflow for isolating excitatory synaptic currents.
Alternative and Complementary Approaches
While Gabazine is a widely used and effective GABAA receptor antagonist, an alternative is Bicuculline . Both are competitive antagonists, but they may exhibit different potencies and off-target effects depending on the specific GABAA receptor subunit composition[3].
For blocking AMPA/kainate receptors, alternatives to DNQX include CNQX and NBQX . NBQX is noted for its higher selectivity for AMPA receptors over kainate receptors[13]. It's important to note that some quinoxaline (B1680401) derivatives like CNQX and DNQX have been shown to have excitatory effects on certain interneurons, which could indirectly affect the network activity being studied[14][15].
References
- 1. Gabazine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. DNQX - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective excitatory actions of DNQX and CNQX in rat thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of DNQX Disodium Salt: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, establishing the precise molecular targets of pharmacological agents is paramount. This guide provides a comprehensive comparison of DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium (B8443419) salt, a competitive antagonist of AMPA and kainate receptors, with a focus on validating its specificity through the use of knockout animal models. While direct experimental validation of DNQX in AMPA or kainate receptor knockout mice is not extensively documented in readily available literature, this guide synthesizes existing data on the pharmacological profile of DNQX, the characteristics of relevant knockout models, and proposes a workflow for such validation studies.
Comparative Analysis of DNQX and Other AMPA/Kainate Antagonists
DNQX is a widely used tool to probe the function of ionotropic glutamate (B1630785) receptors. Its selectivity for AMPA and kainate receptors over NMDA receptors is a key feature. The following table summarizes the in vitro and in vivo properties of DNQX in comparison to other non-NMDA receptor antagonists.
| Antagonist | Receptor Target(s) | In Vitro Potency (IC50) | In Vivo Effects | Reference |
| DNQX | AMPA, Kainate | AMPA: ~0.5 µM, Kainate: ~2 µM, NMDA: ~40 µM | Blocks amphetamine-induced behavioral sensitization in mice. | [1] |
| NBQX | AMPA > Kainate | AMPA: ~0.4 µM | Potent anticonvulsant. | [2] |
| CNQX | AMPA, Kainate, NMDA (glycine site) | - | Antagonist at AMPA/kainate and NMDA receptor glycine (B1666218) site. | |
| GYKI 52466 | AMPA (non-competitive) | ~7.5 µM | Does not significantly affect NMDA responses in vivo. | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols relevant to the study of DNQX and the characterization of AMPA/kainate receptor knockout mice.
In Vivo Antagonist Administration and Behavioral Analysis
A common application of DNQX is in behavioral neuroscience to elucidate the role of AMPA/kainate receptors in various physiological and pathological states.
Objective: To assess the effect of DNQX on drug-induced locomotor activity.
Animal Model: Wild-type rats.
Procedure:
-
Male Sprague-Dawley rats are surgically implanted with cannulae targeting the ventral tegmental area (VTA).
-
Following a recovery period, animals receive bilateral microinjections of DNQX (e.g., 1 µg in 0.5 µL of vehicle) directly into the VTA.
-
Locomotor activity is then monitored in an open-field arena. Parameters such as distance traveled, rearing frequency, and stereotyped behaviors are recorded and analyzed.
-
In some experiments, co-administration with other pharmacological agents, such as amphetamine, is performed to investigate interactions between neurotransmitter systems.[3]
Electrophysiological Recordings in Knockout Mice
To determine the specific contribution of receptor subunits to synaptic transmission, electrophysiological recordings are often performed in brain slices from knockout mice.
Objective: To characterize AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in GluA1 knockout mice.
Animal Model: GluA1 knockout mice and wild-type littermates.
Procedure:
-
Acute coronal brain slices containing the anterior cingulate cortex (ACC) are prepared from adult mice.
-
Whole-cell patch-clamp recordings are obtained from pyramidal neurons in the ACC.
-
To isolate AMPA receptor-mediated EPSCs, the NMDA receptor antagonist AP-5 (50 µM) is included in the recording solution.
-
EPSCs are evoked by electrical stimulation of afferent fibers, and the input-output relationship is determined by varying the stimulus intensity.
-
Paired-pulse facilitation is assessed to probe for changes in presynaptic release probability.[4]
Visualizing Signaling Pathways and Experimental Workflows
AMPA/Kainate Receptor Signaling Pathway
The following diagram illustrates the central role of AMPA and kainate receptors in mediating fast excitatory neurotransmission at the postsynaptic membrane. DNQX acts by competitively binding to the glutamate binding site on these receptors, thereby preventing their activation by the endogenous ligand, glutamate.
Caption: DNQX antagonism of AMPA/kainate receptor signaling.
Proposed Experimental Workflow for DNQX Specificity Validation
The following diagram outlines a hypothetical experimental workflow to definitively validate the specificity of DNQX using knockout mouse models. This approach would provide direct evidence of DNQX's targets by demonstrating the absence of its effects in mice lacking the specific receptor subunits.
Caption: Proposed workflow for validating DNQX specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of locomotor activity by the glutamate antagonist DNQX injected into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of the AMPA receptor subunit GluA1 but not GluA2 in synaptic potentiation and activation of ERK in the anterior cingulate cortex - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of DNQX Disodium Salt
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of DNQX disodium (B8443419) salt, a potent and selective AMPA/kainate receptor antagonist. Adherence to these procedures is critical not only for personnel safety but also for environmental protection.
Key Safety and Hazard Information
DNQX disodium salt presents several hazards that must be understood and managed throughout its lifecycle in the laboratory, from acquisition to disposal. The following table summarizes critical safety data compiled from supplier safety data sheets (SDS).
| Hazard Category | Description | GHS Classification | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed. | Acute toxicity, Oral (Category 4)[1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | Acute aquatic toxicity (Category 1)[1], Chronic aquatic toxicity (Category 1)[1] | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
| Personal Protection | Use of appropriate personal protective equipment (PPE) is required. | Not specified | Wear safety goggles, chemical-resistant gloves, and appropriate protective clothing.[2] In case of insufficient ventilation, wear suitable respiratory equipment.[2] |
| Fire Hazard | Thermal decomposition can lead to the release of toxic and corrosive gases/vapors.[2] | Combustible Solid[3] | Use dry chemical or carbon dioxide for extinguishing.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on standard laboratory safety practices and information from supplier SDS. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and requirements.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves (inspect before use)
-
Laboratory coat or other protective clothing
-
2. Waste Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Designate a specific, sealed, and clearly labeled container for this compound waste. The label should include:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards (e.g., "Acutely Toxic," "Environmental Hazard")
-
3. Handling Solid Waste:
-
If disposing of unused or expired solid this compound, ensure it is in its original, sealed container if possible.
-
If the original container is compromised, carefully transfer the solid to the designated hazardous waste container. Avoid creating dust.[2]
4. Handling Contaminated Materials:
-
Any materials that have come into contact with this compound (e.g., pipette tips, weighing paper, contaminated gloves, and absorbent pads from a spill) must be disposed of as hazardous waste.
-
Place all contaminated materials into the designated, labeled waste container.
5. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[2]
-
For a powder spill, cover it with a plastic sheet or tarp to minimize spreading.[2]
-
For a liquid spill (if dissolved), cover with a non-combustible absorbent material such as sand or earth.[2]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2]
-
Clean the spill area thoroughly.
6. Final Disposal:
-
Once the waste container is full, seal it securely.
-
Arrange for pickup and disposal by your institution's EHS or a certified hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[2]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DNQX Disodium Salt
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of DNQX disodium (B8443419) salt, a potent and selective non-NMDA glutamate (B1630785) receptor antagonist. Adherence to these procedures is critical for personal safety and the integrity of your research.
Personal Protective Equipment (PPE)
When handling DNQX disodium salt, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety goggles | Should be worn at all times to protect against dust particles and splashes. |
| Skin | Chemical resistant gloves | Gloves should be inspected for integrity before each use. Wash and dry hands thoroughly after handling. |
| Body | Protective clothing | An appropriate lab coat or other protective clothing should be worn to prevent skin contact. Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory | Suitable respirator | To be used in case of insufficient ventilation or when the formation of dust/fumes is likely.[1] |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.
-
Handling:
-
Storage:
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following procedures must be followed to ensure environmental safety and regulatory compliance.
-
Spills:
-
Evacuate personnel from the area and ensure adequate ventilation.[1]
-
Avoid dust formation.[1]
-
For powder spills, cover with a plastic sheet or tarp to minimize spreading. Then, sweep up and place in a suitable, closed container for disposal.[1]
-
For liquid spills, cover with sand, earth, or other non-combustible absorbent material before collection into a closed container.[1]
-
Do not let the product enter drains.[1]
-
-
Disposal:
First Aid Measures
Immediate and appropriate first aid is critical in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and monitor their breathing. If breathing is difficult, administer oxygen. If breathing stops, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of water while removing all contaminated clothing. Wash clothing before reuse.[1] |
| Eye Contact | Hold eyelids apart and flush the eyes with plenty of water.[1] |
| Ingestion | Rinse the mouth with plenty of water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the safety data sheet.[1] |
Operational Plans
To ensure the safe and effective use of this compound in a laboratory setting, a clear operational workflow is essential. The following diagram outlines the key stages, from initial preparation to final disposal.
Experimental Protocol: Electrophysiology
This compound is commonly used in electrophysiology to block AMPA and kainate receptors. The following is a detailed methodology for its application in recording excitatory postsynaptic currents (EPSCs).
Objective: To record and observe the blockade of spontaneous and evoked EPSCs in neurons.
Materials:
-
This compound
-
Whole-cell voltage-clamp recording setup
-
Stimulating electrode
-
Brain slice preparation (e.g., mouse prelimbic cortex)
Procedure:
-
Preparation: Obtain whole-cell voltage-clamp recordings from the neuron of interest (e.g., layer V neuron of the mouse prelimbic cortex).
-
Evoked EPSCs: Place a stimulating electrode in a suitable location (e.g., layers II/III) to evoke EPSCs. Deliver a single square pulse (150 µs) every 10 seconds at an intensity that elicits a reliable EPSC.
-
Baseline Recording: Hold the neuron at -70 to -60 mV and record baseline evoked EPSCs.
-
DNQX Application: Apply varying concentrations of this compound (e.g., starting from 1 µM up to 10 µM) to the bath for 5-minute intervals, continuing to record the evoked EPSCs until complete inhibition is observed.[3]
-
Spontaneous EPSCs: Before and after the application of DNQX, hold the neuron at -70 mV and record spontaneous EPSCs for 10 seconds.[3]
The following diagram illustrates the experimental workflow for studying the effect of this compound on EPSCs.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
